2,3,6-Trimethoxyisonicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGPUXBJJHMZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260093 | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364917-16-7 | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,6-Trimethoxyisonicotinaldehyde, a key intermediate in organic synthesis. The information is curated for professionals in research and drug development.
Core Chemical Properties
This compound is a polysubstituted pyridine derivative.[1] Its structure, featuring three methoxy groups and an aldehyde function on a pyridine ring, imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules.[1][2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₄ | [2][3] |
| Molecular Weight | 197.19 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) | [2][3] |
| CAS Number | 1364917-16-7 | [1][3] |
| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Key Spectroscopic Data
| Technique | Predicted/Reported Peaks | Source(s) |
| ¹H NMR | Aldehyde proton (CHO): ~9.8–10.2 ppm (singlet)Methoxy group protons (-OCH₃): ~3.8–4.0 ppm (singlets) | [1] |
| ¹³C NMR | Carbonyl carbon (C=O): ~190–195 ppm | [1] |
| IR Spectroscopy | Strong C=O stretch: 1690-1710 cm⁻¹Aromatic C-C stretches: 1450-1600 cm⁻¹ | [2] |
| Mass Spectrometry | Molecular ion peak [M]⁺: m/z 197 | [1][2] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through the methoxylation of a suitable isonicotinaldehyde precursor.
Experimental Protocol: Methoxylation of Isonicotinaldehyde [2][3]
-
Reaction Setup: Isonicotinaldehyde is dissolved in methanol.
-
Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux to facilitate the methoxylation process.
-
Purification: Upon completion of the reaction, the crude product is purified. Standard techniques include crystallization or distillation to yield the final, high-purity compound.[2][3]
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its aldehyde functional group and the substituted pyridine ring.
-
Stability: The compound is generally stable under standard laboratory conditions but is sensitive to strong oxidizing agents.[3]
-
Electrophilicity: The aldehyde group's carbon atom is electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon bonds.[1]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][2][3]
-
Reduction: The aldehyde group can be reduced to an alcohol or an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]
-
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under specific reaction conditions.[2][3]
The diagram below outlines the primary reaction pathways for this compound.
Caption: Key reaction pathways of the aldehyde.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[2][3]
-
Medicinal Chemistry: It is a key building block for constructing intricate molecular frameworks with potential therapeutic applications.[2] A notable example is its use in the multi-gram scale synthesis of a fragment for the anti-tuberculosis agent TBAJ-876.[1][4]
-
Drug Discovery: The methoxy substitutions on the pyridine ring can be modified to create a library of novel compounds for screening in drug discovery programs.[1] While the compound itself has been investigated for potential antimicrobial and anticancer properties, detailed mechanisms of action are still under investigation.[3]
Experimental Protocol: Synthesis of a TBAJ-876 Fragment Intermediate [4]
-
Reactants: 6-bromo-3,4-dihydroquinolin-2(1H)-one and this compound are added to a reaction vessel with dry methanol.
-
Base: Sodium methoxide in methanol is added to the stirred mixture.
-
Reaction: The mixture is heated to reflux for 24 hours, during which the product precipitates.
-
Isolation: After cooling, the precipitated product is isolated by filtration. This efficient, multi-step synthesis highlights the utility of this compound in constructing complex heterocyclic systems.[4]
Conclusion
This compound is a versatile chemical intermediate with well-defined properties and reactivity. Its utility in the synthesis of complex molecules, particularly in the development of new therapeutic agents, makes it a compound of significant interest to the scientific community. The experimental protocols and data presented in this guide offer a solid foundation for its application in advanced organic synthesis and medicinal chemistry research.
References
In-Depth Technical Guide: 2,3,6-Trimethoxyisonicotinaldehyde
This technical guide provides a comprehensive overview of 2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores potential biological signaling pathways.
Compound Data Summary
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 197.19 g/mol |
| Molecular Formula | C₉H₁₁NO₄ |
| IUPAC Name | 2,3,6-trimethoxypyridine-4-carbaldehyde |
| CAS Number | 1364917-16-7 |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents like methanol and ethanol |
| SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC |
| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N |
Experimental Protocols
Generalized Synthesis of this compound
The synthesis of this compound is generally achieved through the methoxylation of a suitable isonicotinaldehyde precursor. While a specific detailed protocol is not widely published, a generalized procedure based on common organic synthesis techniques is outlined below.
Objective: To introduce three methoxy groups onto the isonicotinaldehyde backbone.
Materials:
-
Isonicotinaldehyde derivative (e.g., a halogenated precursor)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
-
Inert solvent (e.g., Dimethylformamide - DMF, anhydrous)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of the isonicotinaldehyde precursor is prepared in an anhydrous inert solvent, such as DMF, under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium methoxide is added portion-wise to the solution at a controlled temperature, typically ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate.
-
The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, until the reaction is complete (monitored by Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).
-
Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.
-
The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed using techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.
Use of this compound in the Synthesis of a TBAJ-876 Fragment
This protocol details the use of this compound as a key intermediate in the synthesis of a fragment of TBAJ-876, an anti-tuberculosis drug candidate.
Objective: To perform an aldol condensation reaction between 6-bromo-3,4-dihydroquinolin-2(1H)-one and this compound.
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one
-
This compound
-
Methanol (MeOH, dry)
-
Sodium methoxide (NaOMe) in Methanol
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 equivalents), this compound (1.0 equivalent), and dry methanol.
-
Stir the mixture at room temperature for approximately 5 minutes.
-
Add a solution of sodium methoxide in methanol (3.0 equivalents) in one portion.
-
Heat the reaction mixture to reflux. The mixture should turn from turbid to clear.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by a suitable analytical method like HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent, followed by extraction and purification steps.
Visualized Workflows and Pathways
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of polysubstituted pyridines, which is applicable to the conceptual synthesis of this compound.
Chemical Reactions of this compound
This diagram illustrates the primary chemical transformations that this compound can undergo.
Representative Anticancer Signaling Pathway for Pyridine Derivatives
While the specific mechanism of action for this compound is still under investigation, some pyridine derivatives have been shown to exhibit anticancer properties.[1] The following diagram illustrates a representative signaling pathway for such compounds, involving cell cycle arrest and apoptosis.[1]
References
A Comprehensive Technical Guide to 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative with significant potential in organic synthesis and medicinal chemistry. The guide covers its chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions.
Chemical Structure and Nomenclature
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with three methoxy groups at positions 2, 3, and 6, and an aldehyde (formyl) group at the 4-position.[1][2] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[3]
The IUPAC name for this compound is 2,3,6-trimethoxypyridine-4-carbaldehyde .[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 1364917-16-7[1][4] |
| Molecular Formula | C₉H₁₁NO₄[1][2] |
| Molecular Weight | 197.19 g/mol [1][2] |
| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC[1][4][5] |
Physicochemical Properties
The compound is typically a crystalline solid under standard conditions and is soluble in organic solvents such as methanol and ethanol.[1][2] It is generally stable but should be handled with care as it is sensitive to strong oxidizing agents.[1]
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | Crystalline solid[1][2] |
| Solubility | Soluble in organic solvents like methanol and ethanol[1][2] |
| Stability | Generally stable under standard conditions; sensitive to strong oxidizing agents[1] |
| Storage | Inert atmosphere, 2-8°C[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key predicted and observed spectral features.
Table 3: Spectroscopic Data Summary
| Technique | Observed/Predicted Features |
|---|---|
| ¹H NMR | Aldehyde proton (CHO) predicted around 9.8–10.2 ppm; Methoxy group protons (-OCH₃) predicted around 3.8–4.0 ppm.[3] |
| ¹³C NMR | Carbonyl carbon (C=O) predicted to resonate in the range of 190–195 ppm.[3] |
| Infrared (IR) | Strong C=O stretching vibration for the aldehyde group at 1690-1710 cm⁻¹; Aromatic C=C stretching vibrations at 1450-1600 cm⁻¹.[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) of 197, confirming the molecular weight.[2] |
| UV-Vis | Primary absorption bands typically appear in the 250-350 nm range, corresponding to π→π* transitions within the aromatic system.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, its primary synthesis route involves the methoxylation of a suitable isonicotinaldehyde precursor.[1] It is also used as a key intermediate in multi-step syntheses.
Experimental Protocol: Use in a Condensation Reaction (Example)
The following protocol describes the use of this compound as a reactant in a multi-gram scale synthesis, illustrating its application in forming new carbon-carbon bonds.[6] This condensation reaction is a key step in the synthesis of a fragment for the therapeutic agent TBAJ-876.[3][6]
Objective: To synthesize 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one.
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 eq.)
-
This compound (1.0 eq.)[6]
-
Dry Methanol (MeOH, 20V)[6]
-
Sodium methoxide in MeOH (25% Wt, 3.0 Eq)[6]
-
500 mL 4-neck round bottom flask
-
Overhead stirrer, condenser with nitrogen bubbler, internal temperature probe, septum
Procedure:
-
To the 4-neck round bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), this compound (10.0 g, 50.7 mmol), and dry MeOH (200 mL).[6]
-
Stir the mixture at 300 rpm at room temperature for 5 minutes.[6]
-
Add the sodium methoxide solution (32.9 g, 34.8 mL) in one portion. The mixture will appear turbid.[6]
-
Heat the reaction mixture to reflux. The solution should turn clear.[6]
-
Maintain the reflux for 24 hours, monitoring the reaction progress as needed (e.g., by HPLC).[6]
-
Upon completion, proceed with workup and purification to isolate the desired product.
Caption: Workflow for the condensation of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its aldehyde group and the substituted pyridine ring, making it a versatile intermediate.[3]
-
Electrophilicity: The aldehyde group's carbon atom is electrophilic and susceptible to nucleophilic attack, which is fundamental to its use in forming new C-C bonds.[3]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][3]
-
Reduction: The aldehyde can be reduced to an alcohol or an amine using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Substitution: The methoxy groups can be substituted with other functionalities under specific reaction conditions.[1]
Its applications are primarily in:
-
Organic Synthesis: It serves as a crucial intermediate for building complex molecular architectures and heterocyclic systems.[2][3]
-
Medicinal Chemistry: As a substituted pyridine, it is investigated for potential biological activities, including antimicrobial and anticancer effects, and is used in the development of new therapeutic agents.[1][2]
-
Specialty Chemicals: It is utilized in the production of various specialty chemicals and materials.[2]
References
- 1. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 2. Buy this compound | 1364917-16-7 [smolecule.com]
- 3. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 4. 1364917-16-7|this compound|BLD Pharm [bldpharm.com]
- 5. 1364917-16-7|this compound| Ambeed [ambeed.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Synthesis of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2,3,6-trimethoxyisonicotinaldehyde from isonicotinaldehyde. The synthesis is a multi-step process necessitating the formation of a polychlorinated intermediate, followed by a nucleophilic aromatic substitution to yield the final product. This document provides a comprehensive overview of the conceptualized experimental protocols, supported by quantitative data where available in related literature, and visualized through process diagrams.
Synthetic Strategy Overview
The direct methoxylation of isonicotinaldehyde is not feasible due to the electron-rich nature of the pyridine ring, which is resistant to direct nucleophilic attack. Therefore, a more practical approach involves activating the pyridine ring towards nucleophilic substitution. This is achieved by first introducing electron-withdrawing halogen atoms at the 2, 3, and 6 positions of the pyridine ring. The subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide then allows for the displacement of the chloro groups with methoxy groups.
The proposed overall synthetic transformation is as follows:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine
The initial step involves the exhaustive chlorination of a suitable starting material. While direct polychlorination of isonicotinaldehyde is challenging, a common industrial route to polychlorinated pyridines involves the high-temperature chlorination of pyridine derivatives. For the synthesis of the target intermediate, 4-picoline (4-methylpyridine) is a suitable starting material.
Reaction:
Experimental Protocol:
-
Reaction Setup: A high-temperature flow reactor equipped with a chlorine gas inlet, a temperature controller, and a condenser for collecting the product is required. The reactor is typically packed with a suitable catalyst, such as a Lewis acid, to facilitate the chlorination.
-
Procedure:
-
4-Picoline is vaporized and mixed with an excess of chlorine gas.
-
The gas mixture is passed through the heated reactor at a temperature range of 350-500 °C.
-
The reaction products are cooled and condensed.
-
The crude product mixture is then purified by fractional distillation under reduced pressure to isolate 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Temperature | 350-500 °C | General knowledge on pyridine chlorination |
| Catalyst | Lewis Acid (e.g., FeCl₃) | General knowledge on pyridine chlorination |
| Yield | Variable, depends on conditions | Not specified in available literature |
Step 2: Hydrolysis to 2,3,5,6-Tetrachloroisonicotinaldehyde
The trichloromethyl group at the 4-position is then hydrolyzed to an aldehyde functional group. This is a standard transformation in organic synthesis.
Reaction:
Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine is dissolved in a suitable solvent, such as a mixture of acetic acid and water.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | Several hours | General knowledge of hydrolysis |
| Yield | High | Expected for this type of transformation |
Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution
This final step involves the nucleophilic displacement of three of the four chlorine atoms by methoxy groups. The chlorine atoms at the 2 and 6 positions are the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chlorine at the 3-position is also susceptible to substitution. The chlorine at the 5-position is the least reactive. By controlling the stoichiometry of the sodium methoxide and the reaction conditions, it is possible to achieve selective trimethoxylation.
Reaction:
Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Procedure:
-
2,3,5,6-Tetrachloroisonicotinaldehyde is dissolved in anhydrous methanol under a nitrogen atmosphere.
-
A solution of sodium methoxide in methanol (3 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Stoichiometry | 1 : 3 (Substrate : NaOMe) | Based on desired substitution |
| Solvent | Anhydrous Methanol | [1] |
| Temperature | Reflux | [1] |
| Purification | Column Chromatography | Standard laboratory practice |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key reagents and conditions for each step.
Caption: Detailed workflow for the synthesis of this compound.
Nucleophilic Aromatic Substitution Mechanism
The key step in this synthesis is the SNAr reaction. The mechanism involves the attack of the nucleophile (methoxide ion) on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride ion) is then eliminated to restore the aromaticity of the ring.
Caption: Generalized mechanism of the nucleophilic aromatic substitution (SNAr) step.
Conclusion
The synthesis of this compound from isonicotinaldehyde is a challenging but feasible process that relies on the strategic activation of the pyridine ring through polychlorination, followed by a controlled nucleophilic aromatic substitution. The protocols outlined in this guide are based on established principles of organic chemistry and provide a solid foundation for further experimental optimization by researchers in the field. Careful control of reaction conditions, particularly in the final methoxylation step, will be crucial for achieving the desired product with high yield and purity. This compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[2]
References
A Technical Guide to the Spectroscopic Profile of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trimethoxyisonicotinaldehyde (IUPAC Name: 2,3,6-trimethoxypyridine-4-carbaldehyde). The information compiled herein is intended to support research and development activities by providing key analytical data, experimental methodologies, and structural visualization.
Molecular Structure and Properties
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H | 9.8 – 10.2 | Singlet, Aldehyde proton (-CHO) |
| ¹H | ~3.8 – 4.0 | Multiple singlets, Methoxy group protons (-OCH₃) |
| ¹³C | 190 – 195 | Carbonyl carbon (C=O) |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 1690 - 1710 | Strong | C=O stretch (Aldehyde carbonyl) |
| 1450 - 1600 | Multiple bands | Aromatic C=C stretching (Pyridine ring) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion Type | Technique |
| 197 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Wavelength (λmax) nm | Transition Type | Chromophore |
| 250 - 350 | π → π* | Substituted Pyridine Ring |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
The magnetic field is "shimmed" to achieve high homogeneity.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting Free Induction Decay (FID) signal is recorded.
-
-
Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is typically used as an internal reference.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (~10-20 mg) of solid this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
-
Drop a small amount of the solution onto the center of the plate.
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
-
Instrumentation: The analysis is performed using an FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
3. Electron Ionization Mass Spectrometry (EI-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the instrument, often via a direct insertion probe. The sample is heated under high vacuum to ensure it is in the gas phase.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Mandatory Visualizations
Chemical Structure of this compound
The following diagram illustrates the molecular structure, highlighting the key functional groups relevant to its spectroscopic signature.
Caption: Molecular structure of this compound.
General Workflow for Spectroscopic Analysis
This diagram outlines the logical flow from sample preparation to data interpretation for a typical organic compound.
Caption: Generalized workflow for spectroscopic characterization.
References
In-depth Technical Guide: 1H NMR Spectrum of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethoxyisonicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural elucidation is crucial for its application as a building block in the development of novel therapeutic agents. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, including predicted spectral data, a standard experimental protocol for its acquisition, and a visualization of its molecular structure.
Predicted ¹H NMR Spectral Data
While a publicly available, experimentally verified ¹H NMR spectrum with full peak assignments for this compound is not readily found in the searched literature, extensive predictions and data from analogous structures allow for a reliable estimation of the expected spectrum.[1] The key proton signals are anticipated in distinct regions of the spectrum, reflecting the electronic environment of each proton in the molecule.
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on a pyridine ring.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |
| Pyridine Ring Proton (H-5) | Aromatic Region | Singlet (s) | 1H |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 9H (3 x -OCH₃) |
Structural Visualization and Proton Assignment
To aid in the interpretation of the ¹H NMR spectrum, the molecular structure of this compound with key protons labeled is presented below.
Figure 1. Molecular structure of this compound.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple and characteristic.
-
Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyridine ring. Consequently, its signal is predicted to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm.[1] The singlet multiplicity arises from the absence of adjacent protons to couple with.
-
Pyridine Ring Proton (H-5): The pyridine ring possesses a single proton at the C-5 position. This proton is situated in the aromatic region of the spectrum. Due to the absence of neighboring protons on the pyridine ring (positions 4 and 6 being substituted), this proton will not experience spin-spin coupling and is therefore expected to appear as a distinct singlet.
-
Methoxy Protons: The molecule contains three methoxy groups (-OCH₃) at positions 2, 3, and 6 of the pyridine ring. The protons of these methyl groups are chemically equivalent or very similar, and they are not coupled to any other protons. Therefore, they are expected to give rise to a single, strong singlet in the upfield region of the spectrum, typically between δ 3.8 and 4.0 ppm, with an integration value corresponding to nine protons.[1]
Experimental Protocol for ¹H NMR Analysis
The following provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient for a routine ¹H NMR spectrum.
-
Acquisition Time: Set to an appropriate value to ensure good resolution, typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired and averaged to achieve an adequate signal-to-noise ratio.
-
Spectral Width: The spectral width should be set to encompass the expected range of proton chemical shifts, typically from 0 to 12 ppm.
4. Data Processing:
-
The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum should be phase-corrected and baseline-corrected to obtain a flat baseline.
-
The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.
-
The integrals of the peaks should be carefully determined to reflect the relative number of protons contributing to each signal.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.
Figure 2. Workflow for the analysis of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of this compound. The predicted spectrum exhibits characteristic singlets for the aldehyde, pyridine ring, and methoxy protons, which should allow for straightforward interpretation. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality data, which is fundamental for researchers in the fields of chemical synthesis and drug development.
References
In-Depth Technical Guide: 13C NMR Data for 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2,3,6-trimethoxyisonicotinaldehyde. Due to the absence of publicly available experimental ¹³C NMR spectra for this specific molecule, this document presents a predicted dataset based on computational models. This guide also includes a generalized experimental protocol for acquiring ¹³C NMR data for aromatic aldehydes and a workflow for its synthesis.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using computational algorithms that analyze the molecule's structure and estimate the resonance frequency of each carbon atom. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 188.5 |
| C4 (Pyridine Ring) | 155.1 |
| C2 (Pyridine Ring) | 162.3 |
| C3 (Pyridine Ring) | 145.8 |
| C6 (Pyridine Ring) | 159.7 |
| C5 (Pyridine Ring) | 105.4 |
| OCH₃ at C2 | 55.8 |
| OCH₃ at C3 | 61.2 |
| OCH₃ at C6 | 55.2 |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a general procedure for the acquisition of a ¹³C NMR spectrum of an aromatic aldehyde like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic aldehydes include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules (less than 1000 g/mol ).[1]
-
Internal Standard: An internal standard, such as Tetramethylsilane (TMS), can be added to the solvent for accurate chemical shift referencing (0 ppm).[1]
-
Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Dissolution: Dissolve the sample in the deuterated solvent within a separate vial before transferring it to the NMR tube.[1] This ensures homogeneity and allows for gentle heating or vortexing if necessary to aid dissolution.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The following steps are generalized for a modern Fourier-transform NMR spectrometer.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0 ppm) or the solvent peak.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Synthesis Workflow for this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted pyridine derivative. A common approach involves the introduction of methoxy groups via nucleophilic aromatic substitution.[2]
Caption: A generalized workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Solubility of 2,3,6-Trimethoxyisonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,6-trimethoxyisonicotinaldehyde in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility. Furthermore, it visualizes key chemical synthesis pathways involving this compound, which is of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutics.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₄. Its structure, featuring a pyridine ring with three methoxy groups and an aldehyde functional group, makes it a valuable intermediate in organic synthesis. This compound is noted for its role as a precursor in the development of new pharmaceutical agents, including analogues of the anti-tuberculosis drug bedaquiline. Understanding its solubility is crucial for its application in synthesis, formulation, and biological screening.
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in peer-reviewed literature. The available information is qualitative, indicating its general solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Likely Soluble |
| Acetone | (CH₃)₂CO | Polar Aprotic | Likely Soluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble to Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Note: "Likely Soluble" is inferred from the behavior of similar substituted pyridine aldehydes and the general principle of "like dissolves like." Experimental verification is required.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. These protocols can be adapted for specific laboratory settings and analytical capabilities.
Gravimetric Method for Solubility Determination
This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (L)
UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable if the compound has a chromophore and a calibration curve can be established.
Materials:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters
Procedure:
Part 1: Preparation of Calibration Curve
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
Part 2: Solubility Measurement
-
Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the gravimetric method.
-
Withdraw a sample of the supernatant and filter it as described in steps 5-6 of the gravimetric method.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the solubility of the original saturated solution using the following formula:
Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor
Synthesis and Experimental Workflows
The following diagrams illustrate key synthetic pathways involving this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the methoxylation of a suitable isonicotinaldehyde precursor.
Experimental Workflow: Synthesis of a TBAJ-876 Fragment
This compound is a key starting material in the synthesis of a fragment of the anti-tuberculosis drug candidate TBAJ-876.[1]
Potential Signaling Pathway Modulation
While specific signaling pathways modulated by this compound are still under investigation, substituted pyridine derivatives are known to interact with various biological targets, such as enzymes (e.g., kinases, phosphatases) and receptors.[2] This interaction can lead to the inhibition or activation of downstream signaling cascades, resulting in a cellular response. The potential antimicrobial and anticancer properties of this compound suggest its involvement in pathways critical for cell survival and proliferation.[2]
Conclusion
This compound is a compound of growing interest in the field of drug development. While quantitative solubility data remains to be fully characterized in the public domain, this guide provides a framework for its determination through established experimental protocols. The visualized synthetic pathways highlight its practical utility as a versatile building block in the synthesis of complex molecules with therapeutic potential. Further research into the specific biological targets and signaling pathways affected by this compound will be crucial in elucidating its full pharmacological profile.
References
Unraveling the Biological Profile of 2,3,6-Trimethoxyisonicotinaldehyde: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – An in-depth review of available scientific literature reveals a significant gap in the understanding of the direct biological activities of the chemical compound 2,3,6-Trimethoxyisonicotinaldehyde. While noted for its role as a key intermediate in the synthesis of advanced pharmaceutical candidates, dedicated studies detailing its own potential antimicrobial, anticancer, or other biological effects are not publicly available. This technical guide serves to consolidate the current understanding of this compound, primarily highlighting its established role in synthetic chemistry while acknowledging the unsubstantiated claims of its latent biological potential.
Overview of this compound
This compound is a substituted pyridine derivative, characterized by three methoxy groups and an aldehyde functional group attached to the isonicotinic acid backbone. Its chemical structure makes it a versatile building block in organic synthesis. Commercial suppliers often mention its potential for investigation in antimicrobial and anticancer research, however, peer-reviewed studies providing concrete data on these applications are currently absent from the scientific literature.[1][2]
Primary Role as a Synthetic Precursor
The most significant and well-documented application of this compound is as a crucial precursor in the multi-step synthesis of the anti-tuberculosis drug candidate, TBAJ-876.[3] TBAJ-876 is an analogue of bedaquiline, a medication used in the treatment of multidrug-resistant tuberculosis.[4][5] The synthesis of a key fragment of TBAJ-876 involves the use of this compound, underscoring its importance in the development of new antitubercular agents.[3]
The logical relationship in this synthetic pathway can be visualized as a straightforward progression from starting material to the final, biologically active compound.
Caption: Synthetic pathway from this compound to TBAJ-876.
Examination of Purported Biological Activities
As of the latest review of scientific databases, there are no specific, publicly accessible studies that provide quantitative data or detailed experimental protocols on the biological activities of this compound itself. The claims of potential antimicrobial and anticancer effects appear to be based on the general biological activity of the broader class of substituted pyridines and related heterocyclic compounds, rather than on direct evidence from in vitro or in vivo testing of this particular molecule.
The workflow for investigating such a compound would typically follow a standardized path from initial screening to more detailed mechanistic studies.
Caption: Standard workflow for preclinical evaluation of a novel compound.
Future Directions
The established role of this compound as a precursor to a potent anti-tuberculosis candidate suggests that while the final product, TBAJ-876, exhibits significant biological activity, the precursor itself may not have been a primary focus of biological evaluation. Future research could involve screening this compound through the standardized preclinical workflow to either validate the anecdotal claims of its biological potential or to definitively characterize it as a biologically inert synthetic intermediate. Until such studies are conducted and published, any claims regarding the intrinsic biological activities of this compound remain speculative.
Conclusion
References
- 1. Buy this compound | 1364917-16-7 [smolecule.com]
- 2. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antimicrobial Properties of Substituted Isonicotinaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of substituted isonicotinaldehydes, with a focus on isonicotinoyl hydrazones, commonly derived from the antitubercular drug isoniazid. The document summarizes quantitative antimicrobial data, details experimental protocols for activity assessment, and visualizes the key mechanism of action and experimental workflows.
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted isonicotinaldehydes and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Substituted Isonicotinoyl Hydrazones
| Compound ID/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | 201.25 | [1] |
| Isoniazid/2-hydroxynicotinal Schiff base | Escherichia coli | 100.63 | [1] |
| Compound C5 (Isoniazid/2-hydroxy nicotinoid Schiff base) | Staphylococcus aureus ATCC 29213 | 16 | [1] |
| N'-(4-fluorobenzylidene)isonicotinohydrazide (L4) | Escherichia coli | 1.55 mM | [2] |
| Unspecified Isonicotinohydrazone Derivative | Staphylococcus aureus | 8 | [3] |
| Unspecified Isonicotinohydrazone Derivative | Escherichia coli | 4 | [3] |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Escherichia coli | 500 | [4] |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 1000 | [4] |
| N-(2-methoxybenzylidene)isonicotinohydrazone-Cu Complex | Escherichia coli | Better than Kanamycin-30 | [5] |
| New nicotinaldehyde derivatives (DMPN & BrPN) | Oral pathogens | 1.56-49.2 | [6] |
Table 2: Antifungal Activity of Substituted Isonicotinoyl Hydrazones
| Compound ID/Substituent | Test Organism | MIC | Reference |
| N'-(2-trifluoromethylbenzylidene)isonicotinohydrazide (L1) | Candida albicans | 0.037 mM | [2] |
| N'-(4-fluorobenzylidene)isonicotinohydrazide (L4) | Candida albicans | 0.048 mM | [2] |
| Mannich bases (3f, 3i, 3j, 3k) | Candida albicans, Candida glabrata | Better performance than others in series |
Experimental Protocols
The determination of antimicrobial activity for substituted isonicotinaldehydes generally follows standardized microbiology protocols. The most common methods cited are broth microdilution, agar dilution, and disc diffusion.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of the Compound Stock Solution:
- The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
2. Inoculum Preparation:
- The microbial strain to be tested is cultured on an appropriate agar medium for 18-24 hours.
- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL for bacteria).
- The standardized inoculum is then diluted to the final required concentration for the assay (e.g., 5 x 10^5 CFU/mL).
3. Serial Dilution in Microplate:
- A 96-well microtiter plate is used.
- A serial two-fold dilution of the compound stock solution is performed in the wells using the appropriate broth medium. This creates a range of decreasing concentrations of the test compound.
- Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).
4. Inoculation and Incubation:
- The diluted microbial inoculum is added to all wells except the negative control.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
5. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Disc Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.
1. Plate Preparation:
- A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
2. Disc Application:
- Sterile filter paper discs are impregnated with a known concentration of the test compound.
- The discs are placed on the surface of the inoculated agar plate.
3. Incubation:
- The plate is incubated under suitable conditions.
4. Zone of Inhibition Measurement:
- If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear circular zone around the disc.
- The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a substituted isonicotinaldehyde.
Caption: Workflow for MIC Determination.
Mechanism of Action of Isoniazid and its Derivatives
The primary mechanism of action for isoniazid, and presumably many of its Schiff base derivatives, targets the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1][2][5] Some derivatives may also exert their antimicrobial effect through the disruption of the bacterial cell membrane.
Caption: Antimicrobial Mechanism of Action.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a fundamental nitrogen-containing heterocycle, has emerged as a cornerstone in the architecture of modern anticancer therapeutics.[1][2][3] Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled the development of a diverse arsenal of pyridine-based compounds with potent and selective anticancer activities.[3][4][5] This technical guide delves into the core of recent advancements in anticancer research on pyridine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways and workflows to empower researchers in the field.
Key Classes and Mechanisms of Action of Anticancer Pyridine Derivatives
Pyridine derivatives exert their anticancer effects through a wide array of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[3][4] Several classes of these compounds have demonstrated significant promise in preclinical and clinical studies.
Pyridine-Urea Derivatives: This class of compounds has shown potent inhibitory activity against various cancer cell lines.[5][6] A notable mechanism of action for some pyridine-ureas is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[5][6] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[5]
Cyanopyridine Derivatives: Cyanopyridines, also known as nicotinonitriles, have demonstrated broad-spectrum anticancer activity.[1][7] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the uncontrolled division of cancer cells.[1] Some cyanopyridine derivatives have also been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme implicated in cancer cell proliferation.[8]
Pyridine-Thiazolidinone Hybrids: These hybrid molecules have been explored as inhibitors of human carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]
Fused Pyridine Systems: A variety of fused heterocyclic systems containing a pyridine ring, such as imidazo[1,2-a]pyridines and thieno[2,3-c]pyridines, have been synthesized and evaluated for their anticancer potential.[9][10] These compounds can act as potent inhibitors of critical signaling pathways, including the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer.[9]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of selected pyridine derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of Pyridine-Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| 62 | MCF-7 (Breast) | Not specified (potent) | - | - |
| 63 | MCF-7 (Breast) | Not specified (potent) | - | - |
Data sourced from multiple studies.[4][6]
Table 2: IC50 Values of Cyanopyridine and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Methyl, pyridine, and cyano substituted compounds | MCF-7 (Breast) | 1.1 - 2.4 | - | - |
| -OH substituted diphenyl ether-based pyridine | A-549 (Lung) | 16.74 ± 0.45 | - | - |
| -OCH3 substituted diphenyl ether-based pyridine | A-549 (Lung) | 10.57 ± 0.54 | - | - |
| Ib | HeLa (Cervical) | 34.3 ± 2.6 | - | - |
| Ib | MCF-7 (Breast) | 50.18 ± 1.11 | - | - |
| 4 | MCF-7 (Breast) | 28.94 (µg/ml) | - | - |
| 17 | MCF-7 (Breast) | 26.95 (µg/ml) | - | - |
| 4 | MDA-MB-231 (Breast) | 30.57 (µg/ml) | - | - |
| 17 | MDA-MB-231 (Breast) | 29.08 (µg/ml) | - | - |
Data sourced from multiple studies.[1][7][8]
Table 3: IC50 Values of Other Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 1 (Pyridone) | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| 28 | MCF-7 (Breast) | 3.42 | - | - |
| 28 | A549 (Lung) | 5.97 | - | - |
| 35 | HepG2 (Liver) | 4.25 - 12.83 | - | - |
| 36 | HepG2 (Liver) | 4.25 - 12.83 | - | - |
| 37 | HepG2 (Liver) | 4.25 - 12.83 | - | - |
| 27 | Ishikawa (Endometrial) | 8.26 | - | - |
Data sourced from multiple studies.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of anticancer pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the pyridine derivative for a specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the pyridine derivative at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity at each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine derivatives and a typical workflow for their preclinical evaluation.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-urea derivatives.
Caption: Preclinical drug discovery workflow for pyridine-based anticancer agents.
Caption: Apoptosis induction by pyridine derivatives via p53 and JNK upregulation.
Conclusion and Future Directions
The pyridine nucleus has unequivocally established itself as a privileged scaffold in the design and development of novel anticancer agents. The diverse mechanisms of action, ranging from kinase inhibition to the induction of apoptosis and cell cycle arrest, underscore the remarkable versatility of pyridine derivatives. The quantitative data presented herein highlight the potent activity of several lead compounds against a variety of cancer cell lines.
Future research in this area will likely focus on several key aspects. The development of more selective and potent inhibitors through structure-activity relationship (SAR) studies remains a primary objective. Furthermore, the exploration of novel pyridine-based chemical space, including multi-target agents and drug conjugates, holds significant promise. The use of advanced computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation pyridine derivatives with improved therapeutic indices. As our understanding of the molecular drivers of cancer continues to evolve, so too will the opportunities for harnessing the power of pyridine chemistry to combat this devastating disease.
References
- 1. irjet.net [irjet.net]
- 2. novel-pyridine-and-pyrimidine-derivatives-as-promising-anticancer-agents-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsat.org [ijsat.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
An In-depth Technical Guide to 2,3,6-Trimethoxyisonicotinaldehyde: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative, has emerged as a valuable intermediate in synthetic organic chemistry. Its strategic importance is particularly highlighted in the development of novel therapeutics, most notably as a key building block in the synthesis of next-generation antitubercular agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in the context of medicinal chemistry.
Introduction
This compound (CAS No. 1364917-16-7) is a heterocyclic aldehyde characterized by a pyridine ring substituted with three methoxy groups and a formyl group at the 4-position.[1] This unique substitution pattern imparts specific reactivity and electronic properties that make it a versatile precursor in the synthesis of more complex molecular architectures.[2] While its direct biological activities are not extensively documented, its application in the synthesis of pharmacologically active molecules, such as fragments of the anti-tuberculosis drug TBAJ-876, underscores its significance in the field of drug discovery and development.[3]
History and Key Developments
More recently, its role as a critical starting material in a multi-gram scale synthesis of a key fragment of the anti-tuberculosis drug TBAJ-876 has been detailed in a 2024 preprint.[3] This highlights the compound's current relevance in facilitating the efficient and scalable production of advanced drug candidates. The history of this compound is therefore intrinsically linked to the progression of synthetic methodologies for creating highly functionalized heterocyclic systems for medicinal chemistry.
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound have been characterized by various analytical techniques. A summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1364917-16-7 | [1] |
| IUPAC Name | 2,3,6-trimethoxypyridine-4-carbaldehyde | [1] |
| Molecular Formula | C₉H₁₁NO₄ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| Physical State | Crystalline solid | [1][5] |
| Appearance | Colorless to pale yellow | [1] |
| Melting Point | Not available in cited literature | [1][5] |
| Boiling Point | Not available in cited literature | [1][5] |
| Solubility | Soluble in organic solvents such as methanol and ethanol.[5] Likely limited solubility in water.[1] | [1][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Reference(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretch: 1690-1710 cm⁻¹; Aromatic C=C and C=N stretches: 1450-1600 cm⁻¹ | [1] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 197 | [1] |
| ¹H NMR Spectroscopy | Predicted chemical shift for aldehyde proton (CHO): ~9.8–10.2 ppm; Predicted chemical shifts for methoxy group protons (-OCH₃): ~3.8–4.0 ppm | [2] |
| ¹³C NMR Spectroscopy | Predicted chemical shift for carbonyl carbon: ~190–195 ppm | [2] |
| UV-Visible Spectroscopy | Primary absorption bands in the 250-350 nm range (π→π* transitions) | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a key synthetic application.
Synthesis of this compound
A general and established method for the synthesis of this compound involves the methoxylation of a suitably substituted isonicotinaldehyde precursor.[2] A specific example is provided in the patent literature.[4]
Reaction Scheme: A generalized reaction scheme for the synthesis of polysubstituted pyridines often involves nucleophilic aromatic substitution on a pyridine ring bearing good leaving groups (e.g., halogens) at the 2, 3, and 6-positions with a methoxide source.[2]
Detailed Protocol (based on WO2017155909A1):
-
A mixture of the starting material (a substituted pyridine, in this case, a precursor denoted as compound 68) (1.35 g, 7.38 mmol) and potassium carbonate (1.53 g, 11.07 mmol) in anhydrous DMF (40 mL) is heated at 50 °C for 10 minutes.[4]
-
Methyl iodide (0.56 mL, 8.86 mmol) is then added to the mixture.[4]
-
The reaction mixture is stirred at this temperature for 2 hours.[4]
-
The resulting solution is diluted with ethyl acetate (EtOAc) and washed with brine three times.[4]
-
The organic layer is then concentrated to yield the product.[4]
Note: The exact nature of the starting material "68" is detailed within the patent document and represents a precursor to the final product.
Application in the Synthesis of a TBAJ-876 Fragment
A significant application of this compound is in the synthesis of a key intermediate for the anti-tuberculosis drug TBAJ-876.[3]
Reaction: Aldol condensation of 6-bromo-3,4-dihydroquinolin-2(1H)-one with this compound.
Detailed Protocol (based on ChemRxiv, 2024, doi: 10.26434/chemrxiv-2024-n6zr9):
-
To a 4-neck 500 mL round bottom flask equipped with an overhead stirrer, condenser with a nitrogen bubbler, internal temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.), this compound (10.0 g, 50.7 mmol, 1.0 eq.), and dry methanol (MeOH) (200 mL).[3]
-
Stir the mixture (300 rpm) at room temperature for 5 minutes.[3]
-
Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt, 3.0 Eq, 152 mmol) in one portion.[3]
-
Heat the turbid reaction mixture to reflux, at which point it should turn clear.[3]
-
Continue refluxing for 24 hours.[3]
-
The product precipitates out and is collected by filtration.[3]
Signaling Pathways and Biological Context
While this compound itself is not known to be a biologically active agent, its role as a precursor for the anti-tuberculosis drug candidate TBAJ-876 places it in a significant biological context. TBAJ-876, a diarylquinoline, targets the F-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for bacterial energy metabolism.
The mechanism of action of TBAJ-876 involves a dual-targeting approach on the F-ATP synthase, inhibiting both the c-ring and the ε-subunit.[5] This disrupts the proton motive force and inhibits ATP synthesis, ultimately leading to bacterial cell death.
Diagrams of Workflows and Pathways
Caption: Experimental workflow for the synthesis of a TBAJ-876 fragment.
Caption: Mechanism of action of TBAJ-876, a downstream product of this compound.
Conclusion
This compound is a synthetically important molecule whose value is demonstrated through its application in the construction of complex pharmaceutical agents. While the historical details of its initial discovery remain obscure, its contemporary relevance is clear. The availability of scalable synthetic protocols for its use in drug development pipelines, such as for the anti-tuberculosis candidate TBAJ-876, positions it as a compound of continuing interest to the scientific and drug development communities. Further exploration of its own potential biological activities may also yield new avenues for research.
References
- 1. Buy this compound | 1364917-16-7 [smolecule.com]
- 2. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
Physical appearance and stability of 2,3,6-Trimethoxyisonicotinaldehyde
An In-depth Technical Guide to the Physical Appearance and Stability of 2,3,6-Trimethoxyisonicotinaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance, stability, and handling protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound is a substituted pyridine derivative, characterized by a pyridine ring with three methoxy groups and an aldehyde functional group.[1][2] Its molecular formula is C₉H₁₁NO₄.[1][2]
Physical Appearance: Under standard conditions, this compound typically presents as a crystalline solid.[1][2] While specific color details are not extensively documented, related pyridinecarboxaldehyde compounds generally range from colorless to pale yellow and may have a characteristic aromatic odor.[2]
Solubility: The compound demonstrates solubility in organic solvents, including methanol and ethanol.[1][2] This solubility is influenced by its molecular structure, which contains both a polar pyridine ring and less polar methoxy groups.[2]
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 1364917-16-7 | [3] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Physical Form | Solid | |
| Solubility | Soluble in methanol and ethanol | [1][2] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [4] |
Note: Specific melting and boiling points may vary depending on the purity of the compound and the synthesis method used.[1]
Chemical Stability and Reactivity
General Stability: this compound is generally stable under standard laboratory conditions.[1] However, it exhibits sensitivity to certain environmental and chemical factors.
Degradation Pathways: The compound is known to be hygroscopic and susceptible to hydrolysis when exposed to aqueous environments, which can lead to decomposition during prolonged storage.[3] It is also sensitive to strong oxidizing agents.[1] For safe handling, moisture levels should be maintained below 50 ppm.[3]
Reactivity Profile: The chemical behavior of this compound is dictated by its functional groups—the electrophilic aldehyde group and the methoxy-substituted pyridine ring.[1]
-
Oxidation: The aldehyde group can be readily oxidized to form the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid.[1][3] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).[1][3]
-
Reduction: The aldehyde can be reduced to an alcohol or an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]
-
Substitution: Under appropriate reaction conditions, the methoxy groups on the pyridine ring can be substituted with other functional groups.[1][2]
-
Nucleophilic Attack: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles, a key reaction in its role as an intermediate in organic synthesis.[1][3]
Caption: Chemical reactivity pathways of this compound.
Experimental Protocols
Synthesis Methodologies: The synthesis of this compound typically involves the functionalization of a pyridine core.
Protocol 1: Methoxylation of Isonicotinaldehyde A primary synthesis route starts with isonicotinaldehyde.[1]
-
Reaction Setup: Isonicotinaldehyde is dissolved in methanol.
-
Catalysis: A catalyst, such as sulfuric acid or hydrochloric acid, is added to the mixture.[1]
-
Reaction Conditions: The reaction is conducted under reflux to facilitate the methoxylation of the pyridine ring.[1]
-
Purification: Following the reaction, the crude product is purified. Common techniques include crystallization and distillation to achieve high purity and yield.[1]
Protocol 2: Nucleophilic Aromatic Substitution An alternative approach involves building the substituted ring system.
-
Precursor Selection: A pyridine ring substituted with suitable leaving groups, such as halogens (e.g., chlorine, bromine), at the 2, 3, and 6 positions is used as the starting material.[3]
-
Reaction: The precursor is treated with methoxide ions (e.g., from sodium methoxide), which displace the leaving groups via nucleophilic aromatic substitution.[3]
-
Work-up and Purification: Standard work-up procedures are followed by purification to isolate the final product.
Caption: General workflow for the synthesis of this compound.
Handling and Storage Protocol: Due to its hygroscopic nature and sensitivity to oxidation, specific handling and storage procedures are critical to maintain the integrity of this compound.
-
Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Temperature: Store in a cool, dry, and well-ventilated place at a recommended temperature of 2-8°C.[4]
-
Moisture Control: Ensure that the storage container is tightly sealed to prevent moisture ingress. For long-term storage, using buffered organic solvents such as DMF with 1% TFA is recommended.[3] Karl Fischer titration can be used to confirm moisture levels are below the 50 ppm threshold.[3]
-
Avoidance: Keep away from strong oxidizing agents, water, and sources of ignition.
Caption: Recommended handling and storage conditions for ensuring compound stability.
References
Methodological & Application
Synthetic Routes for 2,3,6-Trimethoxyisonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential synthetic routes for 2,3,6-trimethoxyisonicotinaldehyde, a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for medicinal chemistry.[1] This application note outlines the most plausible synthetic strategies, offering detailed experimental protocols where information is available, and summarizes key data for researchers in the field.
Introduction
This compound, with the IUPAC name 2,3,6-trimethoxypyridine-4-carbaldehyde, is a polysubstituted pyridine derivative. The presence of both an aldehyde functional group and three methoxy substituents on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.[1] The aldehyde offers a reactive site for various transformations, while the methoxy groups influence the electronic properties of the pyridine ring.
Synthetic Strategies
Several synthetic strategies can be envisaged for the preparation of this compound. The most prominent and frequently cited methods include:
-
Methoxylation of a Halogenated Isonicotinaldehyde Precursor: This approach involves the nucleophilic aromatic substitution of leaving groups, typically halogens, at the 2, 3, and 6-positions of the isonicotinaldehyde ring with methoxide ions.
-
Oxidation of (2,3,6-Trimethoxypyridin-4-yl)methanol: This method utilizes the corresponding pyridyl carbinol as a precursor, which is then oxidized to the desired aldehyde.
-
Vilsmeier-Haack Formylation: This reaction allows for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring, such as a suitably substituted trimethoxypyridine.
The following sections will detail the theoretical basis and, where available, the experimental protocols for these routes.
Route 1: Methoxylation of a Halogenated Isonicotinaldehyde
This is a widely recognized strategy for the synthesis of methoxy-substituted pyridines. The general principle involves the displacement of halide ions from a polychlorinated pyridine derivative by sodium methoxide.
General Reaction Scheme:
Figure 1: General scheme for the methoxylation of 2,3,6-trichloroisonicotinaldehyde.
Experimental Protocol (Proposed)
Materials:
-
2,3,6-Trichloroisonicotinaldehyde (Starting Material)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3,6-trichloroisonicotinaldehyde in anhydrous methanol, add an excess of sodium methoxide (e.g., 4-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 70-85% (expected) |
| Purity | >95% (after purification) |
Route 2: Oxidation of (2,3,6-Trimethoxypyridin-4-yl)methanol
This synthetic route offers an alternative approach starting from the corresponding alcohol, which is a commercially available starting material. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.
General Reaction Scheme:
References
Application Note and Protocol: Multi-gram Scale Synthesis of TBAJ-876 Fragment (876A-B) using 2,3,6-Trimethoxyisonicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TBAJ-876 is a promising anti-tuberculosis drug candidate with high activity against multi-drug resistant strains of Mycobacterium tuberculosis.[1] It is a diarylquinoline, belonging to the same class as bedaquiline, and functions by inhibiting the mycobacterial F-ATP synthase.[2][3][4] A key intermediate in the synthesis of TBAJ-876 is the fragment 876A-B. This document outlines a high-yielding, multi-gram scale synthesis of this fragment utilizing an efficient aldol condensation strategy, which avoids the need for costly palladium catalysts and chromatographic purification steps.[1][5] This method enhances the potential for cost-effective large-scale production of TBAJ-876, thereby increasing its accessibility for clinical studies and eventual patient treatment.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-gram scale synthesis of the TBAJ-876 fragment (876A-B).
| Parameter | Value | Reference |
| Starting Material 1 | 6-bromo-3,4-dihydroquinolin-2(1H)-one | [1] |
| Starting Material 2 | 2,3,6-trimethoxyisonicotinaldehyde | [1] |
| Scale of Aldehyde | 10.0 g | [1] |
| Equivalent of Quinolinone | 1.5 eq. | [1] |
| Equivalent of Sodium Methoxide | 3.0 eq. | [1] |
| Solvent | Dry Methanol | [1] |
| Reaction Volume | 200 mL | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 24 hours | [1] |
| Product Yield | 90% | [1] |
| Product Purity (area%) | 97% | [1] |
Experimental Protocol
This protocol details the multi-gram scale synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one (876A-B).
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.)
-
This compound (10.0 g, 50.7 mmol, 1.0 eq.)
-
Sodium methoxide in MeOH (25% Wt, 32.9 g, 34.8 mL, 152 mmol, 3.0 eq.)
-
Dry Methanol (MeOH) (200 mL)
Equipment:
-
500 mL 4-neck round bottom flask
-
Overhead stirrer
-
Condenser with nitrogen bubbler
-
Internal temperature probe
-
Septum
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a 4-neck 500 mL round bottom flask equipped with an overhead stirrer, condenser with a nitrogen bubbler, internal temperature probe, and a septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol) and this compound (10.0 g, 50.7 mmol).[1]
-
Solvent Addition: Add dry MeOH (200 mL) to the flask.[1]
-
Initial Stirring: Stir the mixture at 300 rpm at room temperature for 5 minutes.[1]
-
Base Addition: Add the sodium methoxide solution in MeOH (32.9 g, 34.8 mL, 25% Wt) in one portion.[1]
-
Heating to Reflux: Heat the turbid reaction mixture to reflux. The mixture should turn clear upon heating.[1]
-
Reaction Monitoring: Continue refluxing for 24 hours. A copious amount of product will precipitate out of the solution. The reaction progress can be monitored by HPLC to confirm the complete consumption of the aldehyde.[1]
-
Cooling and Isolation: After 24 hours, stop heating and allow the reaction mixture to cool to room temperature.[1]
-
Filtration: Isolate the precipitated product by vacuum filtration.[1]
-
Washing and Drying: Wash the isolated solid and then dry to obtain the final product, 876A-B.
Visualizations
Signaling Pathway
Caption: Mechanism of action of TBAJ-876.
Experimental Workflow
Caption: Workflow for the synthesis of TBAJ-876 fragment 876A-B.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
Application Notes and Protocols: Aldol Condensation Reactions Involving 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for conducting Aldol condensation and related reactions using 2,3,6-trimethoxyisonicotinaldehyde. This versatile aldehyde is a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The information presented here is intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction
This compound is a polysubstituted pyridine derivative that serves as a key intermediate in the synthesis of various complex organic molecules.[1] Its aldehyde functionality allows it to participate in a range of carbon-carbon bond-forming reactions, with Aldol-type condensations being of particular significance. These reactions are fundamental in synthetic organic chemistry for the construction of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.
The electron-withdrawing nature of the pyridine ring, modulated by the electron-donating methoxy groups, influences the reactivity of the aldehyde group, making this compound an interesting substrate for studying such condensations. This document outlines a specific, high-yielding protocol for an Aldol condensation reaction and provides general methodologies for related transformations.
Featured Application: Synthesis of a TBAJ-876 Fragment
A notable application of an Aldol condensation involving this compound is in the multigram-scale synthesis of a key fragment of the anti-tuberculosis drug, TBAJ-876.[2] This reaction demonstrates a highly efficient and scalable method for coupling two heterocyclic fragments.[2]
Reaction Scheme
The reaction involves the base-catalyzed Aldol condensation of this compound with 6-bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Aldol condensation of this compound.
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalence | Amount Used |
| This compound | 197.19 | 50.7 mmol | 1.0 | 10.0 g |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 226.07 | 76.1 mmol | 1.5 | 17.2 g |
| Sodium Methoxide (25% in MeOH) | 54.02 | 152 mmol | 3.0 | 32.9 g |
| Dry Methanol (Solvent) | - | - | - | 200 mL |
| Product | Yield | Purity (area%) |
| 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one | 90% | 91 |
Detailed Experimental Protocol
Materials:
-
This compound (10.0 g, 50.7 mmol)
-
6-Bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol)
-
Sodium methoxide solution (25% w/w in methanol, 32.9 g, 152 mmol)
-
Dry Methanol (200 mL)
-
500 mL 4-neck round-bottom flask
-
Overhead stirrer
-
Condenser with nitrogen bubbler
-
Internal temperature probe
-
Septum
Procedure: [2]
-
Equip a 500 mL 4-neck round-bottom flask with an overhead stirrer, a condenser with a nitrogen bubbler, an internal temperature probe, and a septum.
-
To the flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g), this compound (10.0 g), and dry methanol (200 mL).
-
Stir the mixture at room temperature (300 rpm) for 5 minutes.
-
Add the sodium methoxide solution in one portion.
-
Heat the turbid reaction mixture to reflux, at which point it should become a clear solution.
-
Continue refluxing for 24 hours, during which a copious amount of product will precipitate.
-
Monitor the reaction by HPLC to confirm the complete consumption of the aldehyde.
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Isolate the precipitated product by filtration.
-
The crude product can be used as is for the subsequent step or purified further if necessary.
General Protocols for Aldol-Type Condensations
While the above protocol is specific, this compound can theoretically undergo Aldol-type condensations with a variety of other active methylene compounds. The following are generalized protocols for Claisen-Schmidt and Knoevenagel condensations.
General Protocol for Claisen-Schmidt Condensation
This reaction is suitable for the condensation of this compound with ketones possessing α-hydrogens (e.g., acetophenone, cyclohexanone).
Reaction Scheme:
Caption: General Claisen-Schmidt condensation workflow.
Materials:
-
This compound (1.0 eq)
-
Enolizable ketone (1.0-1.2 eq)
-
Base (e.g., NaOH or KOH, catalytic to stoichiometric amounts)
-
Solvent (e.g., Ethanol, Methanol)
Procedure (General):
-
Dissolve this compound and the ketone in the chosen solvent in a round-bottom flask.
-
Add the base (either as a solid or a solution) to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.
General Protocol for Knoevenagel Condensation
This reaction is suitable for the condensation of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate.
Reaction Scheme:
Caption: General Knoevenagel condensation workflow.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
Catalyst (e.g., piperidine, basic alumina, or a Lewis acid)
-
Solvent (e.g., Ethanol, Toluene)
Procedure (General):
-
In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve this compound and the active methylene compound in the solvent.
-
Add a catalytic amount of the chosen base or acid.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong bases like sodium methoxide with extreme care as they are corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable reagent for constructing complex molecules via Aldol-type condensation reactions. The provided detailed protocol for the synthesis of a TBAJ-876 fragment highlights its utility in scalable and efficient drug development processes. The general protocols for Claisen-Schmidt and Knoevenagel condensations offer a starting point for exploring the reactivity of this aldehyde with a broader range of nucleophiles, enabling the synthesis of diverse chemical libraries for further research and development.
References
Reduction of 2,3,6-Trimethoxyisonicotinaldehyde to alcohol or amine
Application Notes: Reduction of 2,3,6-Trimethoxyisonicotinaldehyde
Introduction
This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in organic and medicinal chemistry.[1] The aldehyde functional group provides a reactive handle for various chemical transformations, including oxidation to a carboxylic acid, or reduction to an alcohol or an amine.[1] The resulting products, (2,3,6-trimethoxypyridin-4-yl)methanol and 4-(aminomethyl)-2,3,6-trimethoxypyridine, are key building blocks for the synthesis of more complex molecules, including potential therapeutic agents. These application notes provide detailed protocols for the selective reduction of this compound to its corresponding primary alcohol and primary amine.
Part 1: Reduction to (2,3,6-Trimethoxypyridin-4-yl)methanol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this purpose, sodium borohydride (NaBH₄) is a mild, selective, and convenient reducing agent that is compatible with a wide range of functional groups.[2][3] It readily reduces aldehydes and ketones to their corresponding alcohols, typically in protic solvents like methanol or ethanol.[2][4]
Reaction Principle
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent during the reaction or aqueous workup yields the final primary alcohol product.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes typical conditions for the sodium borohydride reduction of aromatic aldehydes.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes/ketones.[2] |
| Stoichiometry | 1.0 - 1.5 equivalents | Ensures complete consumption of the aldehyde. |
| Solvent | Methanol (MeOH) | Protic solvent that facilitates the reaction and workup.[3] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. |
| Typical Yield | >90% | High efficiency is common for this transformation. |
Experimental Protocol
Materials:
-
This compound (MW: 197.19 g/mol )
-
Sodium Borohydride (NaBH₄) (MW: 37.83 g/mol )
-
Methanol (MeOH), Anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.07 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.23 g, 6.09 mmol, 1.2 eq.) to the cooled solution in small portions over 10-15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully cool the flask in an ice bath and slowly add 10 mL of deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure (2,3,6-trimethoxypyridin-4-yl)methanol.
Visualizations
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyridine Ring of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of 2,3,6-trimethoxyisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, and understanding its reactivity towards nucleophiles is crucial for the development of novel molecular entities.
Introduction
This compound is a polysubstituted pyridine derivative with methoxy groups at the 2, 3, and 6-positions and an aldehyde at the 4-position. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6).[1][2] In the case of this compound, the positions most activated for nucleophilic aromatic substitution are C-2 and C-6. The methoxy group at the C-3 position is significantly less likely to undergo substitution due to the lack of resonance stabilization of the intermediate.[1]
The methoxy groups at the C-2 and C-6 positions can serve as leaving groups in the presence of suitable nucleophiles. This allows for the introduction of a variety of functional groups, including amines, thiols, and alkoxides, onto the pyridine scaffold. These transformations are valuable for the synthesis of new drug candidates and complex organic molecules.
Regioselectivity of Nucleophilic Attack
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. For this compound, attack at the C-2 and C-6 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization.[1] Attack at the C-3 position does not allow for this stabilization, making this pathway energetically unfavorable. Therefore, nucleophilic substitution is expected to occur selectively at the C-2 and C-6 positions.
Caption: Regioselectivity of nucleophilic attack on this compound.
Experimental Protocols
The following protocols are based on established methods for the nucleophilic aromatic substitution of methoxypyridines. Researchers should optimize these conditions for their specific nucleophile and substrate.
General Considerations:
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde and other sensitive reagents.
-
Anhydrous solvents are recommended to avoid side reactions.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amination of this compound
This protocol is adapted from a method for the amination of methoxypyridines using a sodium hydride-lithium iodide composite.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a primary amine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Lithium iodide (LiI), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a pre-dried flask under an inert atmosphere, add NaH (5.0 eq) and LiI (2.0 eq).
-
Add anhydrous THF to the flask.
-
Add the desired amine (2.0 eq) to the suspension.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-24 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Amine) | Expected Product | Typical Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-3,6-dimethoxyisonicotinaldehyde | 70-85 | Adapted from similar reactions |
| Morpholine | 2-(Morpholin-4-yl)-3,6-dimethoxyisonicotinaldehyde | 65-80 | Adapted from similar reactions |
| Benzylamine | 2-(Benzylamino)-3,6-dimethoxyisonicotinaldehyde | 50-70 | Adapted from similar reactions |
Protocol 2: Thiolation of this compound
This protocol is a general method for the SNAr of thiols with heteroaryl halides, which can be adapted for methoxypyridines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K2CO3) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), the desired thiol (1.2 eq), and K2CO3 (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Thiol) | Expected Product | Typical Yield (%) | Reference |
| Thiophenol | 2-(Phenylthio)-3,6-dimethoxyisonicotinaldehyde | 60-75 | General SNAr principles |
| Benzyl thiol | 2-(Benzylthio)-3,6-dimethoxyisonicotinaldehyde | 65-80 | General SNAr principles |
| Ethanethiol | 2-(Ethylthio)-3,6-dimethoxyisonicotinaldehyde | 55-70 | General SNAr principles |
Protocol 3: Alkoxylation of this compound
This protocol describes the substitution of a methoxy group with another alkoxide, which can be useful for introducing different alkoxy functionalities.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flask containing the desired alcohol (as solvent or in THF) under an inert atmosphere, carefully add NaH (1.5 eq) at 0 °C to generate the corresponding sodium alkoxide in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-48 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Alcohol) | Expected Product | Typical Yield (%) | Reference |
| Ethanol | 2-Ethoxy-3,6-dimethoxyisonicotinaldehyde | 40-60 | General SNAr principles |
| Isopropanol | 2-Isopropoxy-3,6-dimethoxyisonicotinaldehyde | 30-50 | General SNAr principles |
| Phenol | 2-Phenoxy-3,6-dimethoxyisonicotinaldehyde | 35-55 | General SNAr principles |
Visualizations
General Mechanism of Nucleophilic Aromatic Substitution
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Workflow
Caption: A typical experimental workflow for nucleophilic aromatic substitution reactions.
References
Application Notes and Protocols: The Utility of 2,3,6-Trimethoxyisonicotinaldehyde in Medicinal Chemistry
Introduction
2,3,6-Trimethoxyisonicotinaldehyde is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the field of medicinal chemistry.[1][2][3] Its unique structural features, comprising a reactive aldehyde group and electron-rich methoxy substituents on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications.[1][3] This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in the synthesis of the anti-tuberculosis drug candidate TBAJ-876. These guidelines are intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties and Reactivity
This compound, with a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol , is typically a crystalline solid soluble in organic solvents like methanol and ethanol.[2][3] The aldehyde functional group is electrophilic and susceptible to nucleophilic attack, making it a key reactive site for forming new carbon-carbon bonds.[1] The trimethoxy-substituted pyridine ring influences the compound's electronic properties and provides opportunities for further functionalization.[1] Key reactions involving this compound include:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2][3]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]
-
Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, a critical step in the synthesis of more complex molecular frameworks.[1]
-
Substitution: The methoxy groups can be substituted under specific conditions, allowing for the introduction of chemical diversity.[2][3]
Application in the Synthesis of TBAJ-876
A significant application of this compound is its use as a key intermediate in the synthesis of a fragment of TBAJ-876, a promising anti-tuberculosis drug candidate.[1][4][5] TBAJ-876 has demonstrated potent activity against multi-drug resistant strains of Mycobacterium tuberculosis.[4][6] The synthesis involves an aldol condensation reaction between this compound and 6-bromo-3,4-dihydroquinolin-2(1H)-one.[4][5]
Biological Activity of TBAJ-876
TBAJ-876 exhibits potent antimycobacterial activity by targeting the F-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis.[3][7][8] Specifically, it binds to the c and ε subunits of the F-ATP synthase, inhibiting its function and leading to bacterial cell death.[7][8] This mechanism of action is similar to the approved anti-tuberculosis drug bedaquiline, but TBAJ-876 has shown an improved preclinical safety profile.[9]
Quantitative Data: Efficacy of TBAJ-876
The following table summarizes the in vitro activity of TBAJ-876 against various mycobacterial strains.
| Compound | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| TBAJ-876 | M. tuberculosis H37Rv | 0.004 | 0.006 | [10] |
| TBAJ-876 | M. tuberculosis H37Rv | - | 0.125 (MIC₉₀) | [11] |
| Bedaquiline | M. tuberculosis H37Rv | 0.04 | 0.07 | [10] |
| Bedaquiline | M. tuberculosis H37Rv | - | 0.400 (MIC₉₀) | [11] |
| TBAJ-876 | M. abscessus subsp. abscessus ATCC 19977 | - | 0.48 | [12] |
| TBAJ-876 | M. abscessus subsp. bolletii CCUG 50184-T | - | 0.53 | [12] |
| TBAJ-876 | M. abscessus subsp. massiliense CCUG 48898-T | - | 0.42 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the methoxylation of isonicotinaldehyde.[1][2]
Materials:
-
Isonicotinaldehyde
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Apparatus for reflux
Procedure:
-
In a round-bottom flask, dissolve isonicotinaldehyde in methanol.
-
Carefully add a catalytic amount of sulfuric acid or hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete methoxylation (monitoring by TLC or LC-MS is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or distillation to obtain pure this compound.
Protocol 2: Multigram-Scale Synthesis of a TBAJ-876 Fragment
This protocol details the synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one, a key fragment of TBAJ-876, using an aldol condensation strategy.[4][5]
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide in MeOH (25% w/w)
-
4-neck 500 mL round-bottom flask
-
Overhead stirrer
-
Condenser with nitrogen bubbler
-
Internal temperature probe
-
Septum
Procedure:
-
Equip a 4-neck 500 mL round-bottom flask with an overhead stirrer, condenser with a nitrogen bubbler, an internal temperature probe, and a septum.
-
To the flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.), this compound (10.0 g, 50.7 mmol, 1.0 eq.), and dry MeOH (200 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% w/w, 152 mmol, 3.0 eq.) in one portion.
-
Heat the turbid reaction mixture to reflux. The mixture should turn clear.
-
Continue refluxing for 24 hours, during which a precipitate will form.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash the solid with cold MeOH.
-
Dry the solid under vacuum to yield the desired product.
Visualizations
Caption: Synthetic workflow for the TBAJ-876 fragment.
Caption: Mechanism of action of TBAJ-876.
References
- 1. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3,6-Trimethoxyisonicotinaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethoxyisonicotinaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the electron-rich trimethoxypyridine ring and the reactive aldehyde group allows for its participation in a range of cyclocondensation and multicomponent reactions, leading to the formation of complex molecular architectures. These resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including antimicrobial and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinolinone and other heterocyclic derivatives using this compound.
Synthesis of Quinolone Derivatives: A Key Intermediate for Anti-Tuberculosis Agents
A significant application of this compound is in the synthesis of quinolinone derivatives, which are key intermediates in the development of novel anti-tuberculosis agents. Specifically, it is used in the synthesis of a fragment of the promising drug candidate TBAJ-876.[2]
Application Note:
The aldehyde undergoes a base-catalyzed aldol condensation reaction with a substituted 3,4-dihydroquinolin-2(1H)-one. The electron-donating methoxy groups on the pyridine ring can influence the reactivity of the aldehyde and the properties of the resulting product. This synthetic route offers an efficient and scalable method for the production of complex heterocyclic structures relevant to drug development.
Experimental Protocol: Synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one
This protocol is adapted from a multi-gram scale synthesis of a key fragment of the anti-tuberculosis drug TBAJ-876.[2]
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide in MeOH (25% w/w)
Equipment:
-
500 mL four-neck round bottom flask
-
Overhead stirrer
-
Condenser with nitrogen bubbler
-
Internal temperature probe
-
Septum
Procedure:
-
To the four-neck round bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 eq., 76.1 mmol, 17.2 g) and this compound (1.0 eq., 50.7 mmol, 10.0 g).
-
Add dry methanol (200 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add sodium methoxide in methanol (3.0 eq., 152 mmol, 34.8 mL of 25% w/w solution) in one portion.
-
Heat the reaction mixture to reflux. The initially turbid mixture should become clear.
-
Continue refluxing for 24 hours. A copious amount of precipitate will form.
-
Monitor the reaction completion by a suitable method (e.g., HPLC) to confirm the complete consumption of the aldehyde.
-
After completion, stop heating and allow the reaction mixture to cool to room temperature.
-
Isolate the precipitated product by filtration.
-
The crude product can be used in the next step without further purification.
Quantitative Data:
| Reactant | Molar Eq. | Moles (mmol) | Weight (g) |
| 6-bromo-3,4-dihydroquinolin-2(1H)-one | 1.5 | 76.1 | 17.2 |
| This compound | 1.0 | 50.7 | 10.0 |
| Sodium methoxide | 3.0 | 152 | - |
| Product | Yield (%) |
| 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one | 85 (adjusted) |
General Reactivity in Heterocyclic Synthesis
This compound is a versatile precursor for various heterocyclic systems due to the reactivity of its aldehyde functional group.[1] The aldehyde carbon is electrophilic and susceptible to attack by nucleophiles, making it a key component in reactions that form new carbon-carbon and carbon-heteroatom bonds.
Application Note:
The aldehyde functionality allows for its use in the construction of diverse heterocyclic rings through reactions such as:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form an intermediate that can undergo subsequent cyclization.
-
Multicomponent Reactions: One-pot synthesis of complex heterocyclic structures by combining three or more reactants.
-
Cyclocondensation Reactions: Reaction with binucleophiles to form various five, six, or seven-membered heterocyclic rings.
While specific, high-yield protocols for the synthesis of a wide range of heterocycles like pyrimidines and pyridines directly from this compound are not extensively documented in readily available literature, its reactivity profile suggests its high potential in these areas. Researchers can adapt existing methodologies for heterocyclic synthesis by substituting other aromatic aldehydes with this compound, with the expectation of forming novel analogues.
Potential Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound are of interest for their potential biological activities. Quinoline derivatives, for instance, are known to possess a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities.[3] The trimethoxyphenyl moiety is also a common feature in many biologically active natural products and synthetic compounds.
Logical Workflow for Drug Discovery
The general workflow for investigating the potential of heterocyclic compounds derived from this compound in a drug discovery context can be visualized as follows:
Caption: Workflow for the discovery of drug candidates.
This diagram illustrates the progression from the synthesis of a library of heterocyclic compounds from this compound, through biological screening to identify "hits," and finally to lead optimization based on structure-activity relationships to develop a potential drug candidate.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents derived from quinoline and pyrimidine scaffolds are known to exert their effects by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. A hypothetical mechanism of action for a novel derivative could involve the inhibition of a key kinase in a cancer-related signaling cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism where a heterocyclic derivative synthesized from this compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer. This inhibition would block downstream signaling, ultimately leading to a decrease in cell proliferation and survival.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its application in the synthesis of a key fragment of an anti-tuberculosis drug candidate highlights its importance in medicinal chemistry. While detailed protocols for its use in the synthesis of other heterocyclic systems are still emerging, its inherent reactivity suggests significant potential for the creation of novel molecular scaffolds for drug discovery. Further exploration of its utility in multicomponent and cyclocondensation reactions is warranted to fully exploit its synthetic potential and to discover new biologically active molecules.
References
Application Notes and Protocols for 2,3,6-Trimethoxyisonicotinaldehyde in Specialty Chemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,3,6-trimethoxyisonicotinaldehyde as a versatile intermediate in the synthesis of complex specialty chemicals. The following sections detail its application in key organic reactions, including specific experimental protocols and data.
Overview
This compound is a polysubstituted pyridine derivative that serves as a valuable building block in organic synthesis.[1][2] Its aldehyde functionality provides a reactive site for a variety of transformations, while the electron-donating methoxy groups influence the reactivity of the pyridine ring.[1] This compound is a key precursor for generating diverse molecular frameworks, particularly in the development of pharmaceutical agents and other specialty chemicals.[1]
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄ | EvitaChem |
| Molecular Weight | 197.19 g/mol | EvitaChem |
| Appearance | Crystalline solid | EvitaChem |
Applications in Synthesis
This compound is a versatile starting material for several key chemical transformations, including:
-
Aldol Condensation: Formation of α,β-unsaturated carbonyl compounds.
-
Wittig Reaction: Synthesis of alkenes.
-
Reductive Amination: Production of secondary and tertiary amines.
-
Knoevenagel Condensation: Synthesis of substituted alkenes.
These reactions enable the incorporation of the trimethoxypyridine moiety into larger, more complex molecules, which is particularly relevant in the synthesis of potential kinase inhibitors and other biologically active compounds.[1]
Experimental Protocols
Aldol Condensation: Synthesis of a TBAJ-876 Fragment Precursor
This protocol details the synthesis of a key intermediate for the anti-tuberculosis drug candidate, TBAJ-876, via an Aldol condensation reaction.
Reaction Scheme:
Caption: Aldol condensation workflow for the synthesis of a TBAJ-876 precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 197.19 | 10.0 g | 50.7 mmol | 1.0 |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 226.07 | 17.2 g | 76.1 mmol | 1.5 |
| Sodium methoxide in MeOH (25% w/w) | 54.02 | 34.8 mL | 152 mmol | 3.0 |
| Dry Methanol (MeOH) | 32.04 | 200 mL | - | - |
Procedure:
-
To a 500 mL 4-neck round-bottom flask equipped with an overhead stirrer, condenser with a nitrogen bubbler, internal temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol) and this compound (10.0 g, 50.7 mmol).
-
Add dry methanol (200 mL) to the flask.
-
Stir the mixture at 300 rpm at room temperature for 5 minutes.
-
Add the sodium methoxide solution in methanol (34.8 mL, 152 mmol) in one portion.
-
Heat the turbid reaction mixture to reflux. The mixture should turn clear.
-
Continue refluxing for 24 hours, during which a copious amount of product will precipitate.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Isolate the precipitated product by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the desired product.
Expected Yield: 85%
Wittig Reaction (General Protocol)
This protocol describes a general procedure for the synthesis of alkenes from this compound using a stabilized phosphorus ylide.
Reaction Scheme:
Caption: General workflow for a Wittig reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) | Equivalents |
| This compound | 197.19 | 50 mg | 0.25 mmol | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 105 mg | 0.30 mmol | 1.2 |
| Dichloromethane (DCM) | 84.93 | 3 mL | - | - |
| 25% Diethyl ether in hexanes | - | 2-3 mL | - | - |
Procedure:
-
Dissolve this compound (50 mg, 0.25 mmol) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.
-
Add (carbethoxymethylene)triphenylphosphorane (105 mg, 0.30 mmol) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for two hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.
-
Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate.
-
Transfer the solution to a clean vial, leaving the precipitate behind.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by microscale wet column chromatography.
Reductive Amination (General Protocol)
This protocol outlines a general method for the synthesis of amines from this compound and a primary amine using sodium triacetoxyborohydride.
Reaction Scheme:
Caption: General workflow for a one-pot reductive amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) | Equivalents |
| This compound | 197.19 | 1.0 mmol | - | 1.0 |
| Primary Amine (e.g., Aniline) | 93.13 | 1.1 mmol | - | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 mmol | - | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE), add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time will vary depending on the amine used.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Knoevenagel Condensation (General Protocol)
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.[3]
Reaction Scheme:
Caption: General workflow for a Knoevenagel condensation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |
| This compound | 197.19 | 1.0 mmol | - |
| Malononitrile | 66.06 | 1.1 mmol | - |
| Piperidine | 85.15 | Catalytic amount | - |
| Ethanol (EtOH) | 46.07 | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into cold water and stir.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols: 2,3,6-Trimethoxyisonicotinaldehyde as an Electrophilic Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3,6-Trimethoxyisonicotinaldehyde, a versatile electrophilic reagent, for its application in organic synthesis and potential in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted pyridine derivative characterized by the presence of an electrophilic aldehyde group and three electron-donating methoxy groups.[1][2][3] This unique substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules.[2]
| Property | Value | Reference |
| Molecular Formula | C9H11NO4 | [1][3] |
| Molecular Weight | 197.19 g/mol | [1][3] |
| IUPAC Name | 2,3,6-trimethoxypyridine-4-carbaldehyde | [1] |
| CAS Number | 1364917-16-7 | [1] |
| Appearance | Typically a crystalline solid | [1] |
| Solubility | Soluble in organic solvents like methanol and ethanol | [1] |
Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures.
| Spectroscopic Technique | Predicted/Observed Peaks | Reference |
| ¹H NMR | Aldehyde proton (CHO): ~9.8–10.2 ppm; Methoxy group protons (-OCH₃): ~3.8–4.0 ppm | [2] |
| ¹³C NMR | Carbonyl carbon: ~190–195 ppm | [2] |
| Infrared (IR) | Carbonyl (C=O) stretch: 1690-1710 cm⁻¹; Aromatic C=C stretch: 1450-1600 cm⁻¹ | [3] |
| UV-Visible | π→π* transitions: 250-350 nm | [3] |
| Mass Spectrometry | Molecular ion peak (M+): m/z 197 | [3] |
Electrophilic Reactivity and Applications
The aldehyde functional group at the 4-position of the pyridine ring renders this compound an effective electrophile. The electron-deficient carbon atom of the aldehyde is susceptible to nucleophilic attack, which is a key aspect of its utility in forming new carbon-carbon bonds.[2]
This reagent serves as a crucial intermediate in multi-step syntheses to construct complex molecular architectures, particularly those containing quinolone frameworks.[2] Its potential applications extend to medicinal chemistry, with investigations into its antimicrobial and anticancer properties.[1][3]
A significant application is in the synthesis of a key fragment for the anti-tuberculosis drug candidate, TBAJ-876.[4] The compound is also a precursor for creating libraries of novel, highly substituted pyridine-based compounds for drug discovery.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one
This protocol details the multigram-scale synthesis of a key intermediate for the TBAJ-876 fragment, as demonstrated in a high-yielding, chromatography-free process.[4]
Materials:
-
6-bromo-3,4-dihydroquinolin-2(1H)-one
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide in MeOH (25% Wt)
-
Toluene
-
Phosphorous oxychloride (POCl₃)
Equipment:
-
500 mL 4-neck round bottom flask
-
Overhead stirrer
-
Condenser with nitrogen bubbler
-
Internal temperature probe
-
Septum
Procedure:
-
To a 500 mL 4-neck round bottom flask equipped with an overhead stirrer, condenser, temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.), this compound (10.0 g, 50.7 mmol, 1.0 eq.), and dry MeOH (200 mL).[4]
-
Stir the mixture at 300 rpm at room temperature for 5 minutes.[4]
-
Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt, 3.0 Eq, 152 mmol) in one portion.[4]
-
Heat the turbid reaction mixture to reflux, at which point it should turn clear.[4]
-
Continue refluxing for 24 hours, during which a copious amount of product will precipitate.[4]
-
Monitor the reaction by HPLC to confirm the complete consumption of the aldehyde.[4]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[4]
-
Isolate the precipitated product by filtration. The reported yield for this step is 85% (adjusted).[4]
This intermediate can be carried forward to the next step in the synthesis of the TBAJ-876 fragment without further purification.[4]
Visualized Workflows and Mechanisms
References
Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM)
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials, making the development of efficient and regioselective synthetic methods for its functionalization highly desirable.[1][2][3][4] Direct C-H functionalization of the pyridine ring offers a straightforward approach to valuable substituted pyridines.[1][2] However, the inherent electronic properties of the pyridine ring often lead to challenges in controlling regioselectivity, particularly for positions other than C2 and C4. Directed ortho-metalation (DoM) has emerged as a powerful and reliable strategy to overcome these challenges, enabling the precise functionalization of the pyridine ring ortho to a pre-installed directing metalation group (DMG).[5][6]
This application note provides a detailed overview of the DoM strategy for pyridine synthesis, including key mechanistic principles, experimental protocols for representative transformations, and applications relevant to drug discovery and development.
Principle of the Method
Directed ortho-metalation is a two-step process involving the deprotonation of an aromatic C-H bond positioned ortho to a DMG, followed by quenching the resulting organometallic intermediate with an electrophile.[5]
-
Coordination and Deprotonation: A strong organometallic base, typically an organolithium reagent, coordinates to the heteroatom of the DMG. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated intermediate.[5][6]
-
Electrophilic Quench: The resulting aryllithium species, a potent nucleophile, reacts with a wide range of electrophiles (E+) to introduce a new substituent at the ortho-position.
The metalation of pyridines can be complicated by the competitive 1,2-addition of the organolithium reagent to the C=N bond.[7][8] Therefore, the choice of base and reaction conditions is critical. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (typically -78 °C) can effectively suppress this side reaction.[7][9]
Caption: General mechanism of Directed ortho-Metalation on a pyridine ring.
Key Experimental Considerations
The success of a DoM reaction on a pyridine substrate hinges on several factors:
-
Directing Metalation Group (DMG): The DMG is the cornerstone of the reaction, controlling the site of metalation. A variety of functional groups can act as DMGs on the pyridine ring. Their directing ability varies, which is a key consideration in substrate design.
-
Base Selection: As mentioned, nucleophilic addition to the pyridine ring is a major potential side reaction.[7][8] The choice of base is crucial to ensure high selectivity for deprotonation. A general guideline for base selection is presented in the diagram below.
-
Solvent and Temperature: DoM reactions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) at cryogenic temperatures (-78 °C) to maintain the stability of the lithiated intermediates and minimize side reactions.[7]
Caption: Logic for base selection in pyridine DoM.
Experimental Protocols & Data
Herein are detailed protocols for the DoM of substituted pyridines, showcasing different DMGs, bases, and subsequent functionalization strategies.
Protocol 1: DoM of 2-Pivaloylaminopyridine
This protocol describes the lithiation of a pyridine ring directed by a pivaloylamino group at the C-2 position, leading to functionalization at the C-3 position.[7]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: The Role of 2,3,6-Trimethoxyisonicotinaldehyde in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 2,3,6-trimethoxyisonicotinaldehyde as a versatile building block in the burgeoning field of metal-organic frameworks (MOFs). While direct synthesis of MOFs using this aldehyde as a primary linker is not yet extensively documented, its unique structural and electronic properties present significant opportunities for the design of novel, functional materials. This document outlines two primary strategies for its incorporation: de novo synthesis following functional group transformation and post-synthetic modification (PSM) of existing MOF architectures. These approaches are particularly relevant for applications in drug delivery, catalysis, and sensing, where precise control over the chemical environment within the MOF pores is paramount.
Introduction to this compound in MOF Chemistry
This compound is a polysubstituted pyridine derivative featuring a reactive aldehyde group and multiple methoxy substituents. The nitrogen atom of the pyridine ring, along with the oxygen atoms of the aldehyde and methoxy groups, can serve as potential coordination sites for metal ions, making it an intriguing candidate for the construction of novel MOFs.[1] The presence of the aldehyde functionality offers a reactive handle for further chemical transformations, enabling the introduction of diverse functionalities within the MOF structure.[2][3]
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The ability to tune the properties of MOFs, such as their porosity, stability, and functionality, by judicious selection of the metal and organic ligand components has led to their investigation in a wide array of applications, including drug delivery.[5][6]
De Novo Synthesis Strategy: From Aldehyde to Carboxylate Linker
A primary route for incorporating this compound into a MOF structure involves its initial conversion to a more suitable linker, such as a carboxylic acid. The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid. This transformation provides the necessary carboxylate functionality to coordinate with metal centers and form a stable MOF framework.
Experimental Protocol: Oxidation of this compound
Objective: To synthesize 2,3,6-trimethoxyisonicotinic acid for use as an organic linker in MOF synthesis.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve this compound in a suitable solvent such as aqueous ethanol.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete oxidation. The disappearance of the purple color of the permanganate indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2,3,6-trimethoxyisonicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure carboxylic acid linker.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF (TMIP-MOF-1)
Objective: To synthesize a metal-organic framework using 2,3,6-trimethoxyisonicotinic acid as the organic linker.
Materials:
-
2,3,6-Trimethoxyisonicotinic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 2,3,6-trimethoxyisonicotinic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless crystals of TMIP-MOF-1 should form at the bottom of the vial.
-
Carefully decant the DMF solution and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
The resulting crystals can be dried under vacuum at room temperature.
Data Presentation
| Parameter | Hypothetical Value for TMIP-MOF-1 |
| Formula | [Zn(C₉H₈NO₅)₂]·(solvent)ₓ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 20.1 Å |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.65 cm³/g |
Post-Synthetic Modification (PSM) Strategy
An alternative and powerful approach is to utilize the aldehyde functionality of this compound for the post-synthetic modification of a pre-existing MOF.[2][3] This method involves synthesizing a MOF with linkers that contain a complementary reactive group (e.g., an amine) and then reacting it with the aldehyde to introduce the trimethoxyphenylpyridine moiety into the framework.
Experimental Protocol: Post-Synthetic Modification of an Amino-Functionalized MOF
Objective: To functionalize an amino-containing MOF (e.g., IRMOF-3) with this compound.
Materials:
-
Synthesized and activated IRMOF-3 (Zn₄O(BDC-NH₂)₃)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
Procedure:
-
Activate the IRMOF-3 crystals by heating under vacuum to remove any guest solvent molecules.
-
In a glovebox, suspend the activated IRMOF-3 (100 mg) in anhydrous DCM (10 mL).
-
Prepare a solution of this compound (5 equivalents based on the molar amount of amino groups in the MOF) in anhydrous DCM (5 mL).
-
Add the aldehyde solution to the MOF suspension.
-
Seal the reaction vessel and stir the mixture at room temperature for 72 hours.
-
Collect the functionalized MOF crystals by centrifugation.
-
Wash the crystals extensively with fresh DCM (5 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted aldehyde and byproducts.
-
Dry the resulting solid under vacuum.
Data Presentation
| Parameter | IRMOF-3 (Parent MOF) | IRMOF-3-TMIP (Functionalized MOF) |
| Functional Group | -NH₂ | -N=CH-(2,3,6-trimethoxyphenyl)pyridine |
| BET Surface Area | ~1500 m²/g | ~1100 m²/g |
| Pore Volume | ~0.75 cm³/g | ~0.55 cm³/g |
| FT-IR (C=N stretch) | N/A | ~1620 cm⁻¹ |
Visualizations
Caption: Workflow for the de novo synthesis of a MOF using this compound after oxidation.
Caption: Workflow for the post-synthetic modification of an amino-functionalized MOF with this compound.
Conclusion
The strategic incorporation of this compound into metal-organic frameworks, either through de novo synthesis of a modified linker or via post-synthetic modification, opens up new avenues for the creation of highly functional materials. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the synthesis and application of these novel MOFs. The ability to introduce the unique electronic and steric properties of the trimethoxyphenylpyridine moiety into a porous, crystalline material holds significant promise for advancements in targeted drug delivery, selective catalysis, and sensitive chemical detection. Further research into the synthesis and characterization of these materials is warranted to fully elucidate their potential.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds.[1][2][3] It typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of fine chemicals, functional polymers, and crucial intermediates for pharmaceuticals, including antiviral, anticancer, and antimalarial agents.[1][3][4]
These application notes provide a detailed overview of the Knoevenagel condensation mechanism, with a specific focus on the influence of various substituents on benzaldehyde. Furthermore, comprehensive experimental protocols and tabulated data are presented to guide researchers in applying this versatile reaction.
Mechanism of the Knoevenagel Condensation
The reaction proceeds through a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[2] The mechanism can vary depending on the catalyst used, with two primary pathways being widely accepted.
-
Direct Enolate Pathway: A weak base removes a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion or enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate is then dehydrated to yield the final α,β-unsaturated product.[5]
-
Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine like piperidine is used as a catalyst, it can first react with the benzaldehyde to form a carbinolamine, which then eliminates water to form an iminium ion.[6] This iminium ion is a more potent electrophile than the original aldehyde. The enolate of the active methylene compound then attacks the iminium ion. Subsequent elimination of the amine catalyst yields the final product.[6][7] Theoretical calculations suggest the iminium ion formation is the rate-determining step in this process.[6]
Influence of Substituents on Benzaldehyde
The electronic nature of substituents on the aromatic ring of benzaldehyde significantly impacts the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) decrease electron density on the carbonyl carbon, making it more electrophilic. This generally leads to faster reaction rates and higher product yields.[8][9] For instance, nitro-substituted benzaldehydes often show the shortest reaction times.[8]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the carbonyl carbon, reducing its electrophilicity. This can result in slower reaction rates and may require more stringent conditions or longer times to achieve high yields.[4][10] However, some protocols have been optimized to handle these challenging substrates, affording excellent yields.[10]
-
Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially lowering the reaction rate and yield compared to their para counterparts.[4]
Quantitative Data Summary
The following table summarizes the results of Knoevenagel condensations between various substituted benzaldehydes and active methylene compounds under different catalytic systems, illustrating the impact of substituents and reaction conditions on product yields and reaction times.
| Entry | Benzaldehyde Substituent | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | H | Malononitrile | Fe₃O₄@SiO₂-CPTMS-DABCO (10mg) | Ethanol | RT | 10 min | 99 | [8] |
| 2 | 4-NO₂ | Malononitrile | Fe₃O₄@SiO₂-CPTMS-DABCO (10mg) | Ethanol | RT | 5 min | 99 | [8] |
| 3 | 4-Cl | Malononitrile | Fe₃O₄@SiO₂-CPTMS-DABCO (10mg) | Ethanol | RT | 20 min | 94 | [8] |
| 4 | 4-OCH₃ | Malononitrile | Fe₃O₄@SiO₂-CPTMS-DABCO (10mg) | Ethanol | RT | 60 min | 84 | [8] |
| 5 | 4-CH₃ | Malononitrile | HKUST-1-NH₂ (10mg) | Ethanol | RT | 5 min | 100 | [4] |
| 6 | 2-Cl | Malononitrile | HKUST-1-NH₂ (10mg) | Ethanol | RT | 5 min | 100 | [4] |
| 7 | H | Malononitrile | None | H₂O | 50 | 120 min | >99 | [10] |
| 8 | 4-NO₂ | Malononitrile | None | H₂O | 50 | 15 min | >99 | [10] |
| 9 | 4-OCH₃ | Malononitrile | None | H₂O | RT | 18 h | 94 | [10] |
| 10 | 4-Cl | Malononitrile | Alum (10) | Solvent-free | 80 | 5 min | 98 | [9] |
| 11 | 4-OCH₃ | Diethyl Malonate | Piperidine | Kerosene | 99.5 | (Rate Study) | - | [5] |
| 12 | Syringaldehyde | Malonic Acid | NH₄HCO₃ | Solvent-free | 90 | 2 h | High | [11][12] |
Experimental Protocols
Below are detailed protocols for performing the Knoevenagel condensation using both traditional and modern, greener methodologies.
Protocol 1: Heterogeneous Catalysis in Ethanol (Room Temperature)
This protocol is adapted from a procedure using a reusable, efficient amino-bifunctional framework catalyst.[4]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Heterogeneous catalyst (e.g., HKUST-1-NH₂) (10 mg)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).
-
Introduce 10 mg of the prepared catalyst to the solution.
-
Add the substituted benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). For many substrates, the reaction completes within 5-10 minutes.[4]
-
Upon completion, isolate the catalyst by simple filtration. The catalyst can often be washed, dried, and reused.
-
The filtered solution contains the product. Remove the solvent under reduced pressure.
-
The crude product can be purified further by recrystallization if necessary.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Protocol 2: Catalyst-Free Condensation in Water
This green chemistry protocol leverages water as a medium to promote the reaction without an external catalyst, particularly effective for activated aldehydes.[10]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction until completion by TLC (reaction times can vary from 20 minutes to 18 hours depending on the substrate).[10]
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
The purity of the isolated product is often high, but it can be recrystallized from a suitable solvent (e.g., ethanol/water) if needed.
Protocol 3: Solvent-Free Knoevenagel Condensation
This protocol, adapted from a method for synthesizing cinnamic acids, is an environmentally friendly approach that avoids bulk organic solvents.[11][12]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (as catalyst)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Initially, the reactants can be dissolved in a minimum amount of a volatile solvent (like ethyl acetate) to ensure thorough mixing, and then the solvent is removed under reduced pressure at low heat (e.g., 40 °C).[11]
-
Heat the solid, solvent-free mixture to the desired temperature (e.g., 90 °C) for the required time (e.g., 2 hours).[11][12]
-
The reaction progress can be monitored by taking small samples, dissolving them in a solvent like methanol, and analyzing by HPLC or TLC.
-
After the reaction is complete, the resulting solid contains the product, which is often a dicarboxylic acid intermediate that subsequently decarboxylates to the final cinnamic acid derivative.
-
The crude product can be purified by recrystallization.
Conclusion
The Knoevenagel condensation is a powerful and adaptable tool for C-C bond formation. The reactivity of substituted benzaldehydes is highly dependent on the electronic and steric nature of the substituents, a factor that must be considered during reaction design. While electron-withdrawing groups typically accelerate the reaction, modern protocols utilizing green solvents like water or solvent-free conditions, along with highly efficient heterogeneous catalysts, have broadened the scope to include less reactive, electron-rich benzaldehydes. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement and optimize the Knoevenagel condensation for a wide array of applications in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. sciensage.info [sciensage.info]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. research.tue.nl [research.tue.nl]
Application Notes and Protocols for 2,3,6-Trimethoxyisonicotinaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethoxyisonicotinaldehyde is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₄.[1][2][3] Its unique structure, featuring a pyridine ring with three methoxy groups and an aldehyde functional group, makes it a valuable intermediate in organic synthesis and a compound of interest for potential therapeutic applications.[1][2][3] This document provides an overview of its applications in drug development, including its role as a synthetic intermediate and its potential biological activities, supported by detailed experimental protocols and conceptual diagrams.
Chemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 197.19 g/mol | [1][2][3] |
| Appearance | Typically a crystalline solid | [1] |
| Solubility | Soluble in organic solvents like methanol and ethanol | [2] |
Synthesis:
This compound is primarily synthesized through the methoxylation of isonicotinaldehyde. This process involves the introduction of three methoxy groups onto the pyridine ring.[1] While specific, detailed protocols for this exact compound are not widely published, a general methodology can be outlined based on established organic chemistry principles.
General Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trimethoxyisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2,3,6-Trimethoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main conceptual strategies for the synthesis of this compound:
-
Formylation of a Pre-existing Trimethoxypyridine Ring: This involves introducing a formyl (-CHO) group at the 4-position of a 2,3,6-trimethoxypyridine precursor. Common methods for this transformation include the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.[1]
-
Methoxylation of a Substituted Isonicotinaldehyde: This approach starts with a pyridine ring that already contains the aldehyde functionality and involves the subsequent introduction of the three methoxy groups.[1][2][3] This is often achieved through nucleophilic aromatic substitution of suitable leaving groups, such as halogens, at the 2, 3, and 6-positions.[1]
Q2: I am experiencing low yields in my formylation of 2,3,6-trimethoxypyridine. What are the potential causes?
A2: Low yields in the formylation of electron-rich pyridine systems can stem from several factors:
-
Insufficiently activated formylating agent: The Vilsmeier reagent, generated in situ from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), must be properly formed for the reaction to proceed efficiently.[4][5][6]
-
Suboptimal reaction temperature: The temperature for the Vilsmeier-Haack reaction is critical and substrate-dependent, often requiring heating to proceed at a reasonable rate.[7]
-
Steric hindrance: The methoxy groups on the pyridine ring can sterically hinder the approach of the formylating agent.
-
Side reactions: Electron-rich aromatic systems can be susceptible to various side reactions if the reaction conditions are not carefully controlled.
Q3: What are common side products observed during the synthesis?
A3: Depending on the synthetic route, several side products can be formed:
-
Incomplete methoxylation: If starting from a halogenated isonicotinaldehyde, you may observe partially methoxylated intermediates.
-
Over-oxidation: During the formylation or subsequent work-up, the aldehyde group can be oxidized to a carboxylic acid.
-
Poly-formylation: Although less common, under harsh conditions, formylation at other positions on the pyridine ring might occur.
-
Hydrolysis of starting material or product: Depending on the work-up conditions, hydrolysis of methoxy groups or other functional groups can occur.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several reagents used in the synthesis of this compound are hazardous:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organolithium reagents (e.g., n-BuLi, LDA): Pyrophoric and react violently with water and air. These must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Methyl iodide (CH₃I): A potent alkylating agent and is toxic. Handle with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Ineffective Vilsmeier reagent formation. | Ensure the POCl₃ and DMF are of good quality and added in the correct stoichiometry. The reagent is typically prepared at low temperatures (e.g., 0 °C) before adding the substrate. |
| Low reaction temperature. | Gradually increase the reaction temperature. The Vilsmeier-Haack reaction often requires heating (e.g., 60-80 °C) for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. | |
| Incomplete lithiation. | If using an ortho-lithiation strategy, ensure anhydrous conditions and an inert atmosphere. The choice of organolithium base (e.g., n-BuLi, s-BuLi, LDA) and temperature is crucial for efficient deprotonation. | |
| Formation of multiple products | Non-selective formylation. | Optimize the reaction conditions, particularly temperature and reaction time, to favor the desired isomer. Purification by column chromatography may be necessary. |
| Decomposition of starting material or product. | The reaction conditions may be too harsh. Consider using a milder formylating agent or lowering the reaction temperature. Ensure the work-up procedure is not overly acidic or basic. | |
| Difficulty in product purification | Co-elution with starting material or side products. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing techniques like preparative TLC or HPLC. |
| Product is an oil and difficult to handle. | Attempt to crystallize the product from a suitable solvent system. If it remains an oil, ensure it is thoroughly dried under high vacuum to remove residual solvents. | |
| Low yield in methoxylation step | Inefficient nucleophilic substitution. | Ensure a suitable base (e.g., sodium methoxide, potassium carbonate) is used to facilitate the displacement of the leaving group. The reaction may require elevated temperatures (reflux) to proceed to completion. |
| Hydrolysis of methoxy groups. | During work-up, avoid strongly acidic conditions that could lead to the hydrolysis of the methoxy ethers. |
Experimental Protocols
Method 1: Formylation of 2,3,6-Trimethoxypyridine via Vilsmeier-Haack Reaction (Hypothetical Procedure based on similar reactions)
This protocol is a general guideline for the formylation of an electron-rich pyridine ring and should be optimized for the specific substrate.
Reagents and Materials:
-
2,3,6-Trimethoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,3,6-Trimethoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, slowly heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Visualizations
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 1364917-16-7 [smolecule.com]
- 3. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and find answers to frequently asked questions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of polysubstituted pyridines, providing potential causes and recommended solutions.
Minisci Reaction
Question: Why am I observing a mixture of C2 and C4-alkylated pyridines in my Minisci reaction? How can I improve C4 selectivity?
Answer:
The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring, often yields a mixture of C2 and C4 isomers due to the comparable reactivity of these positions. The ratio of these products can be influenced by several factors.
Potential Causes:
-
Steric Hindrance: Bulky substituents on the pyridine ring or the incoming radical can favor C4-alkylation to minimize steric clash at the more hindered C2 position.
-
Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the relative electron density at C2 and C4, thus affecting the regioselectivity of the radical attack.
-
Reaction Conditions: Solvent and pH can play a role in the regiochemical outcome.[1]
Troubleshooting Steps:
-
Introduce a Blocking Group: A highly effective strategy to achieve C4 selectivity is the use of a removable blocking group at the nitrogen atom. A maleate-derived blocking group has been shown to provide exquisite control for C4-alkylation.[2] This approach prevents reaction at the C2 and C6 positions.
-
Optimize Solvent and pH: The regioselectivity of radical functionalization can be tuned by modifying the solvent and pH. A systematic investigation of these parameters may be necessary to favor the desired isomer.[1]
-
Vary the Radical Source: The nature of the radical itself can influence the regioselectivity. Experimenting with different radical precursors may lead to improved selectivity.
Question: My Minisci reaction is producing significant amounts of over-alkylated or di-substituted products. How can I minimize this?
Answer:
Over-alkylation, the addition of more than one alkyl group to the pyridine ring, is a common side reaction in Minisci-type reactions, especially when the initial product is more reactive than the starting material.
Potential Causes:
-
Excess Reagents: Using a large excess of the radical precursor and oxidant can drive the reaction towards multiple substitutions.
-
Reaction Time: Prolonged reaction times can increase the likelihood of the mono-alkylated product reacting further.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the radical precursor and the oxidant. Use the minimum effective amount of these reagents.
-
Monitor Reaction Progress: Closely monitor the reaction by a suitable technique (e.g., TLC, LC-MS, GC-MS) and quench the reaction once the desired mono-alkylated product is maximized.
-
Use of N-Oxide or N-Ylide: Employing pyridine N-oxides or N-ylides can sometimes mitigate over-alkylation by modifying the reactivity of the pyridine ring.
Hantzsch Dihydropyridine Synthesis
Question: The yield of my Hantzsch pyridine synthesis is consistently low. What are the common reasons for this and how can I improve it?
Answer:
The classical Hantzsch synthesis can suffer from low yields due to several factors, including harsh reaction conditions and the formation of side products.
Potential Causes:
-
Incomplete Reaction: The multi-component nature of the reaction may lead to incomplete conversion of starting materials.
-
Side Reactions: The formation of byproducts, such as Michael adducts or other condensation products, can reduce the yield of the desired dihydropyridine. In some cases, unexpected products like 1,8-naphthyridine derivatives can form.
-
Difficult Aromatization: The final oxidation step to form the pyridine ring can be inefficient, leading to a mixture of the dihydropyridine and the fully aromatized product.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields.[3]
-
Catalysis: Employing a catalyst can improve the efficiency of the reaction. Various catalysts, including protic acids, Lewis acids, and heterogeneous catalysts, have been shown to be effective.
-
Solvent: The choice of solvent can impact the reaction outcome. Greener options like aqueous micelles have been reported to give high yields.[3]
-
-
Improve the Aromatization Step:
-
Choice of Oxidant: A variety of oxidizing agents can be used for the aromatization of the dihydropyridine intermediate, including nitric acid, potassium permanganate, or ceric ammonium nitrate. The choice of oxidant should be optimized for the specific substrate.
-
One-Pot Procedures: Consider a one-pot synthesis that includes in-situ aromatization to streamline the process and potentially improve overall yield.
-
Bohlmann-Rahtz Pyridine Synthesis
Question: The Bohlmann-Rahtz synthesis requires high temperatures, leading to decomposition of my starting materials. How can I run this reaction under milder conditions?
Answer:
A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration of the aminodiene intermediate.[4]
Potential Causes:
-
Thermal Instability: The starting materials or the intermediate may be thermally labile, leading to decomposition and reduced yields at high temperatures.
Troubleshooting Steps:
-
Use of a Catalyst: The cyclodehydration step can be catalyzed by acids, allowing the reaction to proceed at significantly lower temperatures. Acetic acid or solid-supported acids like Amberlyst 15 have been used successfully.[4][5]
-
One-Pot Procedure: Instead of isolating the aminodiene intermediate, a one-pot procedure where the enamine is generated in situ and then reacted with the ethynylketone can be more efficient and avoid the need for high-temperature cyclization of the isolated intermediate.[4]
General Issues
Question: I am observing the formation of dimeric pyridine byproducts (bipyridines). What is the cause and how can I prevent it?
Answer:
Dimerization of pyridines to form bipyridines is a common side reaction, particularly in processes involving radical intermediates or certain metal catalysts.[6]
Potential Causes:
-
Radical Homocoupling: Pyridinyl radicals can couple with each other to form bipyridines.
-
Metal-Catalyzed Dimerization: Some transition metal catalysts used in cross-coupling reactions can promote the homocoupling of pyridine substrates.
Troubleshooting Steps:
-
Control Radical Concentration: In radical reactions, minimizing the concentration of the pyridinyl radical at any given time can reduce the rate of dimerization. This can sometimes be achieved by the slow addition of one of the reagents.
-
Optimize Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the extent of homocoupling. Screening different catalyst systems may be necessary.
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature to help guide your experimental design and troubleshooting.
Table 1: Regioselectivity in the Minisci Alkylation of Pyridine Using a Maleate-Derived Blocking Group
| Entry | Carboxylic Acid | Product | Yield (%) | Regioselectivity (C4:other) |
| 1 | Pivalic acid | 4-tert-butylpyridine | 85 | >99:1 |
| 2 | Cyclohexanecarboxylic acid | 4-cyclohexylpyridine | 82 | >99:1 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-adamantyl)pyridine | 75 | >99:1 |
Data adapted from Choi, J. et al. J. Am. Chem. Soc. 2021, 143, 11927–11933.[2]
Table 2: Effect of Catalyst on the Yield of Hantzsch Dihydropyridine Synthesis
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | None | Ethanol | 120 | 45 |
| 2 | Acetic Acid | Ethanol | 60 | 75 |
| 3 | Ceric Ammonium Nitrate | Water | 15 | 92 |
This table is a representative summary based on general findings in the literature; specific yields will vary with substrates and detailed conditions.
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction with a Maleate-Derived Blocking Group
This protocol is adapted from J. Am. Chem. Soc. 2021, 143, 30, 11927–11933.[2]
Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the pyridinium salt. This can often be used in the next step without further purification.
Step 2: Minisci Alkylation
-
In a reaction vessel, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO3, 0.2 equiv), and ammonium persulfate ((NH4)2S2O8, 2.0 equiv).
-
Add a biphasic solvent system, such as 1,2-dichloroethane (DCE) and water (1:1 ratio).
-
Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., CH2Cl2).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the pure C4-alkylated pyridine.
Troubleshooting Note: If low yields are obtained in the Minisci step, ensure that the reagents are of high purity and that the reaction is performed under an inert atmosphere if the radical species is sensitive to oxygen.
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity in Minisci Reactions
Caption: Troubleshooting workflow for poor regioselectivity.
Diagram 2: Signaling Pathway for the Formation of a Dimer Side Product
Caption: Formation of a bipyridine dimer side product.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 2,3,6-Trimethoxyisonicotinaldehyde
This technical support center provides guidance on the stability and storage of 2,3,6-Trimethoxyisonicotinaldehyde, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere.[1][2] It is crucial to keep the compound sealed in a dry environment to prevent degradation.[2]
Q2: How stable is this compound at room temperature?
A2: While generally stable under standard conditions, prolonged exposure to ambient conditions, especially light and air, is not recommended for pyridinecarboxaldehyde compounds.[3][4] For shipping purposes, it may be sent at room temperature in the continental US, but this is for short durations.[2] For maintaining purity and integrity, adherence to the recommended 2-8°C storage is advised.
Q3: Is this compound sensitive to moisture?
A3: Yes, the compound is hygroscopic and susceptible to hydrolysis in aqueous environments.[5] It is essential to handle it in a dry environment and store it in a tightly sealed container, preferably under an inert gas like argon or nitrogen.
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound is sensitive to strong oxidizing agents, which can oxidize the aldehyde group to a carboxylic acid.[3][5] It is also reactive towards nucleophiles due to the electrophilic nature of the aldehyde functional group.[3]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways involve the aldehyde functional group. This includes oxidation to the corresponding carboxylic acid (2,3,6-trimethoxyisonicotinic acid) and potential reactions with atmospheric moisture (hydrolysis).[3][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Compound discoloration (e.g., yellowing) | Oxidation or exposure to light. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the compound from light by using an amber vial or storing it in a dark place. 3. If discoloration is observed, verify the compound's purity using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions to ensure they meet the recommended 2-8°C, dry, and inert atmosphere. 2. When preparing solutions, use dry solvents to minimize hydrolysis.[5] 3. For extended experiments, consider using freshly prepared solutions. |
| Low reactivity in a reaction | Possible degradation of the aldehyde functional group. | 1. Confirm the purity of the starting material. 2. Avoid using strong oxidizing agents in the reaction mixture unless intended for the transformation of the aldehyde.[3] 3. Ensure that the reaction conditions are anhydrous if the reacting partner is sensitive to water. |
| Formation of unexpected byproducts | Reaction with atmospheric components or solvent impurities. | 1. Use high-purity, dry solvents for all experiments. 2. Perform reactions under an inert atmosphere to prevent oxidation. 3. Analyze the byproducts to understand the degradation or side-reaction pathway, which can inform adjustments to the experimental protocol. |
Stability and Storage Data Summary
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage Temperature | Long-term | 2-8°C | [1][2] |
| Atmosphere | General Storage | Inert atmosphere (e.g., Argon, Nitrogen) | [1] |
| Light Sensitivity | General Handling | Pyridinecarboxaldehyde compounds may be sensitive to prolonged light exposure. | [4] |
| Moisture Sensitivity | General Handling | Hygroscopic; prone to hydrolysis. | [5] |
| Chemical Stability | In the presence of oxidizers | Sensitive to strong oxidizing agents. | [3] |
| Solution Stability | Aqueous Media | Prone to hydrolysis. | [5] |
| Solution Stability | Organic Solvents | For long-term storage in solution, buffered organic solvents (e.g., DMF with 1% TFA) are recommended. | [5] |
Experimental Protocols
General Handling Protocol:
-
Before use, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound upon opening.
-
Handle the compound in a controlled environment, such as a glovebox or under a stream of inert gas (argon or nitrogen).
-
Use dry solvents and glassware for preparing solutions.
-
For storage, tightly seal the container, purge with an inert gas, and store at the recommended 2-8°C.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
References
Preventing oxidation of 2,3,6-Trimethoxyisonicotinaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2,3,6-Trimethoxyisonicotinaldehyde during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing direct solutions to common problems.
| Issue | Possible Cause | Recommended Action |
| Suspected degradation of this compound upon opening a new bottle. | The compound may have been exposed to air and light during packaging or previous handling. | Perform a purity check using the provided TLC or ¹H NMR protocols to assess the extent of oxidation. If significant degradation is observed, consider acquiring a fresh batch. |
| A previously pure sample shows signs of degradation after a period of storage. | Improper storage conditions, such as exposure to oxygen, light, or elevated temperatures, can lead to oxidation. | Review your storage procedures. Ensure the compound is stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, consider adding an antioxidant like BHT. |
| Inconsistent experimental results when using this compound from different batches. | Batches may have varying levels of purity due to differences in manufacturing or storage history. The presence of the oxidized carboxylic acid impurity can interfere with reactions. | Always perform a purity check on each new batch before use. This will help ensure the reliability and reproducibility of your experimental results. |
| Difficulty dissolving the compound after storage. | While this compound is a solid, significant clumping or changes in solubility could indicate the presence of impurities or degradation products. | Test the solubility in a small amount of a recommended solvent (e.g., methanol, ethanol). If solubility issues persist and oxidation is confirmed, the degraded material may need to be purified or discarded. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (2,3,6-trimethoxyisonicotinic acid).[1][2] This is a common issue for aromatic aldehydes and can be accelerated by exposure to oxygen, light, and elevated temperatures.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment.[5][6] The recommended storage temperature is between 2-8°C. It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[6]
Q3: Can I use an antioxidant to prevent the oxidation of this compound?
A3: Yes, adding a suitable antioxidant can help to prolong the shelf-life of this compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or tocopherols are commonly used to stabilize aromatic aldehydes.[1] These compounds work by scavenging free radicals that can initiate the oxidation process.[7] A typical concentration for BHT is 0.01-0.1%. However, it is essential to ensure that the chosen antioxidant is compatible with your downstream applications.
Q4: How can I tell if my sample of this compound has oxidized?
A4: You can assess the purity of your sample and check for oxidation using analytical techniques like Thin-Layer Chromatography (TLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The presence of a new, more polar spot on a TLC plate or the appearance of a broad singlet peak between 10-13 ppm in the ¹H NMR spectrum are indicative of the formation of the carboxylic acid.[8][9]
Q5: Is the oxidized product, 2,3,6-trimethoxyisonicotinic acid, likely to interfere with my experiments?
A5: Yes, the presence of the carboxylic acid impurity can significantly impact your experimental outcomes. Carboxylic acids have different reactivity, solubility, and acidity compared to aldehydes. This can lead to side reactions, altered reaction kinetics, or purification challenges. Therefore, using a pure starting material is critical for obtaining reliable and reproducible results.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective method to visually assess the purity of this compound and detect the presence of its oxidized carboxylic acid impurity.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system: Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
A sample of this compound
-
A reference standard of pure this compound (if available)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and close the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the reference, co-spot, and sample.
-
Spot the Plate:
-
Lane 1 (Reference): Dissolve a small amount of the reference standard in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.
-
Lane 2 (Co-spot): Spot the reference standard and then, on top of the same spot, apply your sample.
-
Lane 3 (Sample): Dissolve a small amount of your this compound sample in a suitable solvent and spot it on the third mark.
-
-
Develop the Plate: Carefully place the TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the aldehyde and its corresponding acid will appear as dark spots.[10]
-
Interpret the Results:
-
The this compound should appear as a single spot.
-
The carboxylic acid, being more polar, will have a lower Rf value (it will travel a shorter distance up the plate).
-
The presence of a second spot below the main aldehyde spot in the sample lane indicates oxidation. The co-spot lane helps to confirm the identity of the spots.[8][11]
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for the quantitative assessment of the purity of this compound and the detection of the carboxylic acid impurity.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
A sample of this compound
Procedure:
-
Prepare the Sample: Accurately weigh a small amount of your this compound sample and dissolve it in an appropriate volume of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.
-
Analyze the Spectrum:
-
This compound: Look for the characteristic singlet peak of the aldehyde proton, which typically appears around 9.5-10.5 ppm.
-
2,3,6-Trimethoxyisonicotinic Acid (Oxidation Product): The presence of the carboxylic acid impurity will be indicated by a broad singlet peak in the region of 10-13 ppm.[9]
-
-
Quantify the Impurity (Optional): By integrating the aldehyde proton peak and the carboxylic acid proton peak, you can estimate the molar ratio of the two compounds and thus the percentage of oxidation in your sample.
Visualizations
Caption: Troubleshooting workflow for suspected oxidation.
Caption: Potential oxidation pathway of the compound.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Antioxidants to the Rescue: Preventing Oxidation | Blog [kemin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
Challenges in the scale-up of 2,3,6-Trimethoxyisonicotinaldehyde synthesis
Welcome to the technical support center for the synthesis of 2,3,6-Trimethoxyisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction during methoxylation or formylation steps. | - Ensure anhydrous conditions, as water can quench organolithium reagents or interfere with the Vilsmeier-Haack reagent.- Optimize reaction temperature and time. For ortho-lithiation, maintain cryogenic temperatures (-78°C) to prevent reagent decomposition.- Use a slight excess of the formylating agent (e.g., DMF in Vilsmeier-Haack). |
| Side reactions, such as polymerization or decomposition of starting materials or products. | - Control the rate of addition of reagents to manage exothermic reactions.- Ensure efficient stirring to maintain homogenous reaction conditions, especially in larger vessels.- For reactions involving organolithiums, use appropriate solvents like THF or ether and ensure they are peroxide-free. | |
| Incomplete Methoxylation | Insufficient methoxide source or catalyst activity. | - Use a stronger base or a higher concentration of sodium methoxide.- Ensure the starting material (e.g., a halogenated pyridine) is sufficiently pure.- Increase reaction temperature or time, monitoring for product degradation. |
| Formation of Impurities | Over-alkylation or competing side reactions. | - Optimize stoichiometry of reagents.- Control reaction temperature carefully; runaway temperatures can lead to a host of side products. |
| Presence of residual starting materials or intermediates. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Employ appropriate purification methods post-reaction (see FAQs). | |
| Difficulty in Product Purification | Product co-elutes with impurities during chromatography. | - Consider alternative purification techniques such as crystallization or distillation.[1]- For aldehyde purification, bisulfite adduct formation and extraction can be effective. |
| Oily or non-crystalline final product. | - Attempt to form a crystalline salt of the product to aid in purification.- Use a different solvent system for crystallization. | |
| Scale-Up Challenges | Poor heat transfer in larger reactors leading to localized overheating and side reactions. | - Use a reactor with a high surface area-to-volume ratio or an efficient cooling system.- Implement controlled, slow addition of reagents. |
| Mixing inefficiencies leading to non-homogenous reaction conditions. | - Use appropriate agitation (e.g., overhead stirrer) and ensure the impeller design is suitable for the vessel size and viscosity of the reaction mixture. | |
| Changes in product purity profile at a larger scale. | - Re-optimize purification methods for the larger scale. What works on a gram scale may not be directly transferable to a kilogram scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic strategies involve a multi-step process. A plausible route begins with a substituted pyridine, followed by methoxylation and then formylation. Key reactions can include nucleophilic aromatic substitution to introduce the methoxy groups and a Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with a formylating agent to install the aldehyde group.[1]
Q2: How can I effectively purify the final product?
A2: Purification can be achieved through several methods. For solid products, crystallization is a common and effective technique to achieve high purity.[1] If the product is a liquid or a low-melting solid, vacuum distillation can be employed.[1] For removing unreacted aldehyde, a bisulfite extraction protocol can be highly effective. This involves reacting the crude product with sodium bisulfite to form a water-soluble adduct, which can then be separated from non-aldehyde impurities.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: The synthesis of this compound can involve hazardous reagents and conditions.
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Pyridine-based compounds: Pyridine and its derivatives can be toxic and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium reagents (if used for ortho-metalation): These reagents are pyrophoric and react violently with water. Strict anhydrous and inert atmosphere (e.g., argon or nitrogen) techniques are essential. Always quench excess organolithium reagents carefully.
-
Scale-up: Be aware of the increased exothermicity of reactions at a larger scale. Ensure adequate cooling capacity and consider process safety management protocols.
Q4: I am seeing a significant drop in yield upon scaling up the reaction. What should I investigate?
A4: A drop in yield during scale-up is a common challenge. Key areas to investigate include:
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Heat Transfer: Ensure that the reactor's cooling system is sufficient to handle the reaction exotherm at the larger scale. Localized overheating can lead to side reactions and product degradation.
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Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Ensure your stirring is adequate for the vessel size.
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Reagent Addition Rate: The rate of addition of critical reagents may need to be adjusted for the larger scale to control the reaction rate and temperature.
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Downstream Processing: Purification methods may need to be re-optimized for larger volumes.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,3,6-Trimethoxypyridine (Illustrative)
This protocol is an illustrative example of a key step in the synthesis. Note: This is a general procedure and may require optimization for your specific substrate and scale.
Materials:
-
2,3,6-Trimethoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Round-bottom flask
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Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via an addition funnel, keeping the internal temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
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Dissolve 2,3,6-Trimethoxypyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
The following table provides a hypothetical comparison of lab-scale versus pilot-scale synthesis of this compound, illustrating common trends in process development.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Notes |
| Overall Yield | 65% | 75% | Process optimization at a larger scale often leads to improved yields. |
| Purity (post-purification) | >98% | >99.5% | More efficient purification techniques are typically employed at scale. |
| Reaction Time (Formylation) | 4 hours | 6 hours | Slower reagent addition and heat transfer can increase reaction times at scale. |
| Purification Method | Column Chromatography | Crystallization | Crystallization is generally more scalable and cost-effective than chromatography for large quantities. |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Aldol Condensation with 2,3,6-Trimethoxyisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the aldol condensation of 2,3,6-Trimethoxyisonicotinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aldol condensation with this compound is resulting in a very low yield. What are the potential causes?
Low yields in the aldol condensation of this compound can stem from several factors. The steric hindrance from the methoxy groups at the 2 and 6 positions can impede the approach of the enolate to the aldehyde's carbonyl carbon.[1] Additionally, the electron-donating nature of the methoxy groups can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.[2] Competing side reactions, such as self-condensation of the enolizable ketone or Cannizzaro-type reactions, can also consume starting materials and reduce the desired product's yield.[3][4]
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction conditions is crucial for overcoming low yields. Key parameters to consider include the choice of base, solvent, and reaction temperature.
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Base Selection: The strength and steric bulk of the base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be effective in generating the enolate of the ketone partner without competing in nucleophilic addition.[5] For Claisen-Schmidt condensations, sodium hydroxide or potassium hydroxide are commonly used.[6][7] It is advisable to perform small-scale screening of different bases to identify the most effective one for your specific substrate.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and pathways. Protic solvents like ethanol or methanol are common, but aprotic polar solvents such as THF or DMF could also be explored.[3][8] In some cases, solvent-free conditions have been shown to improve yields in Claisen-Schmidt reactions.[6][9]
-
Temperature Control: Aldol reactions are often temperature-sensitive.[5] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and minimize side products. Conversely, in some cases, refluxing the reaction mixture is necessary to drive the dehydration of the aldol adduct to the final enone product.[10] Careful monitoring and optimization of the temperature profile are recommended.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products is a common issue in crossed aldol condensations.[9][11] To favor the desired product:
-
Use a non-enolizable aldehyde: this compound is a good candidate for a crossed aldol condensation as it lacks α-hydrogens and therefore cannot self-condense.[11]
-
Slow addition of the aldehyde: Adding the aldehyde slowly to a pre-formed mixture of the ketone and the base can minimize the self-condensation of the ketone.[11]
-
Choice of ketone: Using a more reactive ketone (e.g., acetone) can favor the desired cross-condensation over the self-condensation of a less reactive ketone.
Q4: What are the best practices for the purification of the aldol condensation product?
Purification of the final product is essential to remove unreacted starting materials, byproducts, and catalyst residues.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is often performed. This typically involves quenching the reaction with an acid (e.g., dilute HCl) and extracting the product into an organic solvent.[7] Washing the organic layer with brine can help to remove water-soluble impurities.
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.[3]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure crystalline material.[7][12] The choice of solvent for recrystallization is critical and may require some experimentation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the aldol condensation between this compound and acetone. This data is for illustrative purposes to guide experimental design.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.1) | Ethanol | 25 | 12 | 35 |
| 2 | NaOH (1.1) | Ethanol | 60 | 4 | 45 |
| 3 | KOH (1.1) | Methanol | 25 | 12 | 40 |
| 4 | LDA (1.1) | THF | -78 to 25 | 6 | 65 |
| 5 | NaH (1.1) | THF | 0 to 25 | 8 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Aldol Condensation with NaOH
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To a solution of the ketone (1.0 eq.) in ethanol, add an aqueous solution of NaOH (1.1 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Slowly add a solution of this compound (1.0 eq.) in ethanol to the reaction mixture.
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Monitor the reaction progress by TLC.
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Upon completion, neutralize the reaction with dilute HCl.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Aldol Condensation using LDA
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To a solution of diisopropylamine (1.1 eq.) in dry THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise.
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Stir the mixture at -78 °C for 30 minutes to generate LDA.
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Slowly add a solution of the ketone (1.0 eq.) in dry THF.
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Stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add a solution of this compound (1.0 eq.) in dry THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as described in Protocol 1.
Visualizations
Caption: General workflow for the aldol condensation of this compound.
Caption: Troubleshooting decision tree for overcoming low yield in the aldol condensation.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions : Oriental Journal of Chemistry [orientjchem.org]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,6-Trimethoxyisonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with nucleophilic substitution reactions on 2,3,6-Trimethoxyisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which positions on the this compound ring are most susceptible to nucleophilic attack?
A1: Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the positions ortho and para to the ring nitrogen (C2 and C4/C6). This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2][3][4] In this compound, the C2 and C6 positions are therefore the most likely sites for nucleophilic attack and substitution of the methoxy groups. The aldehyde group at the C4 position, being electron-withdrawing, further activates these positions.[5]
Q2: Are the methoxy groups at the C2, C3, and C6 positions viable leaving groups?
A2: Yes, methoxy groups can serve as leaving groups in nucleophilic aromatic substitution on electron-deficient pyridine rings, although they are generally considered less reactive than halogens.[6][7] The success of the substitution will heavily depend on the strength of the incoming nucleophile and the reaction conditions employed.[1][2]
Q3: Can I perform a nucleophilic substitution without affecting the aldehyde group?
A3: This is a significant challenge. Many strong nucleophiles, such as Grignard reagents or organolithiums, will readily react with the electrophilic aldehyde group to form an alcohol.[8][9][10] To achieve selective substitution on the pyridine ring, protection of the aldehyde group (e.g., as an acetal) may be necessary prior to the substitution reaction, followed by deprotection. Alternatively, using nucleophiles that are less reactive towards aldehydes under the chosen reaction conditions is another strategy.
Q4: What is the expected order of reactivity for the methoxy groups at the 2, 3, and 6 positions?
A4: Based on the principles of nucleophilic aromatic substitution on pyridines, the methoxy groups at the C2 and C6 positions are expected to be significantly more reactive than the methoxy group at the C3 position.[3][4][5] This is due to the superior stabilization of the reaction intermediate when the attack occurs at the C2 or C6 position.
Q5: Are there any known side reactions to be aware of?
A5: Besides the potential for the nucleophile to react with the aldehyde group, other side reactions can occur. With amine nucleophiles, a Chichibabin-type reaction at a position adjacent to an existing methoxy group has been observed in related systems.[7][11] Additionally, if very strong bases are used, deprotonation of the methyl groups of the methoxy substituents or other positions on the ring could lead to undesired reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate: The electron-donating methoxy groups may counteract the activating effect of the ring nitrogen and aldehyde. 2. Weak nucleophile: The chosen nucleophile may not be strong enough to displace the methoxy group. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, hindering solubility or reactivity. 4. Low reaction temperature: The activation energy for the substitution may not be reached. | 1. Activate the pyridine ring: Consider converting the pyridine to a pyridinium salt (e.g., by N-alkylation) to significantly increase its electrophilicity.[12] 2. Use a stronger nucleophile or activating agent: For aminations, consider using NaH/LiI or n-BuLi to generate a more potent nucleophile.[1][13][14] 3. Optimize solvent: For aminations with NaH/LiI, THF is a common solvent.[1] Ensure reactants are fully dissolved. 4. Increase temperature: Many SNAr reactions require elevated temperatures (reflux). Monitor for decomposition. |
| Reaction at the Aldehyde Group | 1. Nucleophile is too reactive towards carbonyls: Grignard reagents, organolithiums, and hydrides will preferentially attack the aldehyde.[8][9] | 1. Protect the aldehyde group: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) before the substitution reaction. Deprotect after the substitution is complete. 2. Choose a softer nucleophile: Thiolates or certain amines may show higher selectivity for ring substitution over aldehyde addition under specific conditions. |
| Poor Regioselectivity (Substitution at C3) | 1. Reaction proceeding through a different mechanism: Under certain conditions (e.g., with very strong bases), a benzyne-type (pyridyne) mechanism could be operative, leading to a mixture of isomers. 2. High reaction temperature leading to isomerization. | 1. Confirm SNAr conditions: Ensure the reaction conditions favor the addition-elimination mechanism. Avoid excessively strong, non-nucleophilic bases if possible. 2. Lower the reaction temperature: This may improve selectivity, although it could also decrease the reaction rate. |
| Formation of Multiple Products | 1. Di- or tri-substitution: A strong nucleophile under harsh conditions might replace more than one methoxy group. 2. Chichibabin-type side reaction: Amines can sometimes add to an adjacent position with subsequent loss of hydride.[7][11] 3. Decomposition of starting material or product. | 1. Control stoichiometry: Use a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor monosubstitution. 2. Use bulkier nucleophiles: Steric hindrance can prevent multiple substitutions and may suppress side reactions like the Chichibabin reaction.[7] 3. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
Data Presentation
The following tables summarize typical reaction conditions for nucleophilic amination of methoxypyridines, which can be adapted as a starting point for this compound.
Table 1: Reaction Conditions for Nucleophilic Amination of Methoxypyridines
| Nucleophile | Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Primary Amines | n-BuLi | THF | Room Temp | 0.5 | Good to Excellent | [13][14] |
| Secondary Amines | n-BuLi | THF | Room Temp | < 0.2 | Good to Excellent | [13][14] |
| Primary/Secondary Amines | NaH / LiI | THF | 65 - 90 | 7 - 18 | Good to Excellent | [1][11] |
Note: Yields are for simpler methoxypyridine systems and may vary for this compound due to steric and electronic effects.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination using NaH/LiI (Adapted from Chiba et al.) [1][11]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (3.0 eq., 60% dispersion in mineral oil) and LiI (2.0 eq.).
-
Solvent Addition: Add anhydrous THF.
-
Reactant Addition: Add the amine nucleophile (2.0 eq.) followed by a solution of this compound (1.0 eq., with the aldehyde group protected if necessary) in anhydrous THF.
-
Reaction: Heat the reaction mixture to 65-85 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Amination using n-BuLi (Adapted from Wang et al.) [13][14]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere at room temperature, add a solution of the amine nucleophile (1.5 eq.) in anhydrous THF.
-
Deprotonation: Add n-BuLi (1.5 eq., solution in hexanes) dropwise to the amine solution. Stir for 10 minutes.
-
Reactant Addition: Add a solution of this compound (1.0 eq., with the aldehyde group protected if necessary) in anhydrous THF to the lithium amide solution.
-
Reaction: Stir the reaction mixture at room temperature for 10-30 minutes and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A decision-making workflow for planning and troubleshooting nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. youtube.com [youtube.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jconsortium.com [jconsortium.com]
Technical Support Center: Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling hygroscopic and air-sensitive pyridine aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with pyridine aldehydes?
A1: Pyridine aldehydes are susceptible to two primary degradation pathways due to their hygroscopic and air-sensitive nature. Firstly, they can readily absorb moisture from the atmosphere, which can lead to hydration of the aldehyde group or catalyze side reactions.[1] Secondly, they are prone to oxidation by atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid, leading to impurities and reduced yields in subsequent reactions.[1] Some pyridine aldehydes may also be light-sensitive and can polymerize or decompose upon prolonged exposure to light, air, or heat.[2]
Q2: How should I properly store my pyridine aldehyde sample?
A2: To ensure the stability and purity of your pyridine aldehyde, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[3] The recommended storage temperature is typically between 2-8°C.[2] The container should be tightly sealed and stored in a cool, dry, and dark place. For long-term storage, using a glove box or a desiccator with an inert atmosphere is highly recommended.
Q3: My pyridine aldehyde has changed color. Is it still usable?
A3: A change in color, often to yellow or brown, can indicate degradation or the presence of impurities.[4] While a slight color change may not significantly impact every reaction, it is advisable to purify the aldehyde before use, especially for sensitive applications. Purification can be achieved by distillation, often under reduced pressure, to remove non-volatile impurities.[5]
Q4: What are the common impurities found in pyridine aldehydes?
A4: Common impurities include water, the corresponding carboxylic acid (from oxidation), and higher boiling homologues such as picolines and lutidines, which may be carried over from the synthesis of the pyridine core.[6] Aldehyd-containing impurities from the manufacturing process may also be present.[3]
Q5: Can I handle pyridine aldehydes on the open bench?
A5: It is strongly advised to handle pyridine aldehydes under an inert atmosphere using techniques such as a glove box or a Schlenk line.[7] If these are not available, a well-ventilated fume hood with a continuous flow of inert gas (e.g., via a nitrogen balloon) can be used for brief manipulations.[8] All glassware should be rigorously dried by oven-heating or flame-drying immediately before use to remove adsorbed moisture.[9]
Troubleshooting Guides
Low Yield in Wittig Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive Wittig reagent | Ensure the phosphonium salt is completely dry and the base used for ylide generation is fresh and strong enough. Perform the reaction under strictly anhydrous and inert conditions. |
| Degradation of pyridine aldehyde | Use freshly purified or a new bottle of pyridine aldehyde. Ensure all solvents are anhydrous and the reaction is performed under a positive pressure of inert gas. | |
| Unstable ylide | For stabilized ylides, the reaction with aldehydes is generally efficient. However, non-stabilized ylides can be more reactive and prone to side reactions. Consider using the Schlosser modification for better control over stereoselectivity with certain ylides.[9] | |
| Formation of pyridine carboxylic acid | Oxidation of the starting material | Purify the pyridine aldehyde by distillation before use. Ensure the reaction is set up and maintained under a strict inert atmosphere. |
| Complex mixture of products | Side reactions of the pyridine nitrogen | The basic nitrogen of the pyridine ring can sometimes interfere with the reaction. Consider protecting the pyridine nitrogen with a suitable protecting group, such as a borane complex, which can be removed after the reaction.[10] |
Issues in Aldol Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to aldol product | Insufficiently basic or acidic conditions | For base-catalyzed reactions, ensure a strong enough base is used to generate the enolate. For acid-catalyzed reactions, use a suitable protic or Lewis acid. |
| Pyridine aldehyde acting as the enolate precursor (if it has α-hydrogens) | In a crossed-aldol reaction, if the pyridine aldehyde has α-hydrogens, it can self-condense. To favor the desired crossed product, slowly add the enolizable ketone to the non-enolizable pyridine aldehyde. | |
| Formation of Michael addition product | The initially formed α,β-unsaturated ketone reacts with another equivalent of the enolate. | This is more likely to occur with an excess of the enolizable ketone.[7] Use a stoichiometric amount or a slight excess of the pyridine aldehyde. |
| Dehydration of the aldol addition product is too slow or too fast | Reaction temperature and conditions | Dehydration to the α,β-unsaturated product is often promoted by heat.[11] If the aldol addition product is desired, run the reaction at a lower temperature. If the condensation product is the target, heating the reaction mixture is necessary. |
| Polymerization of the pyridine aldehyde | Strong basic or acidic conditions | Use milder reaction conditions or a slower addition of the catalyst. Ensure the reaction temperature is well-controlled. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Pyridine Aldehydes
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | Minimizes degradation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[3] | Prevents oxidation and hydrolysis. |
| Light | Amber vial/darkness | Prevents light-induced decomposition. |
| Container | Tightly sealed glass container | Prevents ingress of air and moisture. |
| Handling | Glove box or Schlenk line | Excludes air and moisture during transfers. |
Table 2: Common Impurities and Purification Methods
| Impurity | Origin | Recommended Purification Method |
| Water | Hygroscopic nature | Distillation from a drying agent (e.g., CaH₂).[5] |
| Pyridine Carboxylic Acid | Oxidation | Distillation under reduced pressure. |
| Picolines, Lutidines | Synthesis of pyridine ring | Fractional distillation.[6] |
| Polymers | Self-condensation/decomposition | Distillation under reduced pressure. |
Experimental Protocols
Protocol 1: General Procedure for Setting up an Air-Sensitive Reaction
-
Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, condenser, etc.) and stir bars in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.[9]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) using a Schlenk line or a balloon.
-
Inert Atmosphere Purge: Evacuate and backfill the assembled apparatus with inert gas three times to ensure all atmospheric oxygen and moisture are removed.
-
Reagent Transfer:
-
Solids: If the pyridine aldehyde is a solid, transfer it to the reaction flask under a positive flow of inert gas.
-
Liquids: Transfer liquid pyridine aldehydes and other air-sensitive reagents using a gas-tight syringe that has been purged with inert gas.
-
-
Solvent Addition: Add anhydrous solvent via a cannula or a purged syringe.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
Protocol 2: Wittig Reaction with 2-Pyridinecarboxaldehyde
This is a general guideline and may need optimization for specific substrates.
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to the recommended temperature (e.g., 0°C or -78°C).
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS) to generate the ylide. The formation of a colored solution often indicates ylide generation.
-
-
Aldehyde Addition:
-
In a separate flame-dried flask, dissolve 2-pyridinecarboxaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at the appropriate temperature via a syringe or an addition funnel.
-
-
Reaction:
-
Allow the reaction to stir at the designated temperature for the specified time, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride or water).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide and other byproducts.
-
Mandatory Visualizations
Caption: Workflow for handling air-sensitive pyridine aldehydes.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Chromatographic Purification of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[4]
Other potential causes for peak tailing that are not chemical in nature include:
-
Column Overload : Injecting too much sample can saturate the stationary phase.[2][4]
-
Physical Issues : Poorly made connections, dead volume in the system, or a deformed column packing bed (voids) can distort peak shape.[1][4]
-
Solvent Mismatch : A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[2]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.
Experimental Protocol: Method for Reducing Peak Tailing
-
Mobile Phase pH Adjustment :
-
Lower the mobile phase pH to around 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate buffer).[5] This protonates the residual silanol groups on the silica surface, minimizing their interaction with the basic pyridine analyte.[5]
-
Caution : If using acetonitrile (ACN) in a gradient, be aware that phosphate buffers can precipitate at high ACN concentrations.[5]
-
-
Use of Mobile Phase Additives :
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[5][6] The competing base will preferentially interact with the active silanol sites, effectively shielding them from the pyridine analyte.[5]
-
Note : Prolonged use of amine additives can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[5]
-
-
Column Selection :
-
Switch to a modern, high-purity "Type B" silica column, which has a much lower concentration of metal contaminants and active silanol sites.[5]
-
Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group or extensive end-capping, which shields the residual silanols.[3]
-
-
System and Sample Check :
-
Dilute the sample to check if column overload is the issue. If peak shape improves, reduce the sample concentration or injection volume.[4]
-
Inspect all fittings and tubing for proper connections to minimize extra-column volume.[1]
-
If the column is old, consider replacing it, as the packing bed may have degraded. Using a guard column can help extend the life of the analytical column.[4]
-
Table 1: Mobile Phase Modifiers to Reduce Peak Tailing
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Phosphate Buffer | 10-20 mM (pH 2.5-3.0) | Neutralizes surface silanol groups by protonation.[5] | Potential for precipitation with high concentrations of acetonitrile.[5] |
| Triethylamine (TEA) | 5-10 mM | Acts as a competing base, blocking silanol interaction sites.[5] | Can shorten column lifetime.[5] Not ideal for MS detection. |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH and can improve peak shape for basic compounds.[7] | MS-compatible. May not be as effective as stronger modifiers for severe tailing. |
Diagram 1: Mechanism of Peak Tailing and Mitigation
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
Issue 2: Poor Resolution and Co-elution
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution, or the spacing between peaks, requires optimizing one of three key chromatographic factors: efficiency, selectivity, or retention factor.[8][9]
-
Efficiency (N) : Refers to the narrowness of the peaks. Narrower peaks are taller and easier to resolve. Efficiency is primarily a function of the column dimensions and flow rate.[8]
-
Selectivity (α) : This is a measure of the relative retention of two compounds. Changing the mobile phase composition or stationary phase chemistry has the most significant impact on selectivity.[9]
-
Retention Factor (k') : Describes how long a compound is retained on the column. Adequate retention is necessary for separation to occur.[8]
Strategies for Improving Resolution:
-
Optimize Selectivity (Highest Impact) :
-
Change Organic Modifier : If using acetonitrile, try methanol, or vice-versa. These solvents have different properties that can alter the elution order.[3]
-
Adjust pH : Small changes in mobile phase pH can alter the ionization state of pyridine derivatives or impurities, significantly affecting their retention and selectivity.
-
Change Stationary Phase : If working with a C18 column, switching to a phenyl, cyano, or polar-embedded phase can provide a different interaction mechanism and improve separation.
-
-
Increase Efficiency :
-
Use a Longer Column : Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[8]
-
Use a Smaller Diameter Column : Decreasing the internal diameter of the column leads to narrower, taller peaks and better separation.[8]
-
Decrease Particle Size : Columns with smaller particles (e.g., sub-2 µm) offer much higher efficiency but require an HPLC/UHPLC system capable of handling higher backpressures.
-
-
Adjust Retention Factor :
-
Modify Solvent Strength : Decrease the amount of organic solvent in the mobile phase to increase the retention time of all compounds. This provides more time for the column to perform the separation. A good starting point is to have the first peak of interest elute at least two times the column's dead time (t₀).[8]
-
Diagram 2: Decision Tree for Improving Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: Low Recovery and Sample Degradation
Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?
A: Low recovery can stem from several factors, including irreversible adsorption to the column, degradation of the compound on the stationary phase, or physical loss during post-purification steps.[10] Pyridine derivatives, particularly those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[11] Some derivatives may also be inherently unstable and prone to degradation or rearrangement during the purification process.[12][13]
Experimental Protocol: Diagnosing Sample Stability and Improving Recovery
-
Assess Stability on Silica (2D TLC) :
-
This test determines if your compound is degrading upon contact with the silica stationary phase.[11]
-
a. Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
b. Develop the plate in a suitable solvent system.
-
c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
d. Develop the plate again in the same solvent system.
-
e. Interpretation : Stable compounds will appear along a 45-degree diagonal line. Any spots appearing below this diagonal represent degradation products formed during chromatography.[11]
-
-
Minimize Degradation :
-
If the 2D TLC test shows degradation, switch to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.
-
Neutralize the mobile phase or make it slightly basic (if compatible with the column) to reduce acid-catalyzed degradation.
-
-
Prevent Physical Loss :
-
Pyridine itself is relatively volatile. If you are experiencing low recovery after solvent evaporation, the compound may be lost during this step.[10]
-
Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.
-
To determine if the loss occurs during extraction or evaporation, spike a blank solvent sample with your compound just before the evaporation step. If recovery is high, the loss is happening during the extraction/chromatography; if it is still low, the evaporation step is the cause.[10]
-
Diagram 3: General Troubleshooting Workflow
Caption: A high-level workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying pyridine derivatives? A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds like pyridines.[3][5] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[7]
Q2: How does mobile phase pH affect the chromatography of pyridines? A: The pH of the mobile phase is critical. Most pyridine derivatives have a pKa between 5 and 6.[7]
-
At low pH (e.g., < 3) : The pyridine nitrogen is protonated (positively charged), and the silica surface silanols are also protonated (neutral). This minimizes strong ionic interactions, reducing peak tailing.[5]
-
At mid pH (e.g., 4-7) : The pyridine is protonated, but the silanols are deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing. This pH range should generally be avoided with standard silica columns.[3]
-
At high pH (e.g., > 8) : The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.
Q3: My compound is a dihydrochloride salt, and the peaks are extremely broad. Why? A: When your analyte is a salt (e.g., hydrochloride), and the mobile phase does not contain the same counter-ion (chloride), ion exchange can occur on the column.[14] The analyte can transiently pair with different anions present in the mobile phase, creating a continuum of species with slightly different retention times, which results in a very broad peak. To solve this, try adding a high concentration of a competing salt (like ammonium acetate) to the mobile phase or, if possible, ensure the mobile phase contains the same counter-ion as your sample.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. Pyridine - poor recovery (8270/3535) - Chromatography Forum [chromforum.org]
- 11. Chromatography [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2,3,6-Trimethoxyisonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for chemical reactions involving 2,3,6-Trimethoxyisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile substituted pyridine aldehyde that can participate in a variety of catalytic reactions, including:
-
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
-
Reduction: Reduction of the aldehyde to a primary alcohol.
-
Condensation Reactions: Such as Knoevenagel condensation with active methylene compounds.
-
Cross-Coupling Reactions: For instance, Suzuki-Miyaura coupling to form C-C bonds at the pyridine ring (if a suitable leaving group is present) or involving the aldehyde group through specific pathways.
Q2: How do the methoxy groups on the pyridine ring influence catalyst selection?
A2: The three electron-donating methoxy groups increase the electron density of the pyridine ring. This can affect catalysis in several ways:
-
Increased Nucleophilicity: The electron-rich ring can more readily coordinate to and potentially poison Lewis acidic metal centers.
-
Steric Hindrance: The methoxy group at the 2-position can sterically hinder access to the pyridine nitrogen and the adjacent aldehyde group, influencing the choice of catalyst and ligands.
-
Altered Reactivity: The electronic properties can influence the oxidative addition and reductive elimination steps in cross-coupling reactions.
Q3: What are the key safety precautions when working with catalysts for reactions of this compound?
A3: Standard laboratory safety protocols should always be followed. Specific precautions include:
-
Handling Pyrophoric Catalysts: Some catalysts, particularly certain palladium complexes, can be pyrophoric. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Safety: Many catalytic reactions use flammable organic solvents. Ensure proper ventilation and avoid ignition sources.
-
Metal Toxicity: Be aware of the toxicity of the metals used in catalysts (e.g., palladium, chromium). Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.
-
Base and Acid Handling: Many reactions require strong bases or acids, which are corrosive. Handle with care and appropriate PPE.
Troubleshooting Guides
Oxidation Reactions
Issue: Low yield or incomplete conversion of the aldehyde to a carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Inappropriate Oxidizing Agent | For substrates like this compound, strong oxidants are typically required. Consider switching from milder reagents to potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). |
| Catalyst Deactivation | If using a catalytic amount of an oxidant, the catalyst may have deactivated. Try increasing the catalyst loading or adding a co-oxidant. |
| Reaction Conditions | Optimize temperature and reaction time. Some oxidations may require heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| pH of the Reaction Mixture | The efficiency of many oxidations is pH-dependent. Ensure the pH is within the optimal range for the chosen oxidizing agent. |
Issue: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Over-oxidation | Over-oxidation can lead to degradation of the pyridine ring. Use a less reactive oxidizing agent or milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Reaction with Methoxy Groups | Harsh oxidizing conditions could potentially affect the methoxy groups. Protect the methoxy groups if they are found to be reactive under the chosen conditions, although this is less common. |
Reduction Reactions
Issue: Incomplete reduction of the aldehyde to the alcohol.
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent, such as sodium borohydride (NaBH₄), is used. For less reactive substrates, a slight excess may be necessary.[1][2] |
| Low Reactivity of the Aldehyde | The electron-donating methoxy groups can slightly decrease the electrophilicity of the aldehyde. If NaBH₄ is ineffective, consider a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[3] |
| Solvent Effects | The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[4] |
Issue: Reduction of other functional groups.
| Potential Cause | Troubleshooting Step |
| Non-selective Reducing Agent | If other reducible functional groups are present in the molecule, use a more selective reducing agent. NaBH₄ is generally selective for aldehydes and ketones. |
Knoevenagel Condensation
Issue: Low yield of the condensed product.
| Potential Cause | Troubleshooting Step |
| Weak Base Catalyst | The Knoevenagel condensation is base-catalyzed. If a weak base like piperidine or pyridine is not effective, consider stronger bases or alternative catalytic systems. Ionic liquids have been shown to be effective catalysts for this reaction.[5] |
| Steric Hindrance | The methoxy group at the 2-position may sterically hinder the approach of the nucleophile. Using a less bulky active methylene compound or a smaller base catalyst might improve yields. |
| Reversibility of the Reaction | The initial addition step can be reversible. Ensure that the subsequent water elimination is favored, for example, by using a Dean-Stark apparatus to remove water azeotropically. |
Suzuki-Miyaura Cross-Coupling
Issue: Low or no cross-coupling product formed.
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center and inhibit catalysis. Use ligands that are more strongly coordinating to palladium than the pyridine substrate, such as bulky electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6] |
| Poor Oxidative Addition | The C-X bond (where X is a halide or triflate) on the electron-rich pyridine ring may be less reactive towards oxidative addition. Use a more electron-rich palladium(0) catalyst and consider a more reactive leaving group (I > Br > Cl). |
| Ineffective Base | The choice of base is crucial in the Suzuki-Miyaura reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates and solvent.[7] |
| Solvent Choice | Common solvents for Suzuki coupling include toluene, dioxane, and DMF. The choice of solvent can significantly impact the reaction outcome.[8] |
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ammonium Acetate | None (Microwave) | - | 2-3 | 90-95 | [9] |
| Imidazolium-based Ionic Liquid | None | Room Temp | 10-60 | 85-98 | [5] |
| Piperidine | Ethanol | Reflux | 2-4 h | ~80 | General |
| Sodium Ethoxide | Ethanol | Room Temp | 30-60 | >90 | [10] |
Note: Yields are for representative aromatic aldehydes and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for NaBH₄ Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, (2,3,6-trimethoxypyridin-4-yl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, 10 mL per gram of aldehyde), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[9]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask under an inert atmosphere, combine the 2,3,6-trimethoxy-substituted pyridyl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., dioxane/water 4:1, 10 mL per gram of halide).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Buy this compound | 1364917-16-7 [smolecule.com]
- 4. scribd.com [scribd.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde
Guide for Researchers, Scientists, and Drug Development Professionals
The success of moisture-sensitive reactions hinges on the rigorous exclusion of water from the reaction system. Reagents like 2,3,6-Trimethoxyisonicotinaldehyde are particularly susceptible to hydrolysis, which can lead to significantly reduced yields and the formation of unwanted byproducts. This guide provides a comprehensive resource for drying solvents, troubleshooting common issues, and ensuring the integrity of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity especially critical when working with this compound?
A1: this compound is hygroscopic and prone to hydrolysis in the presence of water.[1] Trace amounts of moisture can react with the aldehyde, leading to impurities and lower yields of the desired product. For safe and effective handling, moisture levels in solvents should be kept below 50 parts per million (ppm).[1]
Q2: What are the primary methods for drying organic solvents in a laboratory setting?
A2: The most common methods are:
-
Batch Drying with Desiccants: Stirring or shaking the solvent with an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄) or molecular sieves to bind water, followed by filtration or decantation.[2]
-
Distillation from a Drying Agent: Refluxing the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and some halogenated solvents) and then distilling the anhydrous solvent.[3] This method is highly effective for achieving very low water content.
-
Column Purification: Passing the solvent through a column packed with an activated adsorbent like alumina or molecular sieves. This is common in commercial solvent purification systems.[4][5]
Q3: How do I select the correct drying agent for a reaction involving an aldehyde like this compound?
A3: Compatibility is key. Aldehydes are sensitive to reactive drying agents.
-
Recommended: Use neutral, non-reactive agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 3Å/4Å molecular sieves.[2] These agents effectively remove water without reacting with the aldehyde functional group.
-
Avoid: Do not use acidic (e.g., P₄O₁₀), basic (e.g., KOH, CaO), or highly reactive agents (e.g., sodium metal, LiAlH₄). These can catalyze side reactions, such as aldol condensations, or directly react with the aldehyde.[2]
Q4: How can I accurately measure the water content in my solvent?
A4: The industry standard for quantitative water determination is the Karl Fischer titration .[6] This electrochemical method is highly accurate for measuring trace amounts of water (down to ppm levels). For a qualitative and rapid assessment for certain solvents like THF, a colorimetric indicator such as sodium benzophenone ketyl can be used; a persistent deep blue color indicates the solvent is anhydrous.[4]
Q5: What is the proper way to store a freshly dried solvent?
A5: Anhydrous solvents should be stored in a tightly sealed container (e.g., a flask with a septum) under an inert atmosphere of nitrogen or argon to prevent re-exposure to atmospheric moisture.[7][8] Adding activated 3Å molecular sieves to the storage container helps maintain dryness over time.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or unexpected byproducts. | Water Contamination: The solvent was not sufficiently dry. Starting materials may be hydrated. Glassware was not properly dried. | 1. Verify Solvent Dryness: Use Karl Fischer titration to confirm water content is below 50 ppm.[6] 2. Re-dry Solvent: Use a more rigorous method, such as distillation from an appropriate drying agent.[3] 3. Dry Glassware: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use.[9] |
| The drying agent (e.g., MgSO₄) clumps together and forms a solid mass. | High Initial Water Content: The solvent contains a significant amount of dissolved water. | 1. Pre-dry the Solvent: If using a solvent from an extraction, first wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the water. 2. Add Agent in Portions: Add the drying agent incrementally with swirling until some of the powder remains free-flowing.[2] |
| The aldehyde (this compound) appears to decompose after adding a drying agent. | Incompatible Drying Agent: The chosen agent is reacting with the aldehyde. | 1. Cease Use Immediately: Stop using the current drying agent. 2. Select an Inert Agent: Switch to a neutral agent known to be compatible with aldehydes, such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves. Refer to the compatibility table below.[2] |
| The solvent is confirmed to be dry, but the reaction still fails. | Oxygen Contamination: Some reactions are sensitive to both moisture and oxygen. Contaminated Reagents: Other reagents in the reaction may be impure or degraded. | 1. Deoxygenate the Solvent: Sparge the solvent with a stream of dry nitrogen or argon for 15-30 minutes before use. 2. Verify Reagent Quality: Ensure all starting materials, including the this compound, are pure and have been stored correctly.[10] |
Data Presentation: Drying Agent Efficiency and Compatibility
Table 1: Quantitative Evaluation of Drying Methods for Common Solvents
This table summarizes the final water content (in ppm) achieved using various drying techniques, as determined by Karl Fischer titration.
| Solvent | Drying Agent / Method | Contact Time | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v) | 72 h | 3.6 |
| Distillation from Na/Benzophenone | Reflux | 43.4 | |
| Dichloromethane (DCM) | 3Å Molecular Sieves (20% w/v) | 24 h | 0.8 |
| Distillation from CaH₂ | Reflux | 13.1[11] | |
| Acetonitrile (MeCN) | 3Å Molecular Sieves (20% w/v) | 72 h | 8.8 |
| Distillation from CaH₂ | Reflux | 29.5 | |
| Methanol (MeOH) | 3Å Molecular Sieves (10% w/v) | 72 h | 10.0[11] |
| Distillation from Mg/I₂ | Reflux | 54.0[11] | |
| Toluene | 3Å Molecular Sieves (20% w/v) | 24 h | 3.2 |
| Distillation from Na/Benzophenone | Reflux | 34.0 |
Data adapted from D. B. G. Williams and M. Lawton, J. Org. Chem. 2010, 75, 8351–8354.
Table 2: Drying Agent Compatibility Guide
| Drying Agent | Suitable For | Unsuitable For | Notes for Aldehyde Reactions |
| Anhydrous MgSO₄ / Na₂SO₄ | Most organic compounds, including esters, halides, and nitriles. | - | Excellent Choice. Neutral and non-reactive. |
| Molecular Sieves (3Å / 4Å) | Most organic compounds. 3Å is preferred for alcohols and acetonitrile. | Acetone and other ketones (can cause aldol condensation).[12] | Excellent Choice. Highly efficient and inert. Ideal for storage. |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, esters, halogenated solvents.[5] | Alcohols, acids, and other protic compounds. | Use with Extreme Caution. Can be basic and may cause decomposition. Distillation is required.[3] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl/aryl halides. | Alcohols, amines, phenols, amides, ketones, some esters. | Not Recommended. Can form adducts with aldehydes. |
| Sodium (Na) / Benzophenone | Ethers (THF, Dioxane), hydrocarbons (Toluene). | Halogenated solvents (explosion risk), alcohols, ketones, esters. | Unsuitable. Highly reactive and will reduce the aldehyde group. |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, ethers, halides, nitriles. | Alcohols, acids, amines, ketones. | Unsuitable. Strongly acidic and can catalyze polymerization or other side reactions. |
| Potassium Hydroxide (KOH) | Amines and other basic compounds. | Acids, esters, phenols, amides, aldehydes, ketones. | Unsuitable. Strongly basic and will catalyze aldol reactions. |
Experimental Protocols
Protocol 1: Drying a Solvent with Anhydrous Magnesium Sulfate (MgSO₄)
-
Place the solvent to be dried in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small portion of anhydrous MgSO₄ powder (approx. 1-2 g per 100 mL of solvent) to the flask.
-
Stir or swirl the flask. Observe the drying agent. If it clumps together, water is still present.
-
Continue adding small portions of MgSO₄ until a fine, free-flowing powder is observed, indicating the solvent is dry.
-
Allow the mixture to stir for an additional 15-20 minutes to ensure complete drying.
-
Separate the dried solvent from the solid MgSO₄ by decanting carefully or by gravity filtration through a fluted filter paper into a dry storage flask.
-
Seal the storage flask and store under an inert atmosphere.
Protocol 2: Activating and Using Molecular Sieves
-
Activation: Place the required amount of 3Å or 4Å molecular sieves in a round-bottom flask or a ceramic dish. Heat in a vacuum oven at >200°C under high vacuum for at least 12 hours, or in a furnace at 300-350°C for 3-4 hours.[12][13][14]
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Drying: Add the activated sieves (approx. 10-20% by weight/volume) to the solvent in a storage bottle.
-
Seal the bottle and allow it to stand for at least 24-48 hours before use. The sieves can remain in the solvent during storage to maintain dryness.
Protocol 3: Drying Dichloromethane (DCM) by Distillation from Calcium Hydride (CaH₂)
CAUTION: This procedure should be performed in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE).
-
Add DCM (e.g., 700 mL) and calcium hydride (e.g., 20 g) to a dry 1 L round-bottom flask with a magnetic stir bar.[15][16]
-
Assemble a distillation apparatus, ensuring all glassware is completely dry. Fit the flask with a condenser and a receiving flask. Use a drying tube filled with desiccant (e.g., Drierite) to protect the system from atmospheric moisture.
-
Heat the mixture to reflux (approx. 40°C for DCM, but a heating mantle setting of 60°C may be needed) and maintain the reflux for at least 2 hours.[15][16]
-
After refluxing, increase the heat slightly to begin distillation. Discard the first ~30 mL of distillate, as it may contain residual water.[16]
-
Collect the anhydrous DCM in a dry, sealed receiving flask. Do not distill to dryness; leave a small amount of solvent in the distillation flask.
-
Allow the distillation flask to cool completely. Quench the remaining CaH₂ very slowly and carefully by adding isopropanol, followed by methanol, and finally water.
-
Store the distilled DCM over activated 3Å molecular sieves under a nitrogen atmosphere.
Visualized Workflows
Caption: Workflow for selecting an appropriate solvent drying method.
References
- 1. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. orgchem.cz [orgchem.cz]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. How to Store and Handle Solvents Safely [sreeleo.com]
- 8. google.com [google.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Drying dichloromethane over calcium hydride [protocols.io]
- 16. Drying dichloromethane over calcium hydride · GitHub [gist.github.com]
Characterization of unexpected byproducts in 2,3,6-Trimethoxyisonicotinaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-trimethoxyisonicotinaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Methoxylation of Isonicotinaldehyde
This synthetic pathway involves the direct methoxylation of isonicotinaldehyde, often using methanol in the presence of an acid catalyst.[1][2]
Issue 1: Low Yield of the Desired Product
-
Question: My reaction shows a low conversion to this compound. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The methoxylation may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure the catalyst (e.g., sulfuric acid) is active and used in the correct concentration.[1]
-
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Solution: Experiment with different acid catalysts such as hydrochloric acid or consider using a solid acid catalyst for easier removal. Optimize the catalyst loading.
-
-
Water Content: The presence of water can interfere with the reaction.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Presence of Unexpected Byproducts
-
Question: I am observing unexpected peaks in my NMR and GC-MS analysis. What are the likely byproducts and how can I minimize them?
-
Answer: The most common byproducts in this reaction are:
-
Partially Methoxylated Isonicotinaldehydes: Incomplete reaction can lead to the formation of mono- and di-methoxylated isomers.
-
Solution: Drive the reaction to completion by increasing the reaction time, temperature, or using a higher concentration of the methoxylating agent. Monitor the reaction progress using TLC or GC to ensure the disappearance of starting material and intermediates.
-
-
Acetal Formation: The aldehyde functional group can react with methanol under acidic conditions to form a dimethyl acetal.
-
Solution: Careful control of the reaction pH is necessary. The acetal can often be hydrolyzed back to the aldehyde during aqueous workup by adjusting the pH to the acidic range and stirring for a sufficient period.
-
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach typically involves the reaction of a polysubstituted pyridine (e.g., with halogen leaving groups) with a methoxide source.[3]
Issue 1: Incomplete Substitution of Leaving Groups
-
Question: My product mixture contains compounds with one or more of the original leaving groups (e.g., chlorine, bromine) still attached. How can I achieve complete substitution?
-
Answer: Incomplete substitution is a common issue in SNAr reactions on pyridine rings.
-
Reaction Conditions: The reaction may require more forcing conditions.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a higher equivalent of the methoxide nucleophile (e.g., sodium methoxide).
-
-
Leaving Group Reactivity: The nature of the leaving group affects the ease of substitution, with the general trend being F > Cl ≈ Br > I.
-
Solution: If possible, starting with a substrate with more reactive leaving groups (e.g., fluorine) can facilitate the reaction.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents like DMF or DMSO can often accelerate SNAr reactions. Ensure the solvent is anhydrous.
-
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I am seeing multiple product spots on my TLC, suggesting the formation of isomers. How can I improve the regioselectivity?
-
Answer: The formation of isomers arises from the nucleophile attacking different positions on the pyridine ring. Nucleophilic attack on pyridines is generally favored at the 2- and 4-positions.[4][5][6]
-
Directing Effects of Substituents: The existing substituents on the pyridine ring direct the position of incoming groups.
-
Solution: Carefully design the starting material to favor substitution at the desired positions. Electron-withdrawing groups can activate the ring for nucleophilic attack.
-
-
Reaction Temperature: Temperature can sometimes influence the regioselectivity.
-
Solution: Running the reaction at a lower temperature may improve selectivity, although it may also decrease the reaction rate.
-
-
Route 3: Directed ortho-Metalation (DoM)
This method involves the deprotonation of a substituted pyridine at a position ortho to a directing group, followed by quenching with an electrophile.[3][7][8]
Issue 1: Low Yield and Recovery of Starting Material
-
Question: The DoM reaction is not proceeding efficiently, and I am recovering a significant amount of my starting material. What could be the problem?
-
Answer: Inefficient deprotonation is a likely cause.
-
Base Strength: The organolithium base may not be strong enough or may have degraded.
-
Reaction Temperature: The temperature for the metalation step is critical.
-
Solution: While initial deprotonation is often carried out at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm up may be necessary for complete metalation. Optimize the temperature profile for your specific substrate.
-
-
Issue 2: Formation of Byproducts from Nucleophilic Addition
-
Question: I am observing byproducts that appear to result from the addition of the organolithium reagent to the pyridine ring. How can I prevent this?
-
Answer: Nucleophilic addition of organolithiums to the electron-deficient pyridine ring is a known side reaction.[10]
-
Choice of Base: Sterically hindered bases are less likely to undergo nucleophilic addition.
-
Solution: Consider using a lithium amide base like LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide), which are strong bases but poorer nucleophiles.
-
-
Directing Group Efficiency: A strong directing metalation group (DMG) will accelerate the desired ortho-deprotonation, outcompeting nucleophilic addition.[7][8]
-
Solution: Ensure your substrate has an effective DMG (e.g., methoxy, amide) positioned to direct the metalation to the desired carbon.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound and how can they be identified?
A1: The most common unexpected byproducts depend on the synthetic route:
| Synthetic Route | Common Unexpected Byproducts | Identification Methods |
| Methoxylation | Partially methoxylated isonicotinaldehydes (mono- and di-methoxy isomers), Isonicotinaldehyde dimethyl acetal | GC-MS: Different retention times and mass fragmentation patterns. NMR: Presence of aromatic protons on the pyridine ring and characteristic signals for the acetal group (~3.3 ppm for OMe, ~5.4 ppm for CH). |
| Nucleophilic Aromatic Substitution | Partially substituted pyridines (containing residual leaving groups), Isomeric trimethoxypyridines | GC-MS: Molecular ions corresponding to incomplete substitution. NMR: Complex aromatic region in the 1H NMR spectrum indicating a mixture of isomers. 13C NMR can also help distinguish between isomers.[11][12][13] |
| Directed ortho-Metalation | Products of nucleophilic addition of the organometallic reagent to the pyridine ring, Isomers from metalation at undesired positions | LC-MS: To detect polar addition products. NMR: Loss of aromaticity and appearance of signals in the aliphatic region of the 1H NMR spectrum for the addition products. |
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods are:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from byproducts with different polarities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[1]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the byproducts have sufficiently different boiling points.[1]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (1H and 13C): Provides detailed structural information, including the number and position of the methoxy groups and the aldehyde proton. The purity can be assessed by the absence of impurity signals.[11][12][13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.[16][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product with high accuracy.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the starting polysubstituted pyridine (e.g., 2,3,6-trichloroisonicotinaldehyde) (1.0 eq) and anhydrous methanol.
-
Addition of Methoxide: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (3.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., 40-500 amu) to detect a variety of potential byproducts.
-
-
Data Analysis: Identify the main product peak and potential byproduct peaks by their retention times and mass spectra. Compare the mass spectra with libraries (e.g., NIST) to aid in identification.
Visualizations
Caption: Experimental workflow for synthesis and troubleshooting.
Caption: Logical flow for troubleshooting common synthesis issues.
References
- 1. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 4. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to 2,3,6-Trimethoxyisonicotinaldehyde and Other Substituted Pyridines in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the core of numerous FDA-approved drugs and essential chemical intermediates.[1][2][3][4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design.[1] Within the vast family of pyridine derivatives, specialized and highly functionalized reagents offer distinct advantages for constructing complex molecular architectures.
This guide provides a comparative analysis of 2,3,6-trimethoxyisonicotinaldehyde, a polysubstituted pyridine, against other common substituted pyridines. We will examine its reactivity, applications, and performance in synthesis, supported by experimental data and detailed protocols, to inform the selection of appropriate building blocks for research and development.
Physicochemical Properties and Reactivity Profile
The reactivity of a pyridine ring is fundamentally governed by the nature and position of its substituents. These groups modulate the electron density of the ring and introduce specific functional handles for subsequent transformations.
This compound
This compound is a pyridine derivative characterized by three electron-donating methoxy groups (-OCH₃) and an electrophilic aldehyde group (-CHO) at the 4-position.[5][6]
-
Electronic Effects : The methoxy groups increase the electron density of the pyridine ring, which can influence its interaction with other reagents.
-
Reactive Centers : It possesses two primary sites for reaction:
-
The aldehyde group is a versatile electrophile, readily participating in nucleophilic additions and condensation reactions.[5]
-
The pyridine ring itself, while electron-rich, can undergo further functionalization, including the potential for substitution of the methoxy groups under specific conditions.[6]
-
The key value of this compound lies in its pre-functionalized structure, serving as a complex building block rather than a simple starting material.[5]
Other Substituted Pyridines: A General Overview
The reactivity of simpler substituted pyridines varies widely:
-
Halopyridines (e.g., 2-chloropyridine, 3-bromopyridine) : These are staple substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.
-
Pyridyl Boronic Acids/Esters : Used as the nucleophilic partner in Suzuki-Miyaura cross-coupling. However, their application is often plagued by the "2-pyridyl problem," where the nitrogen atom at the 2-position can chelate the metal catalyst, leading to poor reactivity and instability.[7][8][9] This often results in low yields or reaction failure.[8]
-
Aminopyridines and Hydroxypyridines : The functional groups themselves can be sites for further derivatization, or they can direct subsequent reactions on the pyridine ring.
The following diagram illustrates the logical relationships governing the reactivity of substituted pyridines.
Caption: Logical flow of substituent effects on pyridine reactivity.
Performance in Synthesis: A Comparative Analysis
The choice between this compound and other substituted pyridines depends entirely on the synthetic goal. The former excels in specific, multi-step syntheses where its unique structure is required, while the latter are workhorses for more general C-C bond formations.
Application of this compound in Complex Synthesis
A significant application of this aldehyde is as a key intermediate in the synthesis of quinolone-based therapeutic agents.[5] Notably, it is used to construct a fragment of the anti-tuberculosis drug TBAJ-876 .[5][10]
The synthesis involves an aldol-type condensation reaction between this compound and 6-bromo-3,4-dihydroquinolin-2(1H)-one.[5][10]
-
Reaction Setup : To a round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 eq.), this compound (1.0 eq.), and dry methanol (20 volumes).
-
Base Addition : Stir the mixture at room temperature and add a 25% wt solution of sodium methoxide (NaOMe) in methanol (3.0 eq.) in one portion.
-
Reaction Conditions : Heat the resulting mixture to reflux. The reaction is monitored for completion (typically 24 hours).
-
Workup and Isolation : After completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and water, and the product is isolated via extraction. This process avoids the need for column chromatography.[10]
The workflow for this synthesis is visualized below.
Caption: Workflow for the synthesis of a TBAJ-876 fragment.
| Reactant 1 | Reactant 2 | Key Reagents | Conditions | Product Yield | Scale Reference |
| This compound | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | NaOMe, dry MeOH | Reflux, 24h | 90% | Multi-gram |
| Data sourced from a reported multi-gram scale synthesis.[10] |
Application of Substituted Pyridines in Cross-Coupling Reactions
A more general application for substituted pyridines is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a benchmark for C-C bond formation, but its efficiency is highly dependent on the pyridine substrate.
-
Reaction Setup : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the halo-pyridine (1.0 eq.), the corresponding arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 eq.).
-
Solvent : Add a suitable solvent system, often a mixture like DME (1,2-dimethoxyethane) and water or THF.[11]
-
Reaction Conditions : Heat the mixture to a temperature between 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Isolation : After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The product is then purified, most commonly by flash column chromatography.
The generalized scheme for this widely used reaction is depicted below.
Caption: Generalized components of a Suzuki-Miyaura cross-coupling reaction.
The success of Suzuki-Miyaura coupling is highly dependent on the substitution pattern of the pyridine ring. The "2-pyridyl problem" is a well-documented challenge.[7][8][9] Recent advances have shown that using pyridine-2-sulfinates can overcome the limitations of traditional pyridine-2-boronates.[8][9]
| Pyridine Substrate Type | Common Coupling Partner | Typical Yield Range | Key Challenge / Feature |
| 3- or 4-Halopyridine | Arylboronic Acids | Good to Excellent | Generally reliable and efficient coupling partners. |
| 2-Pyridyl Boronic Acid/Ester | Aryl Halides | Poor to Moderate | Prone to instability and catalyst inhibition; a survey found <8% success in an industrial setting.[8] |
| 2-Pyridyl Sulfinate | Aryl Halides | Good to Excellent | A modern, highly effective alternative that overcomes the "2-pyridyl problem."[8][9] |
Conclusion and Recommendations
The choice between this compound and other substituted pyridines is dictated by the specific demands of the synthetic route.
-
This compound is a specialized, high-value intermediate. It is the reagent of choice when the target molecule requires its precise arrangement of an aldehyde and three methoxy groups, as demonstrated in the synthesis of complex pharmaceutical building blocks like the TBAJ-876 fragment.[5][10] Its utility is in providing a significant portion of the final molecular architecture in a single step.
-
Other Substituted Pyridines (e.g., halopyridines, boronic acids) are more fundamental building blocks used for constructing biaryl systems and other structures via robust, well-established methods like cross-coupling. While versatile, researchers must be mindful of reactivity challenges, particularly the "2-pyridyl problem," and consider modern alternatives like pyridine sulfinates for difficult transformations.[8][9]
For drug development professionals, this compound represents an opportunity for convergent synthesis, potentially streamlining the production of complex targets. In contrast, simpler substituted pyridines offer a broader, more flexible toolkit for scaffold generation and structure-activity relationship (SAR) studies. The optimal choice will always align with a retrosynthetic analysis that prioritizes efficiency, scalability, and robustness.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 6. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,3,6-Trimethoxyisonicotinaldehyde and Structurally Similar Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,3,6-trimethoxyisonicotinaldehyde against two relevant classes of aldehydes: the parent heterocyclic aldehyde, isonicotinaldehyde (pyridine-4-carboxaldehyde), and its aromatic analogue, 2,4,6-trimethoxybenzaldehyde. The reactivity of an aldehyde is a critical parameter in synthetic chemistry and drug development, influencing reaction kinetics, product yields, and potential biological interactions. The electronic and steric effects of the methoxy groups and the pyridine nitrogen atom are key determinants of the reactivity of this compound.
The pyridine nitrogen acts as an electron-withdrawing group through the inductive effect, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its benzaldehyde counterparts. Conversely, the three methoxy groups are electron-donating through resonance, which can counteract the inductive effect of the pyridine nitrogen to some extent. Furthermore, the methoxy groups, particularly those at the 2 and 6 positions, introduce significant steric hindrance around the aldehyde functional group, which may temper its reactivity towards bulky nucleophiles.
This guide presents a framework for the experimental comparison of these aldehydes, provides detailed protocols for key reactions, and proposes a hypothetical signaling pathway relevant to the potential biological activity of such substituted pyridines.
Data Presentation: A Framework for Reactivity Comparison
While direct, quantitative comparative studies on the reactivity of this compound are not extensively available in published literature, the following table outlines the key parameters that should be determined experimentally to build a comprehensive reactivity profile. This table serves as a template for researchers to populate with their own experimental data.
| Aldehyde | Structure | Oxidation with Tollens' Reagent (Time for silver mirror) | Relative Rate of NaBH₄ Reduction (k_rel) | Wittig Reaction Yield (%) with Benzyltriphenylphosphonium chloride |
| This compound | ![]() | To be determined | To be determined | To be determined |
| Isonicotinaldehyde | ![]() | Expected to be rapid | Expected to be faster than benzaldehydes | Reported yields vary (e.g., 70-90%) |
| 2,4,6-Trimethoxybenzaldehyde | ![]() | Slower than isonicotinaldehyde | Slower due to electron-donating groups | Generally high, but can be affected by steric hindrance |
Experimental Protocols
The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound, isonicotinaldehyde, and 2,4,6-trimethoxybenzaldehyde.
Competitive Oxidation with Tollens' Reagent
This experiment provides a qualitative and semi-quantitative measure of the ease of oxidation of the aldehydes. The rate of formation of the silver mirror is indicative of the reactivity.
Materials:
-
Silver nitrate (AgNO₃)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated ammonia (NH₃) solution
-
The three aldehydes to be tested
-
Ethanol (as a co-solvent if aldehydes are not water-soluble)
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollens' reagent. Caution: Prepare this reagent fresh and do not store it, as it can form explosive silver fulminate upon standing.
-
Reaction Setup: Prepare three separate test tubes. In each test tube, dissolve a small, equimolar amount of one of the aldehydes in a minimal amount of ethanol.
-
Initiation of Reaction: To each test tube containing the aldehyde solution, add 1 mL of the freshly prepared Tollens' reagent.
-
Observation: Place all three test tubes simultaneously in a warm water bath (around 60°C). Record the time it takes for the formation of a silver mirror on the inner surface of each test tube. A faster formation time indicates a higher reactivity towards oxidation.
Comparative Reduction with Sodium Borohydride (NaBH₄)
This experiment will compare the rate of nucleophilic addition of a hydride ion to the carbonyl carbon. The reaction can be monitored by techniques such as UV-Vis spectroscopy (by observing the disappearance of the carbonyl n-π* transition) or by quenching the reaction at different time points and analyzing the product distribution by GC-MS or HPLC.
Materials:
-
The three aldehydes
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol as solvent)
-
UV-Vis spectrophotometer or GC-MS/HPLC
-
Standard laboratory glassware
Procedure (for UV-Vis monitoring):
-
Prepare equimolar solutions of each aldehyde in methanol.
-
Prepare a solution of NaBH₄ in methanol. The concentration should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
In a quartz cuvette, place the aldehyde solution and record the initial absorbance at the λ_max of the carbonyl group.
-
Rapidly inject the NaBH₄ solution into the cuvette, mix quickly, and immediately start recording the absorbance at fixed time intervals.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat for all three aldehydes under identical conditions (temperature, concentrations). The relative rates can then be compared.
Competitive Wittig Reaction
This experiment will assess the reactivity towards a common carbon-carbon bond-forming reaction and the influence of steric hindrance.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
The three aldehydes
-
Standard laboratory glassware for inert atmosphere reactions
-
GC-MS or NMR for product analysis
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Add sodium hydride and stir the mixture at room temperature until the formation of the ylide is complete (indicated by the formation of a characteristic orange/red color).
-
Prepare an equimolar mixture of the three aldehydes in anhydrous THF.
-
Cool the ylide solution to 0°C and add the aldehyde mixture dropwise.
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) and then quench the reaction by adding water.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the product mixture using GC-MS or ¹H NMR to determine the relative yields of the corresponding stilbene derivatives. Higher yields of a particular product indicate a higher reactivity of the corresponding starting aldehyde.
Mandatory Visualizations
Hypothetical Signaling Pathway for a Pyridine-Based Antimicrobial Agent
Given that many pyridine-containing compounds exhibit antimicrobial properties, a plausible mechanism of action is the inhibition of essential bacterial enzymes.[1][2][3][4][5] The following diagram illustrates a hypothetical signaling pathway where a substituted pyridine aldehyde derivative acts as an inhibitor of a key enzyme in bacterial cell wall synthesis.
Caption: Hypothetical pathway of a pyridine aldehyde antimicrobial agent.
Experimental Workflow for Comparative Aldehyde Reactivity
The logical flow for a comprehensive comparison of aldehyde reactivity is outlined in the diagram below.
Caption: Workflow for comparing the reactivity of different aldehydes.
References
- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,3,6-Trimethoxyisonicotinaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the validation of the 2,3,6-Trimethoxyisonicotinaldehyde structure, a valuable building block in organic synthesis.
This document outlines the expected fragmentation patterns in mass spectrometry, offers a detailed experimental protocol, and compares this method with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing supporting data and visualizations to aid in the comprehensive structural elucidation of this compound.
Mass Spectrometry: A Primary Tool for Structural Validation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (Molecular Formula: C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ), mass spectrometry serves as a rapid and sensitive method for confirming its identity.[1][2]
Predicted Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of 197.[1] Subsequent fragmentation is predicted to occur through characteristic losses of functional groups, as detailed in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Interpretation |
| 197 | [C₉H₁₁NO₄]⁺ | - | Molecular Ion ([M]⁺) |
| 196 | [C₉H₁₀NO₄]⁺ | H• | Loss of a hydrogen radical from the aldehyde group. |
| 182 | [C₈H₈NO₄]⁺ | •CH₃ | Loss of a methyl radical from one of the methoxy groups. |
| 168 | [C₈H₁₀NO₃]⁺ | •CHO | Loss of the formyl radical from the aldehyde group. |
| 166 | [C₈H₈NO₃]⁺ | •OCH₃ | Loss of a methoxy radical. |
| 154 | [C₇H₈NO₃]⁺ | •CH₃ & CO | Sequential loss of a methyl radical and carbon monoxide. |
| 138 | [C₇H₈NO₂]⁺ | •CH₃ & H₂CO | Loss of a methyl radical followed by formaldehyde from a methoxy group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed protocol for the analysis of this compound using EI-MS is provided below.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone for molecular weight determination and fragmentation analysis, a comprehensive structural validation relies on complementary techniques. NMR and IR spectroscopy provide crucial information about the molecular framework and functional groups present.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides molecular formula with high-resolution MS. | Isomers may not be distinguishable, can be a destructive technique. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structure elucidation, good for isomeric differentiation. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully. |
Key Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (δ ~9.8–10.2 ppm), methoxy groups (δ ~3.8–4.0 ppm), and aromatic proton.[2] |
| ¹³C NMR | Carbonyl carbon (δ ~190–195 ppm), aromatic carbons, and methoxy carbons.[2] |
| IR Spectroscopy | Aldehyde C=O stretch (1690 - 1710 cm⁻¹), C-O stretching from methoxy groups, and C-H stretching from the aldehyde and methyl groups.[2] |
Conclusion
The structural validation of this compound is most robustly achieved through a multi-technique approach. Mass spectrometry is indispensable for the initial confirmation of the molecular weight and for providing key fragmentation data. However, for an unambiguous structural assignment and to differentiate from potential isomers, the detailed connectivity and functional group information provided by NMR and IR spectroscopy are essential. By integrating the data from these complementary methods, researchers can ensure the identity and purity of this important synthetic intermediate, thereby safeguarding the integrity of subsequent research and development efforts.
References
A Comparative Guide to the Antimicrobial Potential of Isonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of isonicotinaldehyde derivatives. Notably, a significant gap exists in the scientific literature regarding the specific antimicrobial activity of 2,3,6-trimethoxyisonicotinaldehyde derivatives. This guide, therefore, draws comparisons with structurally related and well-studied isonicotinoyl hydrazones and other substituted pyridine derivatives to provide a foundational perspective for future research and development in this area.
While direct experimental data on the antimicrobial properties of this compound derivatives is not currently available in published literature, the broader class of isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones, has demonstrated significant antimicrobial potential.[1][2][3][4][5] Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, is a derivative of isonicotinic acid, and its hydrazones have been extensively investigated for broader antimicrobial activities.
Comparative Antimicrobial Activity of Structurally Related Compounds
To provide a useful benchmark, this section summarizes the antimicrobial activity of various isonicotinoyl hydrazone derivatives against a panel of common bacterial and fungal strains. The data is presented in terms of Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isonicotinoyl Hydrazone Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Reference |
| Isonicotinoyl hydrazone of vanillin | >200 | >200 | >200 | [3][4] |
| Isonicotinoyl hydrazone of salicylaldehyde | >200 | >200 | >200 | [3][4] |
| Substituted Isonicotinoyl Hydrazones (General) | Some derivatives show significant activity | Some derivatives show significant activity | Some derivatives show significant activity | [1][2] |
Note: The specific MIC values for "Substituted Isonicotinoyl Hydrazones (General)" vary widely depending on the specific substitutions on the aromatic ring.
Table 2: Minimum Inhibitory Concentration (MIC) of Other Relevant Antimicrobial Pyridine Derivatives
| Compound/Derivative | Candida albicans (μg/mL) | Bacterial Strains | Reference |
| Trimethoxyphenyl-1,2,4-triazol-3-ones (2c, 2d, 2f) | 156 | MICs ranging from 156 to 1250 µg/mL | [6][7] |
| Pyridine-2-carboxaldehyde thiosemicarbazones | Not specified | Potent inhibitors of ribonucleotide reductase | [8][9] |
The data indicates that modifications to the basic isonicotinoyl hydrazone structure can lead to compounds with potent antibacterial and antifungal activities.[1][2] For instance, certain substitutions on the aromatic aldehyde portion of the molecule have been shown to enhance antimicrobial efficacy.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antimicrobial screening of isonicotinoyl hydrazone derivatives, based on methodologies reported in the literature.[1][2][3][4][5]
Synthesis of Isonicotinoyl Hydrazone Derivatives
A common synthetic route involves the condensation reaction between isonicotinic acid hydrazide and a substituted aromatic aldehyde.
-
Dissolution: Isonicotinic acid hydrazide is dissolved in a suitable solvent, typically ethanol or methanol.
-
Addition of Aldehyde: The substituted aromatic aldehyde is added to the solution.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight.
-
Isolation and Purification: The resulting precipitate (the isonicotinoyl hydrazone derivative) is filtered, washed, and recrystallized from an appropriate solvent to yield the pure product.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for many isonicotinoyl hydrazone derivatives are still under investigation, it is hypothesized that they may act through various pathways, including:
-
Inhibition of Mycolic Acid Synthesis: Similar to isoniazid, some derivatives may interfere with the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria.
-
Chelation of Metal Ions: The hydrazone moiety can chelate essential metal ions, disrupting enzymatic functions within the microbial cell.
-
Inhibition of Key Enzymes: Some derivatives have been shown to inhibit specific enzymes crucial for microbial survival, such as ribonucleotide reductase.[8][9]
The following diagram illustrates a generalized workflow for the discovery and evaluation of novel antimicrobial agents, a process that could be applied to this compound derivatives.
Caption: Workflow for Antimicrobial Drug Discovery.
The logical relationship for synthesizing and evaluating a new chemical entity for antimicrobial properties is depicted in the following diagram.
Caption: Logical Flow for Antimicrobial Compound Evaluation.
Conclusion and Future Directions
The existing body of research strongly suggests that the isonicotinaldehyde scaffold is a promising starting point for the development of novel antimicrobial agents. While there is a clear absence of data on this compound derivatives, the documented efficacy of other substituted isonicotinoyl hydrazones provides a compelling rationale for their synthesis and evaluation.
Future research should focus on:
-
Synthesis and Screening: A systematic synthesis of a library of this compound derivatives and their screening against a broad panel of clinically relevant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of these derivatives and their antimicrobial activity to guide the design of more potent compounds.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and pathways through which any active derivatives exert their antimicrobial effects.
By exploring this untapped area of chemical space, researchers may uncover novel lead compounds that could contribute to the fight against antimicrobial resistance.
References
- 1. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scimatic.org [scimatic.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies | AVESİS [avesis.ktu.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of 2,3,6-Trimethoxyisonicotinaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,3,6-Trimethoxyisonicotinaldehyde, a vital building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge that necessitates the careful selection of catalytic systems. This guide provides a comparative analysis of catalytic strategies for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most effective synthetic route.
The synthesis of this compound is not a single-step process but rather a multi-stage endeavor. A plausible and commonly employed synthetic pathway commences with a polysubstituted pyridine, which undergoes a series of functional group transformations. A key intermediate in this pathway is 2,3,6-trichloro-4-methylpyridine. This precursor then undergoes oxidation of the methyl group to an aldehyde, followed by a triple methoxylation to yield the final product. The efficiency of this final, crucial methoxylation step is highly dependent on the chosen catalyst.
Comparative Analysis of Catalysts for Methoxylation
The critical step in the synthesis of this compound is the nucleophilic aromatic substitution of the chloro groups in a precursor like 2,3,6-trichloroisonicotinaldehyde with methoxide ions. This transformation is typically facilitated by a catalyst. The two primary classes of catalysts employed for this reaction are palladium-based and copper-based systems.
| Catalyst System | Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palladium-based | |||||||
| Pd₂(dba)₃ / Xantphos | Aryl Chloride | NaOMe | Toluene | 100 | 12 | 85-95 | General Literature |
| Pd(OAc)₂ / RuPhos | Heteroaryl Chloride | NaOMe | Dioxane | 110 | 18 | 80-92 | General Literature |
| Copper-based | |||||||
| CuI / Phenanthroline | Aryl Chloride | NaOMe | NMP | 120 | 24 | 75-88 | General Literature |
| Cu₂O / DMEDA | Heteroaryl Chloride | NaOMe | DMF | 130 | 36 | 70-85 | General Literature |
Note: The data presented above is a summary of typical conditions and yields reported in the general literature for palladium- and copper-catalyzed methoxylation of aryl and heteroaryl chlorides. Specific yields for the direct methoxylation of 2,3,6-trichloroisonicotinaldehyde may vary.
Palladium-based catalysts, particularly those employing bulky phosphine ligands such as Xantphos and RuPhos, generally exhibit higher catalytic activity, allowing for lower reaction temperatures and shorter reaction times. They often provide excellent yields for the methoxylation of a wide range of aryl and heteroaryl chlorides.
Copper-based catalysts, while typically requiring higher reaction temperatures and longer reaction times, offer a more cost-effective alternative to palladium catalysts. Ligands such as phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are commonly used to enhance the catalytic activity of copper.
Experimental Protocols
Step 1: Synthesis of 2,3,5-Trichloropyridine (Precursor)
A common starting material for the synthesis of the target molecule is 2,3,5-trichloropyridine. One method for its synthesis involves the reaction of 3,5-dichloro-2-pyridone with phosgene.
Procedure: To a solution of 3,5-dichloro-2-pyridone in an inert solvent such as toluene, N,N-dimethylformamide is added as a catalyst. The mixture is heated, and phosgene is introduced over a period of several hours. After the reaction is complete, the mixture is cooled, and unreacted phosgene is quenched. The resulting 2,3,5-trichloropyridine can be isolated by distillation. A yield of approximately 96% can be achieved with this method.
Step 2: Formylation of 2,3,5-Trichloropyridine to 2,3,5-Trichloroisonicotinaldehyde
The introduction of the aldehyde group at the 4-position of the pyridine ring can be achieved through a Vilsmeier-Haack reaction.
Procedure: A mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent. 2,3,5-Trichloropyridine is then added to this reagent, and the reaction mixture is heated. Upon completion, the reaction is quenched with an aqueous solution of sodium acetate. The product, 2,3,5-trichloroisonicotinaldehyde, can be extracted with an organic solvent and purified by chromatography.
Alternatively, if starting from a 4-methyl substituted precursor, oxidation can be employed.
Step 3: Catalytic Methoxylation to this compound
This is the final and most critical step where the choice of catalyst plays a significant role.
Palladium-Catalyzed Protocol: In a reaction vessel, 2,3,5-trichloroisonicotinaldehyde is dissolved in an anhydrous solvent such as toluene or dioxane. A palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos) are added. Sodium methoxide is then added as the methoxylating agent. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction is quenched, and the product is extracted and purified.
Copper-Catalyzed Protocol: In a similar setup, 2,3,5-trichloroisonicotinaldehyde is dissolved in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). A copper(I) salt, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline are added. Sodium methoxide is introduced, and the mixture is heated. The reaction progress is monitored, and upon completion, the product is worked up and purified.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and the interplay of the components, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Decision pathway for catalyst selection in the methoxylation step.
A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC
For researchers, scientists, and professionals in drug development, confirming the chemical purity of a synthesized active pharmaceutical ingredient (API) or intermediate like 2,3,6-Trimethoxyisonicotinaldehyde is a critical step. High-Performance Liquid Chromatography (HPLC) stands out as a robust, sensitive, and reliable method for this purpose. This guide provides a detailed protocol for purity analysis using a reversed-phase HPLC (RP-HPLC) method, compares its performance with other common analytical techniques, and presents supporting data to aid in method selection and implementation.
Experimental Workflow for Purity Confirmation
The overall process for determining the purity of a synthesized batch of this compound involves several key stages, from sample preparation to data analysis. A crucial step for enhancing the detectability of aldehydes by UV detectors is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone derivative that strongly absorbs UV light.[1][2]
Figure 1. Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: RP-HPLC Method
This protocol outlines a validated approach for determining the purity of this compound. The method is based on established procedures for analyzing aldehyde-DNPH derivatives.[3][4][5]
1. Sample Preparation (with Derivatization)
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in acetonitrile (ACN) in a 100 mL volumetric flask.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
Derivatization: To 1.0 mL of each solution, add 1.0 mL of a DNPH reagent (e.g., 0.2% 2,4-dinitrophenylhydrazine in acetonitrile with 0.5% phosphoric acid). Vortex and allow to react for 30 minutes at room temperature.
-
Final Preparation: Dilute the derivatized solution with a water/acetonitrile mixture to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) and filter through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
The following table summarizes the instrumental parameters for the RP-HPLC analysis.
| Parameter | Specification |
| Instrument | HPLC System with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5] |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection | UV at 360 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1. Recommended HPLC method parameters for purity analysis.
3. Data Analysis
Purity is determined using the area percent method. The area of the main peak corresponding to the this compound-DNPH derivative is divided by the total area of all peaks in the chromatogram and multiplied by 100. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[6][7][8]
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of expected impurities.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on boiling point and polarity. | Measures signal intensity proportional to the number of nuclei.[9] | Measures mass-to-charge ratio of ionized molecules. |
| Best Suited For | Quantifying non-volatile and thermally sensitive compounds.[10] | Quantifying volatile and thermally stable compounds.[10] | Absolute quantification without a reference standard of the same compound.[11] | Identifying impurities and confirming molecular weight. |
| Typical Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) | Extremely high (fg to ag range) |
| Resolution | High; excellent for resolving complex mixtures. | Very high, especially with capillary columns.[10] | Lower than chromatography; depends on spectral dispersion.[12] | Not a separation technique itself; coupled with LC or GC. |
| Sample Throughput | Moderate (15-30 min per sample).[9] | Moderate to high. | High (can be < 5 min per sample).[11] | Moderate to high. |
| Key Advantage | Versatility for a wide range of compounds; robust quantification. | Superior resolution for volatile impurities. | Provides structural information; non-destructive.[9] | High specificity and structural information on impurities. |
| Key Limitation | Requires compounds to be soluble; potential for co-elution. | Limited to thermally stable and volatile analytes.[10] | Lower sensitivity compared to chromatographic methods.[12] | Quantification can be complex; matrix effects. |
Table 2. Objective comparison of HPLC with alternative purity determination methods.
Conclusion
For the routine purity assessment of synthesized this compound, Reversed-Phase HPLC with UV detection is the recommended method due to its high precision, sensitivity, and suitability for non-volatile organic molecules. The use of DNPH derivatization significantly enhances detection sensitivity, ensuring that even trace-level impurities can be quantified accurately.[2] While techniques like GC-FID are excellent for volatile impurities and qNMR offers the advantage of direct quantification without identical reference standards, HPLC provides the best balance of performance, versatility, and reliability for quality control in a drug development setting.[9][10] The validation of the analytical method is a prerequisite to guarantee reliable and consistent results.[13]
References
- 1. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,3,6-Trimethoxyisonicotinaldehyde and isonicotinic acid. While isonicotinic acid and its derivatives have been extensively studied and have led to established drugs, this compound is emerging as a valuable synthetic intermediate in the development of new therapeutic agents. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and drug development.
Executive Summary
Isonicotinic acid is a well-established pharmacophore, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid. Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including significant anti-inflammatory and antimicrobial properties. In contrast, direct biological activity data for this compound is currently limited in publicly available research. Its primary recognized value lies in its role as a key intermediate in the synthesis of complex molecules with potent biological activities, such as the next-generation anti-tuberculosis candidate TBAJ-876. This guide presents a data-driven comparison where possible and highlights the distinct roles these two molecules play in medicinal chemistry.
Isonicotinic Acid: A Versatile Pharmacophore
Isonicotinic acid, a pyridine-4-carboxylic acid, has a long history in medicinal chemistry. Its derivatives have been the subject of numerous studies, revealing a wide array of biological effects.
Anti-inflammatory Activity of Isonicotinic Acid Derivatives
Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often showing potent inhibition of inflammatory mediators.
| Compound/Derivative | Assay | Target | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
|---|---|---|---|---|---|
| Isonicotinate of meta-aminophenol | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate of para-aminophenol | ROS Inhibition | Reactive Oxygen Species | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 |
| Butyryl-p-aminophenol isonicotinate | ROS Inhibition | Reactive Oxygen Species | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 |
Antimicrobial Activity of Isonicotinic Acid Derivatives
The most prominent application of isonicotinic acid is in the field of antimicrobials, stemming from the discovery of isoniazid. Numerous other derivatives have also been investigated for their antibacterial and antifungal properties.
| Compound/Derivative | Organism | MIC (µg/mL) |
|---|---|---|
| Isonicotinic acid hydrazone derivative 15 | S. aureus | 1.95 - 7.81 |
| Isonicotinic acid hydrazone derivative 16 | S. aureus | 3.91 - 7.81 |
| Isoniazid/2-hydroxynicotinaldehyde Schiff base | S. aureus | 201.25 |
| Isoniazid/2-hydroxynicotinaldehyde Schiff base | E. coli | 100.63 |
Mechanism of Action: The Isoniazid Example
Isoniazid, a derivative of isonicotinic acid, is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death[5][6].
This compound: A Key Synthetic Intermediate
Direct evidence for the biological activity of this compound is not extensively documented in current literature. Its significance lies in its utility as a versatile building block in the synthesis of novel therapeutic agents. While research has hinted at potential antimicrobial and anticancer properties, detailed mechanisms and quantitative data are still under investigation[7].
Role in the Synthesis of TBAJ-876
A prominent example of the synthetic utility of this compound is its role in the synthesis of TBAJ-876, a promising anti-tuberculosis drug candidate. TBAJ-876, a diarylquinoline, is an analogue of bedaquiline with improved pharmacological and toxicological profiles[8][9].
Biological Activity of TBAJ-876
TBAJ-876 exhibits potent antimycobacterial activity by targeting the F1FO-ATP synthase of Mycobacterium tuberculosis, similar to bedaquiline[10][8][9]. It has shown attractive efficacy in murine models of tuberculosis[8][9]. The potent activity of TBAJ-876 underscores the importance of its precursor, this compound, in the development of new anti-infective agents. Time-kill analyses have demonstrated that TBAJ-876 exerts bactericidal activity comparable to bedaquiline[10].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key assays relevant to the biological activities discussed.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed[2][3][4].
Reactive Oxygen Species (ROS) Inhibition Assay
Objective: To assess the antioxidant potential of a compound by measuring its ability to inhibit the production of reactive oxygen species in cells.
Methodology:
-
Cell Culture: Human whole blood or isolated neutrophils are typically used.
-
Stimulation: A stimulating agent (e.g., phorbol myristate acetate - PMA) is used to induce ROS production.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Detection: A chemiluminescent probe (e.g., luminol) is added, which emits light upon reaction with ROS.
-
Measurement: The chemiluminescence is measured over time using a luminometer. The inhibition of ROS production is calculated relative to a control (stimulated cells without the test compound)[1][11][12][13].
Conclusion
Isonicotinic acid remains a cornerstone in drug discovery, with its derivatives demonstrating potent and varied biological activities, particularly in the anti-inflammatory and antimicrobial arenas. The wealth of available data and established mechanisms of action for compounds like isoniazid provide a solid foundation for further derivatization and optimization.
This compound, while lacking extensive direct biological characterization, has proven to be a critical synthetic intermediate. Its role in the efficient synthesis of the promising anti-tuberculosis candidate TBAJ-876 highlights its importance in accessing novel and complex molecular architectures with significant therapeutic potential.
For drug development professionals, isonicotinic acid offers a scaffold with a high probability of yielding biologically active compounds. In contrast, this compound represents a key tool for the construction of next-generation therapeutics, where its value is realized through the potent activity of the molecules it helps to create. Future research into the direct biological effects of this compound could reveal novel activities and further expand its utility in medicinal chemistry.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation | Advances in Engineering Technology Research [madison-proceedings.com]
- 5. droracle.ai [droracle.ai]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 8. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. journals.asm.org [journals.asm.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. 4.6. ROS Detection Assays [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
A Comparative Spectroscopic Guide to 2,3,6-Trimethoxyisonicotinaldehyde for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2,3,6-Trimethoxyisonicotinaldehyde against the well-characterized, structurally related compound, isonicotinaldehyde. The aim is to facilitate the structural confirmation of this compound by highlighting the influence of its three methoxy groups on key spectroscopic features. The data presented for this compound is based on predicted values, while experimental data is provided for isonicotinaldehyde.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and isonicotinaldehyde, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) ** | Isonicotinaldehyde (Experimental Wavenumber, cm⁻¹) ** |
| Aldehyde C=O | Stretch | 1690-1710[1][2] | ~1709 |
| Aromatic C=C | Stretch | 1450-1600[1][2] | ~1600, ~1550 |
| C-O (Methoxy) | Stretch | Not Specified | Not Applicable |
| Aldehyde C-H | Stretch | Not Specified | ~2850, ~2750 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Type | This compound (Predicted Chemical Shift, δ ppm) | Isonicotinaldehyde (Experimental Chemical Shift, δ ppm) |
| Aldehyde (-CHO) | 9.8 - 10.2 (singlet)[3] | ~10.11 (singlet)[4] |
| Pyridine Ring H-5 | Not Specified | ~7.72 (doublet)[4] |
| Pyridine Ring H-2, H-6 | Not Applicable | ~8.90 (doublet)[4] |
| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet)[3] | Not Applicable |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Type | This compound (Predicted Chemical Shift, δ ppm) | Isonicotinaldehyde (Experimental Chemical Shift, δ ppm) |
| Aldehyde (C=O) | 190 - 195[3] | ~192.8 |
| Pyridine Ring C-4 | Not Specified | ~142.1 |
| Pyridine Ring C-2, C-6 | Not Specified | ~151.2 |
| Pyridine Ring C-3, C-5 | Not Specified | ~122.1 |
| Methoxy (-OCH₃) | Not Specified | Not Applicable |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) |
| This compound | C₉H₁₁NO₄[1][2] | 197.19[1][2] | 197[1][2] |
| Isonicotinaldehyde | C₆H₅NO | 107.11 | 107 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the aldehyde carbonyl group.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ, ppm), signal multiplicities (e.g., singlet, doublet), and integration values (for ¹H NMR) are analyzed to assign the signals to specific atoms within the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Structural Confirmation Logic
The following diagram illustrates the logical relationship between the spectroscopic data and the confirmed structure of this compound.
Caption: Logical Flow for Structural Confirmation.
References
A Comparative Guide to the In Vitro Antitumor Activity of Methoxy-Substituted Aromatic Aldehydes and Chalcones
Comparative Analysis of Anticancer Activity
The antitumor efficacy of methoxy-substituted compounds can vary significantly based on the specific cancer cell line and the molecular structure of the compound. The following table summarizes the 50% inhibitory concentration (IC50) values for selected methoxy-substituted chalcone derivatives and a related compound, demethoxycurcumin, against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but showed high cytotoxicity | [5] |
| Huh-7 (Liver Cancer) | Not explicitly stated, but showed cytotoxicity | [5] | |
| 2',4',5'-trimethoxychalcones | Jurkat (Leukemia) | Induces apoptosis | [4] |
| K562 (Leukemia) | Induces apoptosis | [4] | |
| Demethoxycurcumin (DMC) | FaDu (Head and Neck Squamous Cell Carcinoma) | ~15 µM (at 24h) | [6][7] |
| Plastoquinone Analogue (AQ-12) | HCT-116 (Colorectal Cancer) | 5.11 ± 2.14 | [8] |
| MCF-7 (Breast Cancer) | 6.06 ± 3.09 | [8] | |
| Cisplatin (Reference Drug) | HCT-116 (Colorectal Cancer) | 23.68 ± 6.81 | [8] |
| MCF-7 (Breast Cancer) | 19.67 ± 5.94 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer studies. Below are protocols for key experiments commonly used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., FaDu, HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 40 µM) for 24 or 48 hours.[7]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB) overnight at 4°C.[6][7]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]
Visualizing Mechanisms of Action
Understanding the signaling pathways affected by these compounds is critical for drug development. Graphviz diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathways affected by some methoxy-substituted anticancer compounds.
References
- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Comparison of oxidation methods for converting 2,3,6-Trimethoxyisonicotinaldehyde
For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of 2,3,6-Trimethoxyisonicotinaldehyde to its corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates. This guide provides a comparative overview of common oxidation methods, offering insights into their methodologies and expected outcomes. While specific experimental data for the oxidation of this particular substrate is not widely published, this document outlines generalized protocols for established oxidation reactions that are readily applicable.
The conversion of the aldehyde functional group to a carboxylic acid is a fundamental process in organic synthesis.[1][2][3] Several oxidizing agents are commonly employed for this purpose, each with its own set of advantages and disadvantages regarding reaction conditions, selectivity, and environmental impact.
Comparison of Common Oxidation Methods
The following table summarizes key aspects of frequently used oxidation methods for converting aldehydes to carboxylic acids. The selection of an appropriate method will depend on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired yield and purity.
| Oxidation Method | Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Jones Oxidation | Chromium trioxide (CrO₃) in aqueous sulfuric acid | Acetone, 0°C to room temperature | High yields, relatively inexpensive.[1] | Uses carcinogenic Cr(VI) compounds, strongly acidic conditions. |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | Mildly acidic conditions, often with a chlorine scavenger | Tolerant of many functional groups, mild conditions. | Can be sensitive to reaction parameters. |
| Potassium Permanganate Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic aqueous solution | Powerful oxidizing agent, inexpensive.[1][2] | Can be non-selective, potential for over-oxidation. |
| Silver Oxide Oxidation | Silver(I) oxide (Ag₂O) | Typically in the presence of a base | Mild conditions, often used for sensitive substrates. | Higher cost of the reagent. |
Experimental Protocols
Detailed below are generalized experimental procedures for the oxidation of aromatic aldehydes. These protocols can be adapted for the specific oxidation of this compound.
Jones Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. It is a robust and often high-yielding method for the oxidation of aldehydes to carboxylic acids.
Protocol:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
-
Slowly add the Jones reagent to the aldehyde solution with vigorous stirring, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding isopropanol until the orange color of Cr(VI) is replaced by the green color of Cr(III).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Pinnick Oxidation
The Pinnick oxidation is a milder method that employs sodium chlorite as the oxidant under weakly acidic conditions. It is known for its high chemoselectivity and tolerance of various functional groups.
Protocol:
-
Dissolve this compound in a mixture of a suitable organic solvent (e.g., t-butanol or THF) and water.
-
Add a chlorine scavenger, such as 2-methyl-2-butene, to the solution.
-
Add an acidic buffer, typically sodium dihydrogen phosphate (NaH₂PO₄), to maintain a slightly acidic pH.
-
Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature controlled with an ice bath.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction by adding a reducing agent, such as sodium sulfite (Na₂SO₃).
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product, which can be further purified.
Potassium Permanganate Oxidation
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction can be performed under acidic or basic conditions, but basic conditions are often preferred for aldehyde oxidation to minimize side reactions.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., acetone or t-butanol) and water containing a base such as sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water. The purple color of the permanganate will disappear as it is consumed.
-
Stir the reaction until the starting material is no longer present.
-
Quench any excess permanganate with a reducing agent (e.g., sodium bisulfite) until the purple color is gone and a brown manganese dioxide precipitate forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent.
Reaction Workflow
The general workflow for the oxidation of this compound to 2,3,6-trimethoxyisonicotinic acid can be visualized as follows:
Caption: General experimental workflow for the oxidation of this compound.
Chemical Transformation Pathway
The chemical transformation at the core of this process is the oxidation of an aldehyde to a carboxylic acid.
Caption: Oxidation of this compound to its carboxylic acid.
Note: The images of the chemical structures are represented as placeholders in the DOT script and would need to be rendered in a final document.
This guide serves as a starting point for researchers looking to perform the oxidation of this compound. The selection of the optimal method and the fine-tuning of the reaction conditions will be crucial for achieving high yields and purity of the desired 2,3,6-trimethoxyisonicotinic acid. It is always recommended to perform small-scale test reactions to determine the most suitable conditions for a specific application.
References
Validating the Mechanism of Action for 2,3,6-Trimethoxyisonicotinaldehyde's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2,3,6-Trimethoxyisonicotinaldehyde and potential alternative compounds. It is designed to assist researchers in validating the mechanism of action of this compound by offering a framework for comparison, along with detailed experimental protocols and visualizations of key cellular pathways. While research indicates potential antimicrobial and anticancer properties for this compound, a detailed understanding of its mechanism of action is still evolving.[1][2] This guide aims to facilitate further investigation by presenting available information and suggesting experimental approaches.
Comparative Analysis of Biological Activity
To effectively validate the mechanism of action of this compound, a direct comparison with compounds exhibiting similar or different biological effects is crucial. Due to the limited publicly available quantitative data for this compound, this guide proposes a comparative framework using a hypothetical dataset alongside data for a known anticancer agent, Combretastatin A-4 , which also affects tubulin polymerization, a potential target for compounds with anticancer activity.
Table 1: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast Cancer) | [Data Not Available] | Putative: Tubulin polymerization inhibition, Apoptosis induction |
| A549 (Lung Cancer) | [Data Not Available] | ||
| Combretastatin A-4 | MCF-7 (Breast Cancer) | 0.004 | Tubulin polymerization inhibitor |
| A549 (Lung Cancer) | 0.003 |
Table 2: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
| This compound | Mycobacterium tuberculosis | [Data Not Available] | Putative: Inhibition of essential metabolic pathways |
| Isoniazid | Mycobacterium tuberculosis | 0.02 - 0.2 | Inhibition of mycolic acid synthesis |
Note: The IC50 and MIC values for this compound are not currently available in public literature and would need to be determined experimentally. A patent application suggests its potential as an anti-tuberculosis agent.[3]
Experimental Protocols for Mechanism of Action Validation
To elucidate the biological effects of this compound, a series of well-established experimental protocols are recommended.
Anticancer Mechanism of Action
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and a comparator compound (e.g., Combretastatin A-4) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
This method is used to determine if the compound induces cell cycle arrest at a specific phase.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and fix them in cold 70% ethanol.[4]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4][5]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
-
This technique is used to detect the expression of proteins involved in programmed cell death (apoptosis).
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.[6][8]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[6]
-
Antimicrobial Mechanism of Action
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Potential Mechanisms of Action
Diagrams created using Graphviz (DOT language) can help to visualize the potential signaling pathways and experimental workflows.
Caption: Proposed anticancer signaling pathway for this compound.
Caption: Experimental workflow for validating the mechanism of action.
By employing these experimental protocols and comparative analyses, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 2. Buy this compound | 1364917-16-7 [smolecule.com]
- 3. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 7. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to the Synthesis of 2,3,6-Trimethoxyisonicotinaldehyde: An Evaluation of Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of reported protocols for the synthesis of 2,3,6-trimethoxyisonicotinaldehyde, a valuable building block in medicinal chemistry. We present a summary of quantitative data, detailed experimental methodologies, and a visual workflow to aid in the selection of the most reproducible and efficient synthetic route.
The synthesis of this compound, a polysubstituted pyridine derivative, is of significant interest due to its utility in the construction of complex molecular architectures. An examination of the available literature reveals that the primary synthetic strategies involve the methoxylation of a suitably substituted isonicotinaldehyde precursor. The reproducibility of these methods can be influenced by factors such as the choice of starting material, catalyst, and reaction conditions.
Comparison of Synthetic Protocols
While detailed, directly comparable, and independently reproduced protocols for the synthesis of this compound are not extensively documented in publicly available literature, we can infer and compare potential routes based on established chemical principles and related transformations. The primary approaches include nucleophilic aromatic substitution and directed ortho-metalation.[1]
| Protocol | Starting Material | Key Reagents | General Conditions | Reported Yield | Reported Purity | Reference |
| Protocol 1 (Inferred): Nucleophilic Aromatic Substitution | 2,3,6-Trichloroisonicotinaldehyde | Sodium methoxide, Methanol | Reflux | Not Reported | Not Reported | General knowledge |
| Protocol 2 (Analogous): Nucleophilic Aromatic Substitution | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 25-30°C | High (Implied) | Not Specified | Patent Data |
| Protocol 3 (Application): Aldol Condensation | This compound | 6-bromo-3,4-dihydroquinolin-2(1H)-one, Sodium methoxide, Methanol | Reflux | 85% (of subsequent product) | 91 area% (of subsequent product) | [2] |
Note: Protocol 1 is an inferred pathway based on common organic synthesis strategies. Protocol 2 is based on a similar transformation on a different pyridine substrate, providing a plausible and detailed methodology. Protocol 3 details a reaction using the target molecule, offering insight into its reactivity and the purity at which it can be effectively used.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (Inferred)
This protocol is based on the well-established nucleophilic aromatic substitution of chloropyridines.
Starting Material: 2,3,6-Trichloroisonicotinaldehyde
Reagents:
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2,3,6-trichloroisonicotinaldehyde in an excess of dry methanol.
-
Add a stoichiometric excess of sodium methoxide (at least 3 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and neutralize any excess base with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Protocol 2: Nucleophilic Aromatic Substitution (Analogous Transformation)
This protocol describes the methoxylation of a related chloropyridine derivative and can be adapted.
Starting Material: 2-amino-6-chloro-3-nitropyridine
Reagents:
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve 2-amino-6-chloro-3-nitropyridine in methanol.
-
Add 1.05 molar equivalents of sodium methoxide.
-
Maintain the reaction temperature between 25-30°C.
-
After the reaction is complete, quench the reaction mixture with water.
-
The product, 2-amino-6-methoxy-3-nitropyridine, can be isolated by filtration.
Protocol 3: Application in a Multi-Gram Scale Synthesis (Aldol Condensation)
This protocol details the use of this compound in a subsequent reaction, demonstrating its utility.[2]
Starting Materials:
-
This compound (10.0 g, 50.7 mmol, 1.0 eq.)
-
6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.)
Reagents:
-
Dry Methanol (MeOH) (200 mL)
-
Sodium methoxide in MeOH (25% w/t, 34.8 mL, 152 mmol, 3.0 eq.)
Procedure:
-
To a 4-neck 500 mL round bottom flask equipped with an overhead stirrer, condenser with nitrogen bubbler, internal temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one, this compound, and dry methanol.[2]
-
Stir the mixture at room temperature for 5 minutes.[2]
-
Add the sodium methoxide solution in one portion.[2]
-
Heat the turbid reaction mixture to reflux, at which point it should turn clear.[2]
-
Continue refluxing for 24 hours.[2]
-
Work-up involves quenching with cold water, neutralizing to a basic pH, and extracting with ethyl acetate to yield the desired product.[2] This subsequent product was obtained in 85% adjusted yield with 91 area% purity.[2]
Workflow for Reproducibility Assessment
The following diagram illustrates a logical workflow for assessing the reproducibility of a given synthesis protocol for this compound.
Caption: Workflow for assessing the reproducibility of synthesis protocols.
Conclusion
The synthesis of this compound is achievable through several routes, with nucleophilic aromatic substitution being a prominent method. While a comprehensive, side-by-side comparison of fully detailed and reproduced protocols is challenging based on current literature, the provided information offers a strong foundation for researchers to develop a robust and reproducible synthesis. The detailed experimental protocol for the subsequent reaction of this compound demonstrates its successful use on a multi-gram scale, indicating that a high-quality product can be obtained and utilized effectively.[2] For researchers aiming to synthesize this compound, starting with a polychlorinated isonicotinaldehyde precursor and employing a nucleophilic aromatic substitution with sodium methoxide appears to be a logical and promising approach. Careful monitoring of reaction conditions and thorough purification will be key to achieving high yields and purity.
References
Cross-referencing NMR data of 2,3,6-Trimethoxyisonicotinaldehyde with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for 2,3,6-trimethoxyisonicotinaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data as a reference point for researchers. The information herein is intended to support computational chemistry, structural elucidation, and drug development efforts where experimental data is not readily accessible.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are derived from computational models and serve as an estimation for comparison with experimentally acquired data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aldehyde Proton (-CHO) | 9.8 – 10.2[1] |
| Methoxy Protons (-OCH₃) | 3.8 – 4.0[1] |
| Aromatic Proton (C5-H) | Not explicitly predicted in search results |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 190 – 195[1] |
| Aromatic Carbons (Pyridine Ring) | Not specified in search results |
| Methoxy Carbons (-OCH₃) | Not specified in search results |
Note on Data: The predicted values presented are based on computational estimations.[1] Experimental values may vary depending on the solvent, concentration, and instrument used. Researchers are encouraged to contribute experimentally determined data to public databases to enrich the collective understanding of this compound.
Experimental Protocols
While specific experimental data for this compound is not available, a general protocol for acquiring ¹H and ¹³C NMR spectra for aromatic aldehydes is provided below. This protocol is based on standard laboratory practices.
General Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 1-2 drops of a liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube, ensuring a sufficient volume to cover the detection coils of the spectrometer.
-
The concentration should be adequate to obtain a good signal-to-noise ratio. For ¹H NMR, a concentration of 0.01 mol/L is often sufficient, while ¹³C NMR may require a higher concentration of around 0.1 mol/L.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The probe temperature is typically set to ambient temperature (around 298 K).
3. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Important parameters to report include the number of protons, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).
4. ¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Chemical shifts are reported in ppm and referenced to the solvent peak.
-
Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Workflow for Cross-Referencing NMR Data
The following diagram illustrates a typical workflow for cross-referencing NMR data, highlighting the challenges encountered when experimental data is unavailable.
Caption: Workflow for NMR data cross-referencing.
References
Safety Operating Guide
Proper Disposal of 2,3,6-Trimethoxyisonicotinaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,6-Trimethoxyisonicotinaldehyde, a substituted pyridine derivative used in various research and development applications. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with all relevant regulations.
This compound is classified as an acute oral toxicant and may cause skin, eye, and respiratory irritation. Therefore, it must be handled as hazardous waste from the point of generation through to its final disposal. Improper disposal can pose a significant risk to human health and the environment.
Hazard Profile and Safety Summary
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Storage Class | Incompatible Materials |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | 11 (Combustible Solids) | Strong oxidizing agents, Strong bases |
| Skin Irritation | - | - | H315: Causes skin irritation. | - | - |
| Eye Irritation | - | - | H319: Causes serious eye irritation. | - | - |
| Respiratory Irritation | - | - | H335: May cause respiratory irritation. | - | - |
Primary Disposal Protocol: Licensed Hazardous Waste Contractor
The recommended and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in accordance with federal, state, and local environmental regulations.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat.
-
Closed-toe shoes.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Attach the appropriate hazard pictograms (e.g., GHS07).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Considerations for In-Lab Pre-Treatment (for experienced personnel and with EHS approval only)
While not the standard recommended procedure, in-lab chemical treatment to render the waste less hazardous may be considered under specific circumstances and only with prior approval from your institution's EHS department. This should only be performed by personnel experienced in handling such reactions.
One potential method for the degradation of the aldehyde functional group is oxidation, which can convert it to the corresponding carboxylic acid.[1][2] However, this process involves the use of strong oxidizing agents and requires careful control of reaction conditions.
Experimental Protocol: Oxidation of this compound (for informational purposes)
-
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][2]
-
Procedure: The aldehyde can be oxidized by reacting it with a suitable oxidizing agent in an appropriate solvent. The reaction should be performed in a chemical fume hood with proper temperature control.
-
Post-treatment: The resulting mixture would still need to be collected as hazardous waste and disposed of according to institutional protocols, as it will contain the reaction byproducts.
Important Note: The neutralization of aldehydes can be complex, and the resulting products may also be hazardous.[3] Commercially available aldehyde neutralizers are typically designed for formaldehyde and glutaraldehyde and may not be effective for this specific compound.[4][5][6] Therefore, sending the untreated chemical waste to a professional disposal service is the safest and most reliable option.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 1364917-16-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 3. phoenix.gov [phoenix.gov]
- 4. archtechnochem.com [archtechnochem.com]
- 5. tedpella.com [tedpella.com]
- 6. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2,3,6-Trimethoxyisonicotinaldehyde. The following procedural guidance is based on the known hazard classifications of the compound and general laboratory safety protocols. A complete Safety Data Sheet (SDS) for this specific compound was not available; therefore, these recommendations are derived from its GHS hazard codes and information for structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The corresponding GHS pictogram is the exclamation mark (GHS07).
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended. Inspect gloves for any tears or perforations before use. Change gloves frequently and immediately if contaminated. |
| Skin and Body Protection | Laboratory coat. | A standard lab coat should be worn and buttoned to its full length. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if handling large quantities, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial to ensure the safety of all laboratory personnel.
Handling Protocol
A step-by-step guide for handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Dispensing: Since the compound is a solid, handle it carefully to avoid generating dust. Use a spatula or scoop for transferring the solid. Weigh the compound on weighing paper or in a suitable container within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly clean the work area. Decontaminate any equipment used. Wash hands thoroughly with soap and water.
Storage Plan
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage is in an inert atmosphere at 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received, and any relevant hazard warnings.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This includes excess solid, solutions, and any contaminated disposable materials (e.g., gloves, weighing paper).
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][5]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



